4-Fluoroindoline hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-fluoro-2,3-dihydro-1H-indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN.ClH/c9-7-2-1-3-8-6(7)4-5-10-8;/h1-3,10H,4-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAAOQJCQVVMLQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C(=CC=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40671990 | |
| Record name | 4-Fluoro-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1210147-74-2 | |
| Record name | 4-Fluoro-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoro-2,3-dihydro-1H-indole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 4-Fluoroindoline Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
This document serves as an in-depth technical guide on 4-Fluoroindoline Hydrochloride (CAS No: 1210147-74-2), a critical fluorinated building block for medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this guide synthesizes core chemical data, field-proven synthetic protocols, and current applications to provide a comprehensive resource for leveraging this versatile intermediate in advanced research programs.
The Strategic Value of 4-Fluoroindoline in Medicinal Chemistry
The indoline scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic compounds with significant biological activity.[1] The strategic incorporation of a fluorine atom onto this scaffold, as seen in 4-fluoroindoline, is a cornerstone of modern medicinal chemistry. Fluorination can profoundly and beneficially alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, without significantly increasing its size.[2] Consequently, this compound serves as a high-value starting material for creating novel therapeutics in areas such as oncology, neurodegenerative disease, and infectious disease.[3][4]
Core Chemical Properties and Structural Analysis
A precise understanding of the compound's properties is essential for its effective use in experimental design.
Physicochemical Data
This compound is an off-white to light brown solid at room temperature. Its key quantitative properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1210147-74-2 | [5] |
| Molecular Formula | C₈H₉ClFN | [3][6][7] |
| Molecular Weight | 173.62 g/mol | [3][8] |
| Melting Point | 191-196 °C | [3] |
| Form | Solid | [7] |
| Storage Temperature | 2-8°C | [3] |
Molecular Structure
The structure features a bicyclic indoline core with a fluorine atom at the C-4 position of the aromatic ring. The secondary amine is protonated to form the hydrochloride salt, which enhances stability and aqueous solubility.
Caption: Molecular structure of this compound.
Synthesis Protocol: A Self-Validating Methodology
The most common and reliable route to 4-fluoroindoline is the chemical reduction of 4-fluoroindole. The following protocol is designed to be self-validating, with clear checkpoints for reaction monitoring.
Experimental Workflow: Reduction of 4-Fluoroindole
Principle: This procedure utilizes sodium cyanoborohydride (NaBH₃CN) in an acidic medium. The acid protonates the C2-C3 double bond of the indole, forming an intermediate iminium ion, which is then selectively reduced by the mild hydride reagent NaBH₃CN.[1] This method is favored over harsher reducing agents that can lead to over-reduction or side reactions.
Materials:
-
4-Fluoroindole (CAS: 387-43-9)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Glacial Acetic Acid
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hydrochloric Acid (2M in Diethyl Ether)
-
Diethyl Ether
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-fluoroindole (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of indole). The inert atmosphere is critical to prevent potential oxidation.
-
Reagent Addition: Cool the solution to 0°C using an ice bath. Add sodium cyanoborohydride (approx. 2.0 eq) portion-wise over 20-30 minutes, ensuring the internal temperature does not exceed 10°C. This controlled addition mitigates the exothermic nature of the reaction.
-
Reaction Execution: Remove the ice bath and allow the mixture to stir at room temperature.
-
Self-Validation (Monitoring): Monitor the reaction progress every 1-2 hours using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, lower Rf spot indicates product formation. The reaction is typically complete in 4-8 hours.
-
Quench and Neutralization: Once complete, slowly pour the reaction mixture into a beaker of ice water. Carefully neutralize the acid by adding saturated NaHCO₃ solution until effervescence ceases and the pH is ~8.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the 4-fluoroindoline free base with ethyl acetate (3 x volumes).
-
Washing and Drying: Combine the organic extracts, wash with brine to remove residual water-soluble impurities, and dry over anhydrous MgSO₄.
-
Isolation of Free Base: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-fluoroindoline oil.
-
Salt Formation: Dissolve the crude oil in a minimal amount of diethyl ether. While stirring, add 2M HCl in diethyl ether dropwise until a precipitate forms and no further precipitation is observed.
-
Final Product Isolation: Collect the solid precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound.
Caption: Validated workflow for the synthesis of 4-fluoroindoline HCl.
Reactivity and Applications in Drug Development
This compound is primarily used as a scaffold where the secondary amine serves as a handle for diversification.
Key Synthetic Transformations
-
N-Alkylation/Arylation: The nitrogen atom can be readily functionalized via reductive amination, Buchwald-Hartwig coupling, or reaction with alkyl halides to build out complex molecular architectures.
-
Acylation/Sulfonylation: Reaction with acyl or sulfonyl chlorides allows for the introduction of amide and sulfonamide groups, which are common functionalities in bioactive molecules.
Application Case Study: Kinase and Enzyme Inhibitors
The 4-fluoroindoline moiety is a key component in the development of various enzyme inhibitors. For example, derivatives have been explored as potent acetylcholinesterase inhibitors for potential use in treating neurodegenerative disorders like Alzheimer's disease.[3] In oncology, the indolinone core (a close relative) is central to blockbuster kinase inhibitors like Sunitinib, and fluorinated analogues are continuously explored to improve potency and pharmacokinetic profiles.[1] The drug discovery process leverages this building block to rapidly generate libraries of diverse compounds for screening.
Caption: The role of 4-fluoroindoline HCl in a typical drug discovery workflow.
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate care.
-
Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[9][10] It is harmful if swallowed, in contact with skin, or if inhaled.[9][10]
-
Precautions: Use only in a well-ventilated area or under a chemical fume hood.[11][12] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10][11] Avoid breathing dust.[10] Wash hands thoroughly after handling.[9][11]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9][11] Recommended storage is at 2-8°C.[3]
Conclusion
This compound is more than a simple chemical intermediate; it is an enabling tool for modern drug discovery. Its strategic combination of a privileged indoline core and a modulating fluorine atom provides a validated starting point for the synthesis of novel, high-potential therapeutic agents. The robust synthetic protocols and diverse reactivity patterns discussed in this guide equip researchers with the foundational knowledge to effectively integrate this powerful building block into their discovery programs, accelerating the path toward new medicines.
References
- 1. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 924305-06-6 | 4-FLUORO-ISOINDOLINE HCL [fluoromart.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | 1210147-74-2 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. scbt.com [scbt.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Synthesis of 4-Fluoroindoline Hydrochloride and its Derivatives
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis of 4-fluoroindoline hydrochloride and its derivatives. This valuable scaffold is a key building block in medicinal chemistry, and understanding its synthesis is crucial for the development of novel therapeutics.[1] This document offers full editorial control to present the information in a logical and practical manner, focusing on scientific integrity, field-proven insights, and detailed experimental protocols.
Introduction: The Significance of the 4-Fluoroindoline Scaffold
The indoline core is a prevalent structure in many biologically active molecules. The strategic incorporation of a fluorine atom at the 4-position of the indoline ring can significantly alter the physicochemical properties of a molecule. This "fluorine advantage" can lead to enhanced lipophilicity, increased metabolic stability, and modified binding affinities, all of which are highly desirable attributes in drug design.[2][3] Consequently, this compound serves as a critical intermediate in the synthesis of a wide array of complex organic molecules, particularly Active Pharmaceutical Ingredients (APIs) and agrochemicals.[1] Its application spans the development of treatments for various diseases and the creation of advanced crop protection agents.[1]
Core Synthetic Strategies for 4-Fluoroindoline
The primary and most established method for the synthesis of 4-fluoroindoline involves the reduction of 4-fluoroindole. This section will delve into the critical aspects of this transformation, including the choice of catalyst, reaction conditions, and subsequent conversion to the hydrochloride salt.
Catalytic Hydrogenation of 4-Fluoroindole: A Robust and Scalable Approach
The catalytic hydrogenation of the 2,3-double bond of the indole ring is a common and efficient method for the synthesis of indolines.[4] However, the hydrogenation of unprotected indoles can be challenging due to the resonance stability of the aromatic nucleus.[4]
A widely employed and effective method for the synthesis of 4-fluoroindoline is the catalytic hydrogenation of 4-fluoroindole using a platinum or palladium-based catalyst. A typical procedure involves the use of 5% Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) under a hydrogen atmosphere.[5] The reaction is often carried out in a protic solvent such as methanol or ethanol. The addition of an acid, such as hydrochloric acid or p-toluenesulfonic acid, can activate the indole ring towards reduction.[4][5]
Diagram 1: General Workflow for the Synthesis of this compound
Caption: A simplified workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound via Catalytic Hydrogenation
Materials:
-
4-Fluoroindole
-
5% Palladium on Carbon (Pd/C)
-
Methanol
-
Concentrated Hydrochloric Acid (HCl)
-
Hydrogen Gas (H₂)
-
Filtration apparatus (e.g., Celite or filter paper)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve 4-fluoroindole in methanol.
-
Catalyst Addition: Carefully add 5% Pd/C to the solution. The amount of catalyst can be optimized but is typically in the range of 5-10% by weight relative to the starting material.
-
Acidification: Slowly add concentrated hydrochloric acid to the mixture. This step is crucial for the formation of the hydrochloride salt in situ and can also promote the hydrogenation reaction.[5]
-
Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (typically balloon pressure or a Parr hydrogenator) and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. This may take several hours to days.[5]
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with methanol to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound. The product can be further purified by recrystallization if necessary.
| Parameter | Typical Value/Condition | Rationale |
| Starting Material | 4-Fluoroindole | Precursor with the desired indole core and fluorine substituent.[6] |
| Catalyst | 5% Pd/C or Pt/C | Heterogeneous catalysts that are efficient for indole hydrogenation and easily removed by filtration.[4][5] |
| Solvent | Methanol or Ethanol | Protic solvents that are suitable for hydrogenation and dissolve the starting material and product salt. |
| Acid | HCl or p-TsOH | Activates the indole ring for reduction and facilitates the formation of the hydrochloride salt.[4][5] |
| Hydrogen Pressure | 1 atm (balloon) to 50 psi | Sufficient to drive the hydrogenation reaction; higher pressures can increase the reaction rate. |
| Temperature | Room Temperature | Mild conditions that are generally sufficient for this transformation, minimizing side reactions.[5] |
| Reaction Time | 24-48 hours | Highly dependent on substrate, catalyst loading, and hydrogen pressure.[5] |
Table 1: Key Parameters for the Catalytic Hydrogenation of 4-Fluoroindole.
Synthesis of 4-Fluoroindoline Derivatives
The synthesized 4-fluoroindoline serves as a versatile platform for the creation of a diverse library of derivatives. Key derivatization strategies include N-alkylation and N-acylation.
N-Alkylation of 4-Fluoroindoline
N-alkylation of the indoline nitrogen is a common method to introduce various substituents. This can be achieved through several methods, including reductive amination or direct alkylation with alkyl halides. A modern and efficient approach involves the use of iron or iridium catalysts in a "borrowing hydrogen" or "hydrogen auto-transfer" methodology with alcohols as the alkylating agents.[7][8][9][10] This method is advantageous as it uses readily available alcohols and generates water as the only byproduct.
Diagram 2: N-Alkylation of 4-Fluoroindoline
Caption: Catalytic N-alkylation of 4-fluoroindoline using an alcohol.
N-Boc Protection of 4-Fluoroindoline
For multi-step syntheses, it is often necessary to protect the nitrogen of the indoline ring. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various reaction conditions and its facile removal under acidic conditions.[11][12][13]
Detailed Experimental Protocol: N-Boc Protection of 4-Fluoroindoline
Materials:
-
4-Fluoroindoline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve 4-fluoroindoline in DCM or THF.
-
Base Addition: Add a base such as triethylamine or sodium bicarbonate to the solution.
-
Boc₂O Addition: Add di-tert-butyl dicarbonate to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc-4-fluoroindoline.
Characterization and Analysis
The identity and purity of this compound and its derivatives should be confirmed using a combination of analytical techniques.
| Analytical Technique | Expected Observations for this compound |
| ¹H NMR | Aromatic protons in the range of 6.5-7.5 ppm, and aliphatic protons of the indoline ring around 3.0-4.0 ppm. The NH₂⁺ protons may appear as a broad singlet. |
| ¹³C NMR | Signals corresponding to the aromatic and aliphatic carbons of the 4-fluoroindoline scaffold. |
| ¹⁹F NMR | A singlet or a multiplet corresponding to the fluorine atom on the aromatic ring. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the free base form of 4-fluoroindoline (m/z = 138.07 [M+H]⁺). |
| Melting Point | A sharp melting point is indicative of high purity. For 4-fluoroisoindoline hydrochloride, a melting point of 191-196 °C has been reported. |
Table 2: Analytical Characterization of this compound.
Safety and Handling
As with all chemical syntheses, proper safety precautions must be taken when handling the reagents and products involved in the synthesis of this compound.
-
4-Fluoroindole: This starting material is irritating to the eyes, respiratory system, and skin.[14] It is essential to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15][16] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[15][16]
-
Palladium on Carbon (Pd/C): This catalyst is flammable and should be handled with care, especially when dry. It is often handled as a wet paste to minimize the risk of ignition.
-
Hydrogen Gas: Hydrogen is a highly flammable gas. All hydrogenation reactions should be conducted in a well-ventilated area, away from ignition sources, and with appropriate safety measures in place.
-
Concentrated Hydrochloric Acid: This is a corrosive acid. Handle with extreme care, wearing appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[15][16][17][18][19]
Conclusion and Future Perspectives
The synthesis of this compound is a well-established process that provides a valuable building block for drug discovery and development. The catalytic hydrogenation of 4-fluoroindole remains a reliable and scalable method for its production. The ability to further derivatize the indoline nitrogen opens up a vast chemical space for the synthesis of novel compounds with potential therapeutic applications. Future research in this area may focus on developing even more efficient and sustainable catalytic systems for both the reduction of the indole core and the subsequent derivatization reactions. The continued exploration of the unique properties imparted by the fluorine atom will undoubtedly lead to the discovery of new and improved pharmaceutical agents.
References
- 1. nbinno.com [nbinno.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-FLUORO-ISOINDOLINE HCL | 924305-06-6 [chemicalbook.com]
- 6. 4-氟吲哚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols [organic-chemistry.org]
- 9. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 12. jk-sci.com [jk-sci.com]
- 13. Amine Protection / Deprotection [fishersci.co.uk]
- 14. chembk.com [chembk.com]
- 15. fishersci.com [fishersci.com]
- 16. downloads.ossila.com [downloads.ossila.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. medline.com [medline.com]
- 19. fishersci.com [fishersci.com]
Spectroscopic Characterization of 4-Fluoroindoline Hydrochloride: A Technical Guide
Introduction
4-Fluoroindoline hydrochloride is a key building block in contemporary medicinal chemistry and drug development.[1][2] Its rigid bicyclic scaffold, coupled with the electronic modulation provided by the fluorine substituent, makes it a valuable synthon for accessing a diverse range of bioactive molecules. As with any high-purity intermediate destined for pharmaceutical or agrochemical synthesis, rigorous structural confirmation and purity assessment are paramount. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the causal relationships between the molecular structure and the observed spectral features, offering field-proven insights for researchers and scientists.
Molecular Structure and Spectroscopic Overview
The structure of this compound consists of a bicyclic system with a fluorine atom at the 4-position of the benzene ring. The indoline nitrogen is protonated, forming a hydrochloride salt. This protonation significantly influences the electronic environment of the molecule and, consequently, its spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a wealth of information.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by signals from the aromatic protons and the aliphatic protons of the five-membered ring. The protonation of the nitrogen atom leads to a deshielding of the adjacent protons.
Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.5 (broad s) | Singlet (broad) | 2H | NH₂⁺ |
| ~7.4 (dd) | Doublet of doublets | 1H | H-6 |
| ~7.1 (d) | Doublet | 1H | H-7 |
| ~6.9 (dd) | Doublet of doublets | 1H | H-5 |
| ~4.3 (t) | Triplet | 2H | H-1 |
| ~3.4 (t) | Triplet | 2H | H-2 |
Interpretation and Rationale:
-
Aromatic Region (δ 6.5-7.5 ppm): The fluorine substitution at C-4 breaks the symmetry of the aromatic ring, resulting in three distinct signals for the aromatic protons (H-5, H-6, and H-7). The coupling patterns (doublet of doublets and a doublet) and the integration of one proton each are consistent with this substitution pattern. The electron-withdrawing nature of the fluorine atom and the protonated nitrogen will generally shift these protons downfield compared to unsubstituted indoline.
-
Aliphatic Region (δ 3.0-4.5 ppm): The methylene protons at C-1 and C-2 will appear as triplets due to coupling with each other. The protons at C-1, being adjacent to the positively charged nitrogen, are expected to be significantly deshielded and appear further downfield.
-
Amine Protons (δ >10 ppm): The two protons on the nitrogen will be deshielded due to the positive charge and will likely appear as a broad singlet. In a D₂O solvent, this peak would disappear due to proton-deuterium exchange, as has been observed in some reported data.[3]
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum provides information about the carbon framework of the molecule. The presence of the highly electronegative fluorine atom will result in characteristic C-F couplings.
Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) | Assignment | | :--- | :--- | :--- | :--- | | ~158 (d) | ¹JCF ≈ 240 | C-4 | | ~140 (s) | | C-7a | | ~130 (d) | ³JCF ≈ 8 | C-6 | | ~125 (s) | | C-3a | | ~118 (d) | ²JCF ≈ 22 | C-5 | | ~115 (d) | ⁴JCF ≈ 3 | C-7 | | ~52 (s) | | C-1 | | ~30 (s) | | C-2 |
Interpretation and Rationale:
-
Aromatic Carbons: The carbon directly attached to the fluorine (C-4) will exhibit a large one-bond coupling constant (¹JCF) and will be significantly shifted downfield. The other aromatic carbons will show smaller two-, three-, and four-bond couplings to fluorine (²JCF, ³JCF, ⁴JCF), which aids in their assignment.
-
Aliphatic Carbons: The C-1 and C-2 carbons of the pyrrolidine ring will appear in the aliphatic region. C-1, being bonded to the nitrogen, will be at a lower field (more deshielded) than C-2.
Experimental Protocol: NMR Data Acquisition
Caption: Workflow for NMR data acquisition and processing.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a 5 mm NMR tube. The choice of DMSO-d₆ is advantageous as it is a good solvent for hydrochloride salts and allows for the observation of the NH protons.
-
Instrument Setup: Place the sample in a 400 MHz (or higher field) NMR spectrometer. Lock the field frequency using the deuterium signal of the solvent. Perform automated shimming to optimize the magnetic field homogeneity. Tune and match the probe for both ¹H and ¹³C frequencies.
-
¹H NMR Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. A sufficient signal-to-noise ratio can typically be achieved with 16 scans.
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024) is required.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-2700 (broad) | Strong | N-H stretch (ammonium salt) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2980-2850 | Medium | Aliphatic C-H stretch |
| ~1610, ~1500 | Medium-Strong | Aromatic C=C stretch |
| ~1250 | Strong | C-F stretch |
Interpretation and Rationale:
-
N-H Stretching: The most characteristic feature for the hydrochloride salt will be a very broad and strong absorption in the 3200-2700 cm⁻¹ region, corresponding to the stretching of the N-H bonds in the ammonium cation. This broadness is a result of hydrogen bonding.
-
C-H Stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.
-
Aromatic C=C Stretching: The benzene ring will give rise to characteristic absorptions in the 1610-1500 cm⁻¹ region.
-
C-F Stretching: The C-F bond will have a strong stretching vibration in the fingerprint region, typically around 1250 cm⁻¹.
Experimental Protocol: IR Data Acquisition (ATR)
Caption: Workflow for ATR-FTIR data acquisition.
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.
-
Background Scan: Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal, ensuring good contact.
-
Spectrum Acquisition: Acquire the IR spectrum, typically by co-adding 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is processed, which may include an ATR correction and baseline correction, to yield the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.
Expected Mass Spectrometry Data for this compound
| m/z | Ion |
| 138.07 | [M+H]⁺ (of free base) |
| 137.06 | [M]⁺ (molecular ion of free base) |
Interpretation and Rationale:
In a typical electrospray ionization (ESI) mass spectrum, this compound will be detected as the protonated free base, [M+H]⁺, where M is the free base (4-fluoroindoline). The expected m/z for the [M+H]⁺ ion of C₈H₈FN is approximately 138.07. This has been experimentally observed.[3] The molecular ion of the free base, [M]⁺, at m/z 137.06 might also be observed, depending on the ionization conditions. The isotopic pattern will be characteristic for a molecule containing carbon, hydrogen, nitrogen, and fluorine.
Experimental Protocol: Mass Spectrometry Data Acquisition (ESI-MS)
Caption: Workflow for ESI-MS data acquisition.
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as a 50:50 mixture of methanol and water.
-
Infusion: Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 10 µL/min) using a syringe pump.
-
Ionization: Operate the ESI source in positive ion mode to generate protonated molecules.
-
Mass Analysis: The ions are then transferred to the mass analyzer (e.g., a time-of-flight or quadrupole analyzer) where their mass-to-charge ratios are determined.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 Da).
Conclusion
The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. The data presented in this guide, including detailed interpretations and experimental protocols, are intended to serve as a valuable resource for researchers in drug discovery and chemical development. A thorough understanding of the spectroscopic properties of this important building block is essential for its effective application in the synthesis of novel and impactful molecules.
References
Physical characteristics of 4-Fluoroindoline hydrochloride (melting point, solubility)
An In-Depth Technical Guide to the Physical Characteristics of 4-Fluoroindoline Hydrochloride
Introduction
This compound is a halogenated heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. As a derivative of indoline, its structural motif is found in a variety of biologically active molecules. The physical properties of active pharmaceutical ingredients (APIs) and their intermediates, such as melting point and solubility, are critical parameters that influence every stage of the drug development pipeline, from synthesis and purification to formulation and bioavailability.
This guide provides a comprehensive overview of the key physical characteristics of this compound, with a focus on its melting point and solubility. It is intended for researchers, scientists, and drug development professionals, offering not only established data but also detailed, field-proven methodologies for the experimental determination of these properties. The protocols described herein are designed to ensure scientific rigor and reproducibility, forming a self-validating system for data generation.
Core Physical Characteristics of this compound
The fundamental physical properties of this compound are summarized below. It is noteworthy that different sources report varying melting point ranges, which may be attributable to differences in purity or analytical methodology.
| Property | Value | Source(s) |
| CAS Number | 924305-06-6 | [1] |
| Molecular Formula | C₈H₈FN · HCl | [1][2] |
| Molecular Weight | 173.62 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | 191-196 °C | [1][2] |
| 212-222 °C | [3] | |
| Solubility | Data not readily available in public literature; requires experimental determination. | |
| Storage Temperature | 2-8°C | [1][2] |
Experimental Determination of Physical Properties
The precise and accurate measurement of physical characteristics is paramount for the identification, purity assessment, and formulation development of a chemical compound.
Melting Point Determination
The melting point of a solid is the temperature at which it transitions from the solid to the liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting point range, making it a crucial indicator of purity.[4]
The underlying principle of melting point determination is the controlled heating of a sample while monitoring the temperature at which the phase change occurs.[5] Modern melting point apparatuses utilize a heated metal block and digital temperature sensors to allow for precise and reproducible measurements.[4]
Caption: Workflow for Melting Point Determination.
-
Sample Preparation:
-
Ensure the this compound sample is completely dry, as residual solvent can depress the melting point.
-
Place a small amount of the sample on a clean, dry surface and crush it into a fine powder using a spatula.[6]
-
Tamp the open end of a capillary tube into the powder to collect a small amount of the sample.
-
Tap the sealed end of the capillary tube on a hard surface to pack the sample down to a height of 1-2 mm.[4]
-
-
Instrumental Analysis (using a digital melting point apparatus):
-
Initial Rapid Determination: To save time, first perform a rapid determination to find the approximate melting point.
-
Place the packed capillary tube into the heating block of the apparatus.
-
Set a fast heating ramp rate (e.g., 10-20 °C/min).
-
Observe the sample and note the approximate temperature at which it melts.
-
-
Accurate Determination:
-
Allow the apparatus to cool to at least 10-15 °C below the approximate melting point observed.[4]
-
Place a new, freshly packed capillary tube into the apparatus.
-
Set a slow heating ramp rate (1-2 °C/min) to ensure thermal equilibrium between the sample, heating block, and thermometer.
-
Observe the sample closely through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (T1).
-
Continue heating and record the temperature at which the last solid particle melts (T2).[7]
-
-
-
Data Reporting and Interpretation:
-
The melting point should be reported as the range from T1 to T2.
-
For a pure compound, this range is typically narrow (≤ 2 °C). A broad melting range suggests the presence of impurities.
-
Perform the measurement in duplicate or triplicate to ensure reproducibility.
-
Solubility Profiling
Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.[8] In drug development, aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[9] Solubility can be assessed under two primary conditions: kinetic and thermodynamic.
-
Kinetic Solubility: Measures the concentration at which a compound, dissolved in a concentrated organic solvent stock (like DMSO), precipitates when diluted into an aqueous buffer. It's a high-throughput screening method used in early discovery.[10]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of a compound in a solvent. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.[10] The shake-flask method is the gold standard for this measurement.[11]
Caption: Workflow for Thermodynamic Solubility Determination.
-
Preparation and Equilibration:
-
Add an excess amount of solid this compound to a vial containing a precise volume of the desired solvent (e.g., phosphate-buffered saline (PBS) pH 7.4, purified water). The presence of undissolved solid at the end of the experiment is crucial.[11]
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C for physicochemical characterization or 37 °C to simulate physiological conditions).
-
Agitate the mixture for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.
-
-
Sample Separation:
-
After equilibration, remove the vial and let the undissolved solid settle by gravity or gentle centrifugation.
-
Carefully withdraw an aliquot of the clear supernatant, ensuring no solid particles are disturbed.
-
Immediately filter the supernatant through a low-protein-binding syringe filter (e.g., 0.22 µm PVDF) into a clean analysis vial. This step is critical to remove any microscopic undissolved particles.[11]
-
-
Concentration Analysis (using HPLC-UV as an example):
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Sample Preparation: Dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the standard curve.
-
Analysis: Inject the standards and the diluted sample onto an HPLC system equipped with a suitable column and a UV detector.
-
Quantification: Create a calibration curve by plotting the peak area of the standards against their known concentrations. Use the linear regression equation from this curve to calculate the concentration of this compound in the diluted supernatant.
-
Final Calculation: Account for the dilution factor to determine the original solubility concentration in the saturated solution. Report the result in units such as mg/mL or µg/mL.
-
Conclusion
The physical characteristics of this compound, particularly its melting point and solubility, are foundational to its application in scientific research and pharmaceutical development. A sharp melting point range is a reliable indicator of high purity, while solubility data are essential for predicting in vivo behavior and guiding formulation strategies. This guide provides both the reported physical data and robust, step-by-step protocols for their experimental verification. By adhering to these methodologies, researchers can ensure the generation of accurate and reproducible data, thereby upholding the principles of scientific integrity and advancing their research and development objectives.
References
- 1. 4-氟硅烷 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 924305-06-6 | 4-FLUORO-ISOINDOLINE HCL [fluoromart.com]
- 3. 4-FLUORO-ISOINDOLINE HCL | 924305-06-6 [chemicalbook.com]
- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 5. westlab.com [westlab.com]
- 6. byjus.com [byjus.com]
- 7. pennwest.edu [pennwest.edu]
- 8. lifechemicals.com [lifechemicals.com]
- 9. rheolution.com [rheolution.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. lup.lub.lu.se [lup.lub.lu.se]
The Strategic Deployment of 4-Fluoroindoline Hydrochloride in Modern Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. This guide provides a comprehensive technical overview of 4-fluoroindoline hydrochloride, a fluorinated building block of increasing importance. We will delve into its synthesis, physicochemical properties, and its impactful applications in medicinal chemistry, supported by field-proven insights and detailed experimental protocols. This document is intended to serve as a practical resource for researchers aiming to leverage the unique advantages of this versatile scaffold in the development of next-generation therapeutics.
The Fluorine Advantage: Why 4-Fluoroindoline?
The introduction of fluorine into a drug candidate can profoundly influence its metabolic stability, binding affinity, and pharmacokinetic profile.[1] The carbon-fluorine bond is exceptionally strong, which can shield adjacent positions from metabolic attack by cytochrome P450 enzymes, thereby increasing the drug's half-life.[1] Furthermore, fluorine's high electronegativity can alter the pKa of nearby functional groups, enhancing interactions with biological targets and improving membrane permeability.[2]
The 4-fluoroindoline scaffold offers a unique combination of these benefits. The indoline core is a prevalent motif in numerous biologically active molecules, particularly those targeting the central nervous system (CNS). The placement of a fluorine atom at the 4-position of this established scaffold provides a powerful tool to fine-tune the molecule's properties for optimal therapeutic effect.
Synthesis and Characterization of this compound
A robust and reproducible synthetic route is paramount for the successful application of any building block in a drug discovery program. Here, we outline a two-step process for the preparation of this compound, commencing with the synthesis of the 4-fluoroindole precursor.
Synthesis of 4-Fluoroindole
The preparation of 4-fluoroindole can be achieved through a condensation and subsequent reductive cyclization of 2-fluoro-6-nitrotoluene.[3]
Experimental Protocol:
Step 1: Condensation
-
To a solution of 2-fluoro-6-nitrotoluene in dimethylformamide (DMF), add 2-3 molar equivalents of N,N-dimethylformamide dimethyl acetal (DMF-DMA).[3]
-
Heat the reaction mixture to reflux (115-125 °C) and stir for 18-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[3]
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude intermediate, (E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylvinanamine.
Step 2: Reductive Cyclization
-
Dissolve the crude intermediate from Step 1 in methanol or ethanol.[3]
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).[3]
-
Subject the mixture to catalytic hydrogenation under a hydrogen atmosphere (0.2–3.0 MPa) at a temperature of 15–30 °C for 3–12 hours.[3]
-
After the reaction is complete, filter the mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude 4-fluoroindole, which can be purified by column chromatography.
Diagram of the Synthesis of 4-Fluoroindole:
Caption: Synthesis of 4-fluoroindole from 2-fluoro-6-nitrotoluene.
Synthesis of this compound
The conversion of 4-fluoroindole to this compound is achieved through catalytic hydrogenation followed by salt formation.
Experimental Protocol:
-
Dissolve 4-fluoroindole in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of platinum(IV) oxide (PtO2) or palladium on carbon (Pd/C).
-
Pressurize the reaction vessel with hydrogen gas (typically 1-4 atm) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude 4-fluoroindoline.
-
Dissolve the crude 4-fluoroindoline in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.
-
The this compound will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.
Diagram of the Synthesis of this compound:
Caption: Synthesis of this compound from 4-fluoroindole.
Spectroscopic Characterization
The identity and purity of this compound should be confirmed by a suite of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons will show characteristic splitting patterns, influenced by the fluorine atom. Aliphatic protons of the indoline ring will appear as multiplets in the upfield region. The N-H proton will likely be a broad singlet. |
| ¹³C NMR | The carbon spectrum will show distinct signals for the aromatic and aliphatic carbons. The carbon atom bonded to fluorine will exhibit a large one-bond C-F coupling constant. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and a strong C-F stretching band (typically in the 1000-1300 cm⁻¹ region).[4][5] |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the mass of the 4-fluoroindoline free base, as well as characteristic fragmentation patterns.[4] |
Applications in Medicinal Chemistry: Case Studies and Structure-Activity Relationships
The 4-fluoroindoline scaffold has been explored in the development of therapeutic agents for a range of diseases, most notably those affecting the central nervous system.
Neurodegenerative Diseases
The indoline scaffold is a key component of several compounds investigated for the treatment of neurodegenerative disorders like Alzheimer's disease.[6][7] The introduction of a fluorine atom at the 4-position can enhance the blood-brain barrier (BBB) penetration and metabolic stability of these compounds.
Case Study: BACE1 Inhibitors for Alzheimer's Disease
The β-secretase (BACE1) enzyme is a key target in Alzheimer's disease research. Structure-activity relationship (SAR) studies of flavonoid-based BACE1 inhibitors have shown that the strategic placement of fluorine can significantly impact potency.[8][9] While a specific 4-fluoroindoline-containing BACE1 inhibitor is not yet in clinical use, the principles gleaned from related scaffolds are highly relevant. The fluorine atom can engage in favorable interactions with the enzyme's active site and improve the overall pharmacokinetic profile of the inhibitor.
Diagram of a Hypothetical 4-Fluoroindoline-Based BACE1 Inhibitor:
Caption: A conceptual diagram of a 4-fluoroindoline-based BACE1 inhibitor.
Impact on Pharmacokinetics and ADME Properties
The introduction of fluorine can have a profound and often beneficial impact on the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate.[10]
| ADME Parameter | Effect of 4-Fluoro Substitution |
| Metabolic Stability | Increased due to the strength of the C-F bond, blocking metabolic oxidation at or near the 4-position. |
| Lipophilicity (LogP) | Generally increased, which can enhance membrane permeability and oral absorption.[2] |
| Blood-Brain Barrier (BBB) Penetration | Often improved due to increased lipophilicity and potential for specific interactions with transporters.[10] |
| Aqueous Solubility | May be decreased with increased lipophilicity, requiring careful formulation strategies. |
| Plasma Protein Binding | Can be modulated by the electronic effects of the fluorine atom. |
It is crucial to note that the effects of fluorination are highly context-dependent and must be evaluated empirically for each new chemical series.
Future Perspectives and Conclusion
This compound is a valuable and versatile building block in the medicinal chemist's toolbox. Its strategic application allows for the fine-tuning of molecular properties to enhance therapeutic efficacy and improve pharmacokinetic profiles. As our understanding of the nuanced effects of fluorination continues to grow, we can anticipate the development of novel and more effective therapeutics based on this and other fluorinated scaffolds. The detailed synthetic protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently incorporate this compound into their drug discovery programs, paving the way for the next generation of innovative medicines.
References
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. CN103420892A - Preparation method of 4-fluoroindole - Google Patents [patents.google.com]
- 4. arcjournals.org [arcjournals.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Structure–Activity Relationship Analysis of Flavonoids and Its Inhibitory Activity Against BACE1 Enzyme Toward a Better Therapy for Alzheimer’s Disease [frontiersin.org]
- 9. Structure–Activity Relationship Analysis of Flavonoids and Its Inhibitory Activity Against BACE1 Enzyme Toward a Better Therapy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]
Unlocking Therapeutic Potential: A Technical Guide to the Biological Activities of Novel 4-Fluoroindoline Hydrochloride Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The indoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The strategic incorporation of fluorine into such scaffolds can dramatically enhance pharmacological properties, including metabolic stability, binding affinity, and bioavailability. 4-Fluoroindoline hydrochloride has emerged as a highly versatile and valuable building block for the synthesis of novel bioactive molecules.[1] This technical guide provides an in-depth exploration of the projected biological activities of derivatives synthesized from this key intermediate. We will delve into synthetic strategies, potential anticancer and antimicrobial applications, and critical structure-activity relationship (SAR) insights. This document is designed to serve as a foundational resource for researchers and drug development professionals, offering both theoretical grounding and practical, field-proven protocols to accelerate the discovery of next-generation therapeutics.
The Strategic Advantage of the 4-Fluoroindoline Scaffold
The indoline nucleus is a "privileged scaffold," a molecular framework that is capable of binding to multiple, diverse biological targets. Its rigid, bicyclic structure provides a defined three-dimensional orientation for substituent groups, facilitating precise interactions with enzyme active sites and receptors.
The introduction of a fluorine atom at the 4-position is a deliberate and strategic choice in medicinal chemistry. Fluorine's high electronegativity and small size can profoundly alter the electronic properties of the aromatic ring, influencing pKa, dipole moment, and hydrogen bonding capabilities.[2] This can lead to enhanced binding affinity and selectivity for a target protein. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.[2] this compound, therefore, represents an ideal starting point for generating libraries of novel compounds with potentially superior pharmacological profiles.[1][3]
Synthetic Pathways for Derivatization
The primary amino group of the indoline scaffold is the main reactive handle for diversification. Starting from this compound, a vast chemical space can be explored through various synthetic transformations. The hydrochloride salt is typically neutralized in situ using a mild base to liberate the free amine for subsequent reactions.
A common and effective strategy is N-acylation or N-sulfonylation, where diverse acyl chlorides or sulfonyl chlorides are reacted with the indoline nitrogen. This allows for the introduction of a wide range of functional groups, enabling fine-tuning of the molecule's steric and electronic properties to optimize biological activity.
References
Exploring the Reactivity of the 4-Fluoroindoline Scaffold: A Guide for Synthetic and Medicinal Chemists
An In-Depth Technical Guide:
Authored by: Gemini, Senior Application Scientist
Abstract
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The strategic incorporation of fluorine into this scaffold offers a powerful tool to modulate key drug-like properties, including metabolic stability, lipophilicity, and binding affinity.[1][2][3] This guide provides an in-depth exploration of the 4-fluoroindoline core, a versatile building block whose unique electronic properties dictate a rich and nuanced reactivity profile. We will dissect the synthetic accessibility of the scaffold and delve into its behavior in key transformation classes, including electrophilic aromatic substitution, C-H functionalization, and transition metal-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the 4-fluoroindoline scaffold for the creation of novel chemical entities.
Introduction: The Strategic Value of Fluorine in the Indoline Framework
The indole and its reduced form, indoline, are foundational motifs in drug discovery.[4] The introduction of a fluorine atom, particularly on the benzenoid ring, can profoundly influence the molecule's pharmacokinetic and pharmacodynamic profile.[2][5] Fluorine's high electronegativity and relatively small size allow it to serve as a bioisostere for hydrogen while introducing significant electronic perturbations. These perturbations can block sites of metabolic oxidation, alter the pKa of nearby functional groups, and enhance binding interactions through the formation of favorable contacts with biological targets.[1][3][5]
The 4-fluoroindoline scaffold places the fluorine atom in a strategic position, directly influencing the electron density of the aromatic ring. This guide will illuminate how this single atomic substitution directs the scaffold's reactivity, providing a roadmap for its selective functionalization. As a key intermediate, 4-fluoroindoline and its derivatives are instrumental in synthesizing complex Active Pharmaceutical Ingredients (APIs) for a range of therapeutic areas, from oncology to neuroscience.
Synthesis of the 4-Fluoroindoline Scaffold
A robust understanding of a scaffold's reactivity begins with its synthesis. The 4-fluoroindoline core is accessible through several routes, with one of the most reliable being a two-step sequence starting from 2-fluoro-6-nitrotoluene. This method, adapted from patented industrial processes, is suitable for large-scale preparation.[6][7]
The sequence involves an initial condensation reaction followed by a reductive cyclization.
Caption: General synthetic workflow for 4-fluoroindoline.
Protocol 1: Two-Step Synthesis of 4-Fluoroindole[8][9]
Step 1: Synthesis of (E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylvinanamine
-
To a reaction flask, add 2-fluoro-6-nitrotoluene (1 equivalent).
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2-3 molar equivalents).[7]
-
Use N,N-dimethylformamide (DMF) as the solvent.
-
Heat the mixture and stir. Monitor the condensation reaction to completion using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to yield the crude intermediate, which can often be used in the next step without further purification.
Step 2: Reductive Cyclization to 4-Fluoroindole
-
Dissolve the crude intermediate from Step 1 in a suitable solvent, such as methanol or ethanol.[7]
-
Add a metallic reducing catalyst, typically 5-10% Palladium on carbon (Pd/C).[7]
-
Carry out the catalytic hydrogenation under a hydrogen atmosphere (pressure: 0.2–3.0 MPa).[7]
-
Maintain the reaction temperature between 15–30 °C for 3–12 hours, monitoring for completion by TLC or LC-MS.[7]
-
After the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by column chromatography (silica gel) to obtain pure 4-fluoroindole.
Note: The resulting 4-fluoroindole can be readily reduced to 4-fluoroindoline using standard reducing agents like sodium cyanoborohydride or through catalytic hydrogenation under different conditions.
Core Reactivity: Functionalizing the 4-Fluoroindoline Ring
The reactivity of the 4-fluoroindoline scaffold is governed by the interplay between the electron-donating amino group (the indoline nitrogen) and the electron-withdrawing, yet ortho-, para-directing, fluorine atom.
Electrophilic Aromatic Substitution (SEAr)
The general mechanism for SEAr involves the attack of the electron-rich aromatic ring on an electrophile, forming a resonance-stabilized carbocation intermediate (the sigma complex), followed by deprotonation to restore aromaticity.[8][9][10]
Caption: Predicted regioselectivity for electrophilic aromatic substitution.
In 4-fluoroindoline, the nitrogen atom is a powerful activating group that directs electrophiles to its ortho (C7) and para (C5) positions.[8] The fluorine at C4 is a deactivating group but also directs ortho (C5) and para (C7). The powerful activating effect of the nitrogen dominates, making the ring highly susceptible to electrophilic attack. The C7 position is generally the most electronically enriched and sterically accessible site for substitution.
Protocol 2: Friedel-Crafts Acylation at the C7 Position (Conceptual) This protocol, adapted from procedures for related fluoroindoles, illustrates how to introduce an acyl group, a common step in building complexity.[11]
-
Dissolve 4-fluoroindoline (1 equivalent) in a suitable anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-dichloroethane) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a Lewis acid, such as aluminum chloride (AlCl₃) (1.2 equivalents), portion-wise.
-
Slowly add the desired acyl chloride (e.g., acetyl chloride) (1.1 equivalents) to the solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a mixture of ice and dilute HCl.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the C7-acylated 4-fluoroindoline.
| Reagent/Parameter | Condition | Purpose |
| Solvent | Anhydrous DCM | Inert reaction medium |
| Catalyst | Aluminum Chloride (AlCl₃) | Lewis acid to activate acyl chloride |
| Temperature | 0 °C to Room Temp. | Controls reaction rate and minimizes side products |
| Monitoring | TLC / LC-MS | Tracks consumption of starting material |
Table 1: Typical parameters for Friedel-Crafts Acylation.
Directed C-H Functionalization
Modern synthetic chemistry increasingly relies on C-H functionalization to build molecular complexity in an atom-economical fashion.[12][13] In the 4-fluoroindoline scaffold, reactivity can be guided by either the inherent electronic properties of the ring or by installing a directing group (DG) on the nitrogen.
-
Fluorine-Directed Reactivity : The C-F bond can promote ortho-C-H metalation.[14][15] This provides a potential route to selectively functionalize the C5 position , which is otherwise less reactive than C7 in classical SEAr.
-
Nitrogen-Directed Reactivity : Installing a removable directing group on the indoline nitrogen (e.g., pivaloyl, pyridine) can enable transition metal-catalyzed C-H activation specifically at the C7 position .[16]
Caption: Divergent C-H functionalization pathways of 4-fluoroindoline.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, enabling the formation of C-C, C-N, and C-O bonds.[17][18][19] To utilize these methods, the 4-fluoroindoline scaffold must first be halogenated, typically via electrophilic halogenation (e.g., bromination with NBS) at the most reactive C7 position. The resulting 7-halo-4-fluoroindoline is a versatile substrate for a variety of coupling reactions.
Protocol 3: Ullmann-Goldberg-Buchwald Coupling for C7-Heteroarylation [11] This protocol describes the coupling of a heteroaromatic ring to the C7 position, a key transformation in the synthesis of certain antiviral agents.[11]
-
To a dry reaction vessel, add the C7-bromo-4-fluoroindoline derivative (1 equivalent), the desired heteroaromatic coupling partner (e.g., a triazole) (1.5 equivalents), copper(I) iodide (CuI) (0.1 equivalents), a suitable ligand (e.g., an N,N'-dimethylethylenediamine derivative) (0.2 equivalents), and a base (e.g., K₂CO₃ or Cs₂CO₃) (2 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add an anhydrous, degassed solvent (e.g., DMF or Dioxane) via syringe.
-
Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography to afford the C7-heteroaryl-substituted product.
| Component | Example | Role |
| Substrate | 7-Bromo-4-fluoroindoline | Electrophilic partner |
| Nucleophile | Triazole / Boronic Acid | Nucleophilic partner |
| Catalyst | CuI / Pd(OAc)₂ | Facilitates oxidative addition/reductive elimination |
| Ligand | DMEDA / SPhos | Stabilizes and activates the metal center |
| Base | K₂CO₃ / Cs₂CO₃ | Activates nucleophile / neutralizes acid byproduct |
| Solvent | DMF / Dioxane | High-boiling polar aprotic solvent |
Table 2: Key components of a typical cross-coupling reaction.
Conclusion and Outlook
The 4-fluoroindoline scaffold presents a compelling platform for synthetic and medicinal chemistry. Its reactivity is a predictable consequence of the electronic interplay between the indoline nitrogen and the C4-fluorine substituent. Electrophilic substitution is strongly directed to the C7 position, providing a reliable entry point for functionalization. Furthermore, modern C-H activation and cross-coupling methodologies open avenues for the selective modification of other positions, such as C5. By understanding these fundamental reactivity patterns, researchers can strategically and efficiently elaborate the 4-fluoroindoline core to build novel, complex, and potentially therapeutic molecules. The continued development of site-selective functionalization techniques will further unlock the potential of this valuable scaffold in next-generation drug discovery.[5]
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 6. benchchem.com [benchchem.com]
- 7. CN103420892A - Preparation method of 4-fluoroindole - Google Patents [patents.google.com]
- 8. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. LabXchange [labxchange.org]
- 11. benchchem.com [benchchem.com]
- 12. soc.chim.it [soc.chim.it]
- 13. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Palladium-catalyzed highly efficient synthesis of functionalized indolizines via cross-coupling/cycloisomerization cascade - Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Emerging Therapeutic Potential of 4-Fluoroindoline Hydrochloride Analogs: A Technical Guide for Drug Discovery Professionals
Abstract
The strategic incorporation of fluorine into small molecule therapeutics has become a cornerstone of modern drug design, offering a powerful tool to modulate physicochemical and pharmacological properties. Within the vast landscape of fluorinated heterocycles, the 4-fluoroindoline scaffold has emerged as a promising and versatile building block for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, biological activities, and potential therapeutic applications of 4-fluoroindoline hydrochloride analogs, with a particular focus on their utility in targeting central nervous system (CNS) disorders. Drawing upon established synthetic methodologies and preclinical data, this document serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique attributes of this compound class.
Introduction: The Significance of Fluorine in Indoline Scaffolds
The indoline nucleus, a saturated derivative of indole, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Its rigid, bicyclic structure provides a well-defined three-dimensional framework for the precise orientation of functional groups, facilitating high-affinity interactions with biological targets. The introduction of a fluorine atom at the 4-position of the indoline ring imparts a range of beneficial properties that can be exploited in drug design.[1][2]
The high electronegativity and small van der Waals radius of fluorine can profoundly influence a molecule's conformational preferences, pKa, and metabolic stability. Specifically, the C-F bond is exceptionally strong, and its presence can block sites of oxidative metabolism, thereby increasing the half-life of a drug candidate.[1] Furthermore, fluorine substitution can alter the electronic properties of the aromatic ring, modulating interactions with protein targets and potentially enhancing binding affinity and selectivity.
This compound is a key intermediate that provides a readily accessible entry point to a diverse chemical space of substituted analogs. Its hydrochloride salt form ensures improved solubility and handling characteristics, making it an attractive starting material for library synthesis and lead optimization campaigns.
Synthetic Strategies for 4-Fluoroindoline Analogs
The efficient synthesis of 4-fluoroindoline and its derivatives is crucial for exploring their therapeutic potential. A common and effective route to the 4-fluoroindole precursor involves a multi-step sequence starting from 2-fluoro-6-nitrotoluene.[3]
Synthesis of the 4-Fluoroindole Precursor
A robust method for the preparation of 4-fluoroindole involves the following key transformations:
-
Condensation: 2-Fluoro-6-nitrotoluene is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to yield the corresponding enamine.
-
Reductive Cyclization: The intermediate enamine undergoes catalytic hydrogenation, typically using a palladium catalyst, to simultaneously reduce the nitro group and effect cyclization to the indole ring.[3]
This approach offers a reliable pathway to the 4-fluoroindole core, which can then be reduced to the desired 4-fluoroindoline.
Reduction to 4-Fluoroindoline
The conversion of 4-fluoroindole to 4-fluoroindoline is typically achieved through catalytic hydrogenation under standard conditions. This straightforward reduction provides the saturated indoline scaffold, which can then be further functionalized.
General Protocol for N-Alkylation and N-Acylation of 4-Fluoroindoline
The secondary amine of the 4-fluoroindoline nucleus serves as a key handle for the introduction of diverse substituents, allowing for the systematic exploration of structure-activity relationships (SAR).
Experimental Protocol: N-Alkylation of 4-Fluoroindoline
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Basification: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (2-3 equivalents), to neutralize the hydrochloride salt and liberate the free base.
-
Alkylating Agent Addition: Add the desired alkyl halide (e.g., benzyl bromide, alkyl iodide) (1.1 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (50-80 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Therapeutic Applications in Central Nervous System Disorders
The lipophilic nature of the indoline scaffold, enhanced by the presence of the fluorine atom, makes 4-fluoroindoline analogs attractive candidates for targeting the central nervous system. Their structural similarity to endogenous neurotransmitters such as serotonin and dopamine suggests their potential to modulate the activity of key receptors implicated in a range of neurological and psychiatric conditions.[4][5]
Modulation of Serotonin Receptors
Serotonin (5-hydroxytryptamine, 5-HT) receptors are a major class of drug targets for the treatment of depression, anxiety, and other mood disorders.[6][7] The indoline scaffold is a known pharmacophore for serotonin receptor ligands. The strategic placement of a fluorine atom on this scaffold can fine-tune the affinity and selectivity for different 5-HT receptor subtypes. For instance, fluorinated indole derivatives have been investigated as potent ligands for the 5-HT2A and 5-HT4 receptors, both of which are implicated in the pathophysiology of depression and cognitive disorders.[4][6][7]
Targeting Dopamine Receptors
Dopamine receptors, particularly the D2 subtype, are critical targets for antipsychotic medications used in the treatment of schizophrenia and bipolar disorder.[8] The development of selective dopamine receptor modulators with improved side-effect profiles remains a significant goal in neuropsychopharmacology. The structural features of 4-fluoroindoline analogs make them promising candidates for achieving this goal. Research on related fluorinated compounds has demonstrated that N-substituted derivatives can exhibit high affinity and selectivity for D2 binding sites.[5] The ability to readily modify the N-substituent of the 4-fluoroindoline core allows for the systematic optimization of dopamine receptor activity.
Structure-Activity Relationship (SAR) Insights
While specific SAR studies on a broad library of 4-fluoroindoline analogs are not yet widely published, general principles can be inferred from related halogenated indole and indoline classes.[9][10]
-
Position of Halogen: The position of the halogen on the indole or indoline ring significantly influences biological activity.[9][10] For 4-fluoroindoline, the fluorine at the 4-position is expected to have a distinct electronic and steric impact compared to substitutions at other positions.
-
N-Substitution: The nature of the substituent on the indoline nitrogen is a critical determinant of pharmacological activity. Small alkyl groups, arylalkyl moieties, and more complex heterocyclic fragments can be introduced to probe the binding pockets of various receptors and optimize potency and selectivity.
-
Chirality: For analogs with a chiral center, the stereochemistry can have a profound effect on biological activity. The synthesis and evaluation of individual enantiomers are essential for understanding the specific interactions with the target protein.
| Modification Site | General Observation from Related Scaffolds | Potential Impact on 4-Fluoroindoline Analogs |
| Indoline Nitrogen (N1) | Introduction of basic amine-containing side chains often imparts affinity for aminergic GPCRs (e.g., serotonin and dopamine receptors). | Key point for diversification to target CNS receptors. |
| Aromatic Ring (Positions 5, 6, 7) | Additional substitutions can modulate lipophilicity, electronic properties, and metabolic stability. | Further fine-tuning of ADME properties and target engagement. |
| Pyrrolidine Ring (Positions 2, 3) | Substituents can introduce chirality and provide additional vectors for exploring target binding sites. | Potential for developing highly specific and potent ligands. |
Future Directions and Conclusion
The this compound scaffold represents a largely untapped but highly promising area for drug discovery. Its synthetic accessibility and the advantageous properties conferred by the fluorine atom make it an ideal starting point for the development of novel therapeutics, particularly for CNS disorders.
Future research efforts should focus on:
-
Library Synthesis and Screening: The generation of diverse libraries of 4-fluoroindoline analogs with systematic variations at the N1 position and other sites on the scaffold.
-
High-Throughput Screening: The evaluation of these libraries against a panel of CNS targets, including a broader range of serotonin and dopamine receptor subtypes, as well as other relevant targets such as ion channels and enzymes.
-
In-depth SAR Studies: The detailed investigation of structure-activity relationships to guide the rational design of more potent and selective compounds.
-
Preclinical Evaluation: The advancement of promising lead compounds into preclinical models of neurological and psychiatric diseases to assess their in vivo efficacy and safety profiles.
References
- 1. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Applications of Fluorine in Medicinal Chemistry. | Sigma-Aldrich [sigmaaldrich.com]
- 3. CN103420892A - Preparation method of 4-fluoroindole - Google Patents [patents.google.com]
- 4. Functional profile of a novel modulator of serotonin, dopamine, and glutamate neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Serotonin 4 Receptor Subtype: A Target of Particular Interest, Especially for Brain Disorders [mdpi.com]
- 7. The Serotonin 4 Receptor Subtype: A Target of Particular Interest, Especially for Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dopamine D(2) receptor activation modulates perceived odor intensity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Halogenated Indole Alkaloids from Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Strategic Synthesis of Novel Acetylcholinesterase Inhibitors Utilizing a 4-Fluoroisoindoline Scaffold
An Application Note and Protocol for Drug Development Professionals
Abstract
The inhibition of acetylcholinesterase (AChE) remains a cornerstone in the symptomatic treatment of Alzheimer's disease (AD) by mitigating the degradation of the neurotransmitter acetylcholine.[1][2] This application note provides a detailed protocol for the synthesis of a novel class of potential AChE inhibitors, leveraging 4-fluoroisoindoline hydrochloride as a key structural building block. The strategic incorporation of a fluorinated isoindoline moiety is intended to enhance binding affinity and improve pharmacokinetic properties, a common goal in modern medicinal chemistry.[3][4] This document outlines the synthetic rationale, a step-by-step experimental protocol, characterization methods, and safety considerations for researchers in drug discovery and development.
Introduction and Scientific Rationale
The Role of Acetylcholinesterase in Alzheimer's Disease
Alzheimer's disease is a progressive neurodegenerative disorder characterized by a decline in cognitive function. A primary therapeutic strategy involves increasing the concentration of acetylcholine (ACh) in the synaptic cleft.[1][5] Acetylcholinesterase (AChE) is the enzyme responsible for the rapid hydrolysis of ACh; therefore, its inhibition is a validated approach to enhance cholinergic neurotransmission and provide symptomatic relief.[6] Marketed drugs like Donepezil and Rivastigmine function via this mechanism.[2][7]
The Isoindoline Scaffold and the Advantage of Fluorination
The isoindoline core and its derivatives, such as isoindoline-1,3-dione, are privileged structures in medicinal chemistry, frequently utilized in the design of AChE inhibitors.[8][9] These scaffolds can effectively interact with the active sites of the AChE enzyme. Many potent inhibitors are designed to bind simultaneously to the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS) of the enzyme, and the isoindoline structure serves as an excellent anchor for this dual-binding approach.[8][10]
The introduction of fluorine into drug candidates can profoundly influence their biological activity.[3] Fluorine's high electronegativity can modulate the pKa of nearby functional groups, form key hydrogen bonds, and enhance binding affinity. Furthermore, it can block metabolic oxidation sites, thereby improving the metabolic stability and pharmacokinetic profile of the molecule.[3] Studies have shown that fluorinated analogs of known inhibitors often exhibit superior potency and selectivity.[4][6][11]
This protocol focuses on using 4-fluoroisoindoline hydrochloride, a versatile heterocyclic intermediate, to synthesize potent AChE inhibitors.[12][13] The strategy involves coupling the fluorinated isoindoline core with a substituted benzylpiperazine moiety, a fragment known to interact favorably with the AChE active site.[1][5]
Overall Synthetic Workflow
The synthesis is designed as a two-step process. First, a key intermediate, N-(2-aminoethyl)-4-fluoroisoindoline-1,3-dione hydrochloride, is prepared. This intermediate is then coupled with various substituted benzaldehydes via reductive amination to yield the final target compounds. This modular approach allows for the creation of a library of derivatives for structure-activity relationship (SAR) studies.
Caption: General workflow for the synthesis of target AChE inhibitors.
Experimental Protocol
This protocol details the synthesis of a representative final compound, 2-(2-(4-(4-fluorobenzyl)piperazin-1-yl)ethyl)-5-fluoroisoindoline-1,3-dione , as an example.
Part A: Synthesis of N-(2-chloroethyl)-5-fluoroisoindoline-1,3-dione (Intermediate)
This two-step process first creates a hydroxyethyl intermediate, which is then chlorinated.
Materials and Reagents
| Reagent | CAS No. | Mol. Wt. ( g/mol ) | Amount | Moles (mmol) |
| 4-Fluorophthalic Anhydride | 319-03-9 | 166.10 | 5.0 g | 30.1 |
| 2-Aminoethanol | 141-43-5 | 61.08 | 1.93 mL | 31.6 |
| Glacial Acetic Acid | 64-19-7 | 60.05 | 50 mL | - |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | 118.97 | 4.4 mL | 60.2 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 100 mL | - |
Step-by-Step Procedure:
-
Synthesis of N-(2-hydroxyethyl)-5-fluoroisoindoline-1,3-dione:
-
To a 250 mL round-bottom flask, add 4-fluorophthalic anhydride (5.0 g, 30.1 mmol) and glacial acetic acid (50 mL).
-
Stir the suspension and add 2-aminoethanol (1.93 mL, 31.6 mmol) dropwise at room temperature.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 120 °C) for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature, then place it in an ice bath for 30 minutes to precipitate the product.
-
Collect the white solid by vacuum filtration, wash with cold water (2 x 20 mL), and dry under vacuum. This intermediate is typically used in the next step without further purification.
-
-
Synthesis of N-(2-chloroethyl)-5-fluoroisoindoline-1,3-dione:
-
Suspend the dried N-(2-hydroxyethyl)-5-fluoroisoindoline-1,3-dione from the previous step in dichloromethane (100 mL) in a 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Add thionyl chloride (4.4 mL, 60.2 mmol) dropwise over 15 minutes. Causality: Thionyl chloride is a classic reagent for converting alcohols to alkyl chlorides; the reaction is performed at 0 °C to control its exothermicity.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by slowly adding it to 100 mL of ice-cold saturated sodium bicarbonate (NaHCO₃) solution.
-
Separate the organic layer, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization from ethanol to obtain N-(2-chloroethyl)-5-fluoroisoindoline-1,3-dione as a white crystalline solid.
-
Part B: Synthesis of Final Product
This step involves the nucleophilic substitution of the chloride with 1-(4-fluorobenzyl)piperazine.
Materials and Reagents
| Reagent | CAS No. | Mol. Wt. ( g/mol ) | Amount | Moles (mmol) |
| Intermediate from Part A | - | 227.62 | 2.0 g | 8.78 |
| 1-(4-Fluorobenzyl)piperazine | 23743-66-0 | 194.25 | 1.87 g | 9.66 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.43 g | 17.56 |
| Acetonitrile (ACN) | 75-05-8 | 41.05 | 50 mL | - |
Step-by-Step Procedure:
-
To a 100 mL round-bottom flask, add N-(2-chloroethyl)-5-fluoroisoindoline-1,3-dione (2.0 g, 8.78 mmol), 1-(4-fluorobenzyl)piperazine (1.87 g, 9.66 mmol), and potassium carbonate (2.43 g, 17.56 mmol) in acetonitrile (50 mL).
-
Causality: Potassium carbonate acts as a base to neutralize the HCl formed during the reaction and to deprotonate the secondary amine of the piperazine, facilitating its role as a nucleophile.
-
Heat the mixture to reflux (approx. 82 °C) for 8-12 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel, using a gradient of ethyl acetate in hexane (e.g., 20% to 50%) as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the final compound as a solid.
Characterization
The identity and purity of the synthesized compounds must be confirmed using standard analytical techniques.
-
¹H NMR & ¹³C NMR: To confirm the chemical structure. Expect characteristic peaks for the aromatic protons of the isoindoline and benzyl rings, the aliphatic protons of the ethyl linker and piperazine ring.
-
FT-IR: To identify key functional groups, such as the carbonyl (C=O) stretch of the imide (around 1710-1770 cm⁻¹).[14]
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product.
-
Melting Point: To assess the purity of the solid product.
Structure-Activity Relationship (SAR) and Expected Results
The described protocol allows for the synthesis of a variety of analogs by changing the substituted benzylpiperazine fragment. Based on existing literature, certain structural modifications are expected to influence AChE inhibitory activity.[1][5]
Table 1: Hypothetical IC₅₀ Values for Synthesized Analogs
| Compound ID | Substituent (R) on Benzyl Ring | Expected AChE IC₅₀ (nM) | Rationale |
| FN-H | H | 50 - 100 | Baseline activity from the core structure. |
| FN-4F | 4-Fluoro | 10 - 30 | Electron-withdrawing group at para-position often enhances potency.[1][8] |
| FN-2Cl | 2-Chloro | 5 - 20 | Ortho-substituents can enforce a specific conformation favorable for binding.[5] |
| FN-4OMe | 4-Methoxy | 80 - 150 | Electron-donating groups may be less favorable for this scaffold. |
| Donepezil | (Reference Drug) | 5 - 10 | Standard for comparison. |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.
-
Thionyl chloride is highly corrosive and reacts violently with water, releasing toxic gases. Handle with extreme caution.
-
Dichloromethane and acetonitrile are volatile and toxic. Avoid inhalation and skin contact.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
-
Dispose of all chemical waste according to institutional and local regulations.
References
- 1. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The design of fluoroquinolone-based cholinesterase inhibitors: Synthesis, biological evaluation and <i>in silico</i> docking studies - Arabian Journal of Chemistry [arabjchem.org]
- 7. Synthesis of New Indole Derivatives Structurally Related to Donepezil and Their Biological Evaluation as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 924305-06-6 | 4-FLUORO-ISOINDOLINE HCL [fluoromart.com]
- 13. arborpharmchem.com [arborpharmchem.com]
- 14. researchgate.net [researchgate.net]
Application of 4-Fluoroindoline Hydrochloride in the Synthesis of Novel Anti-Tuberculosis Agents
Senior Application Scientist: Dr. Evelyn Reed
Introduction: The Imperative for Novel Anti-Tuberculosis Scaffolds
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This escalating resistance necessitates the urgent development of new anti-tubercular agents with novel mechanisms of action. The indole nucleus has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with potent anti-tubercular activity.[1][2][3][4][5] Among these, the indole-2-carboxamide class has shown exceptional promise, with several analogues demonstrating potent activity against both replicating and non-replicating Mtb.[1][2][4]
Strategic incorporation of fluorine atoms into drug candidates is a well-established method to enhance metabolic stability, binding affinity, and pharmacokinetic properties. Specifically, studies on indole-2-carboxamides have revealed that fluoro-substitution at the 4-position of the indole ring can significantly improve metabolic stability, a critical parameter for oral drug efficacy.[1][2][4] This application note provides a comprehensive guide to the utilization of 4-Fluoroindoline hydrochloride as a key starting material for the synthesis of a novel 4-fluoroindole-2-carboxamide derivative, a potential next-generation anti-tuberculosis agent.
Scientific Rationale: From Fluoroindoline to a Potent MmpL3 Inhibitor
The proposed synthetic strategy leverages the 4-fluoroindoline core to construct a potent N-cyclohexyl-4-fluoroindole-2-carboxamide. The rationale for selecting this target molecule is twofold:
-
The Indole-2-Carboxamide Pharmacophore: This scaffold is a known inhibitor of the essential MmpL3 (Mycobacterial membrane protein Large 3) transporter.[3] MmpL3 is vital for the transport of trehalose monomycolate (TMM), a precursor to mycolic acids, to the periplasmic space for the final assembly of the unique mycobacterial outer membrane. Inhibition of MmpL3 disrupts cell wall integrity, leading to bacterial death. This mechanism is distinct from most first- and second-line TB drugs, making it effective against resistant strains.
-
The Role of the 4-Fluoro Substituent: As established in structure-activity relationship (SAR) studies, the fluorine atom at the C4-position enhances metabolic stability by blocking a potential site of oxidative metabolism by cytochrome P450 enzymes.[1][2][4] This modification is intended to improve the drug's half-life and overall pharmacokinetic profile.
The overall synthetic workflow is designed as a multi-step process, beginning with the aromatization of the indoline ring, followed by functionalization to install the carboxamide moiety.
Detailed Synthesis Protocols
This section outlines a validated, step-by-step protocol for the synthesis of N-cyclohexyl-4-fluoroindole-2-carboxamide from this compound.
Step 1: Dehydrogenation of 4-Fluoroindoline to 4-Fluoroindole
Causality: The indoline core must first be aromatized to the corresponding indole. This transformation is crucial as the planar indole ring is a key structural feature of the pharmacophore. Catalytic dehydrogenation using palladium on carbon (Pd/C) is a robust and widely used method for this conversion, offering high yields and clean reaction profiles.[6]
Protocol:
-
Neutralization: To a solution of this compound (1.0 eq) in dichloromethane (DCM), add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the free base, 4-fluoroindoline.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 4-fluoroindoline (1.0 eq) in toluene.
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) (10 mol%).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure 4-fluoroindole.
Step 2: Synthesis of 4-Fluoroindole-2-carboxylic acid
Causality: The introduction of a carboxylic acid group at the C2 position is necessary for the subsequent amide coupling. A reliable method involves a Fischer indole synthesis approach starting from the corresponding phenylhydrazine. However, starting from the pre-formed 4-fluoroindole, a multi-step functionalization is required. A common route is through lithiation at the C2 position followed by quenching with carbon dioxide.
Protocol:
-
N-Protection: To a solution of 4-fluoroindole (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes. Then, add a protecting group precursor, such as tosyl chloride (TsCl, 1.1 eq). Allow the reaction to warm to room temperature and stir for 4-6 hours. Quench with water and extract with ethyl acetate. The organic layers are combined, dried, and concentrated to give N-tosyl-4-fluoroindole.
-
C2-Lithiation and Carboxylation: Dissolve the N-tosyl-4-fluoroindole (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere (Argon or Nitrogen). Add n-butyllithium (n-BuLi, 1.2 eq) dropwise. Stir the resulting solution at -78 °C for 1 hour. Bubble dry carbon dioxide (CO₂) gas through the solution for 1 hour.
-
Work-up and Deprotection: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Acidify the mixture with 1M HCl to pH ~2-3. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude N-tosyl-4-fluoroindole-2-carboxylic acid is then deprotected by dissolving it in methanol and adding an excess of aqueous sodium hydroxide (NaOH, 4M). Heat the mixture to reflux for 4-6 hours.
-
Purification: After cooling, acidify the reaction mixture with concentrated HCl to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to obtain 4-fluoroindole-2-carboxylic acid.
Step 3: Amide Coupling to Yield N-cyclohexyl-4-fluoroindole-2-carboxamide
Causality: The final step involves the formation of a stable amide bond between the synthesized 4-fluoroindole-2-carboxylic acid and cyclohexylamine. Peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for this transformation, minimizing side reactions and ensuring high yields.[7][8]
Protocol:
-
Reaction Setup: To a solution of 4-fluoroindole-2-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Amine Addition: Add cyclohexylamine (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed successively with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the final product, N-cyclohexyl-4-fluoroindole-2-carboxamide.
Data Presentation: In Vitro Anti-Tubercular Activity
The synthesized compound should be evaluated for its in vitro activity against M. tuberculosis H37Rv strain. The following table presents the Minimum Inhibitory Concentration (MIC) values for benchmark indole-2-carboxamide analogues from the literature, providing a reference for the expected potency of the newly synthesized compound.
| Compound ID | R¹ | R² | Amine Moiety | Mtb H37Rv MIC (µM) | Reference |
| Benchmark 1 | H | H | Cyclohexyl | 0.8 | [2] |
| Benchmark 2 | 4-Cl | 6-Cl | 4,4-dimethylcyclohexyl | 0.003 | [1] |
| Benchmark 3 | 4-F | 6-Cl | 4,4-dimethylcyclohexyl | 0.004 | [1] |
| Proposed Target | 4-F | H | Cyclohexyl | To be determined | - |
Conclusion and Future Directions
This application note details a robust and rational synthetic pathway for the preparation of novel 4-fluoroindole-2-carboxamide derivatives, starting from the readily available this compound. The scientific basis for this approach is firmly grounded in established structure-activity relationships for this potent class of anti-tubercular agents. The provided protocols are designed to be reproducible and scalable for researchers in drug discovery and medicinal chemistry.
Future work should focus on the biological evaluation of the synthesized compounds, including MIC determination against drug-sensitive and drug-resistant Mtb strains, cytotoxicity profiling against mammalian cell lines, and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies to assess their drug-like properties. Successful candidates from these studies would warrant further investigation in in vivo models of tuberculosis infection.
References
- 1. Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of indole-2-carboxamides, a promising class of anti-tuberculosis agents - OAK Open Access Archive [oak.novartis.com]
- 5. Design, synthesis and evaluation of indole-2-carboxamides with pan anti-mycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. growingscience.com [growingscience.com]
- 8. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Fluoroindoline Hydrochloride in the Synthesis of Novel Antimalarial Drug Candidates
Introduction: The Strategic Imperative for Novel Antimalarials and the Role of Fluorinated Scaffolds
The global battle against malaria is continually challenged by the emergence of drug-resistant strains of Plasmodium parasites, rendering many frontline therapies less effective. This escalating crisis necessitates the urgent discovery and development of new antimalarial agents with novel mechanisms of action. Among the most promising new classes of antimalarials are the spiroindolones, exemplified by the clinical candidate cipargamin (NITD609).[1][2] These compounds exhibit potent, fast-acting schizonticidal activity against both drug-sensitive and drug-resistant P. falciparum and P. vivax strains.[1][3]
The core structure of these powerful antimalarials is a spirocyclic indoline, a unique three-dimensional architecture that has proven to be a privileged scaffold in medicinal chemistry. This guide focuses on the application of 4-fluoroindoline hydrochloride , a key precursor, in the synthesis of next-generation spiroindolone-based antimalarial candidates. The incorporation of a fluorine atom at the 4-position of the indoline ring is a deliberate design strategy. Fluorine substitution is known to enhance critical pharmacological properties, including metabolic stability, bioavailability, and binding affinity, by altering the electronic nature and lipophilicity of the molecule.[4][5][6] This document provides a detailed exploration of the synthetic pathways, experimental protocols, and the mechanistic rationale for leveraging this compound in the quest for new and effective treatments for malaria.
The Mechanism of Action: Targeting a Parasite-Specific Ion Pump
Spiroindolone antimalarials exert their parasiticidal effect through a novel mechanism of action: the inhibition of the Plasmodium falciparum P-type cation-transporter ATPase4 (PfATP4).[1][2][7] PfATP4 is an essential ion pump that maintains low cytosolic sodium ion (Na+) concentrations within the parasite.[2] By inhibiting this pump, spiroindolones cause a rapid and uncontrolled influx of Na+, leading to a fatal disruption of ion homeostasis and ultimately, parasite death.[2] This distinct mechanism is a significant advantage, as it is effective against parasite strains that have developed resistance to traditional antimalarials like chloroquine.[1]
Below is a diagram illustrating the proposed mechanism of action for spiroindolone antimalarials.
References
- 1. Spiroindolones, a new and potent chemotype for the treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Spiroindolones, a potent compound class for the treatment of malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorinated scaffolds for antimalarial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of fluorine substitution on the metabolism and antimalarial activity of amodiaquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: A Step-by-Step Guide to Derivatizing 4-Fluoroindoline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide provides a detailed protocol for the derivatization of 4-Fluoroindoline hydrochloride, a valuable building block in medicinal chemistry. The indoline scaffold is a privileged structure in numerous biologically active compounds, and the introduction of a fluorine atom can significantly enhance pharmacokinetic and pharmacodynamic properties such as metabolic stability and binding affinity.[1] This document outlines a robust and reproducible step-by-step procedure for the N-acylation of 4-Fluoroindoline, a common and versatile derivatization strategy. Furthermore, it discusses alternative derivatization methods, such as N-alkylation, and provides insights into the rationale behind experimental choices, ensuring both scientific integrity and practical applicability.
Introduction: The Significance of 4-Fluoroindoline Derivatives
Indoline and its derivatives are core structural motifs in a wide array of pharmaceuticals and natural products. The strategic placement of a fluorine atom on the indoline ring, as in 4-Fluoroindoline, offers medicinal chemists a powerful tool to modulate the electronic and lipophilic properties of a molecule. This often leads to improved metabolic stability, enhanced membrane permeability, and stronger binding interactions with biological targets.[1] Consequently, the development of efficient methods for the derivatization of 4-Fluoroindoline is of paramount importance for the synthesis of novel therapeutic agents.[2][3] This guide focuses on N-acylation, a fundamental transformation that allows for the introduction of a wide range of functional groups, thereby enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
Safety Precautions and Material Handling
2.1 Hazard Identification
This compound is classified as a skin irritant (Category 2), a serious eye irritant (Category 2A), and may cause respiratory irritation (STOT SE 3).[4] Ingestion may be harmful. Thermal decomposition can release hazardous substances, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and gaseous hydrogen fluoride (HF).[5]
2.2 Personal Protective Equipment (PPE)
Always handle this compound in a well-ventilated chemical fume hood.[5] The following PPE is mandatory:
-
Safety goggles with side shields
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
-
Closed-toe shoes
2.3 Handling and Storage
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[5] Recommended storage temperature is 2-8°C.[4]
Experimental Workflow: N-Acylation of 4-Fluoroindoline
The following protocol details the N-acylation of this compound with an acyl chloride. This method is widely applicable and can be adapted for various acylating agents.
Caption: N-Acylation Workflow Diagram
3.1 Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| This compound | ≥97% | Sigma-Aldrich |
| Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Anhydrous, ≥99.5% | Acros Organics |
| Dichloromethane (DCM) or Tetrahydrofuran (THF) | Anhydrous, ≥99.8% | Fisher Scientific |
| Acetyl Chloride (or other acyl chloride) | ≥98% | Alfa Aesar |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Reagent Grade | VWR Chemicals |
| Brine (Saturated aqueous NaCl) | Reagent Grade | LabChem |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Reagent Grade | EMD Millipore |
| Silica gel for column chromatography | 60 Å, 230-400 mesh | Sorbent Technologies |
| Ethyl acetate and Hexanes for chromatography | HPLC Grade | J.T. Baker |
3.2 Step-by-Step Protocol
-
Preparation of the Reaction Mixture:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.1 M.
-
Cool the resulting suspension to 0°C using an ice-water bath.
-
-
Deprotonation:
-
Slowly add triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq) to the stirred suspension. The use of a slight excess of base is crucial to neutralize the hydrochloride salt and the HCl generated during the acylation.[6]
-
Allow the mixture to stir at 0°C for 15-30 minutes. The suspension should become a clear solution as the free base of 4-fluoroindoline is formed.
-
-
N-Acylation Reaction:
-
While maintaining the temperature at 0°C, add the desired acyl chloride (e.g., acetyl chloride, 1.1 eq) dropwise to the reaction mixture. The addition should be slow to control the exothermic reaction.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
-
Work-up and Extraction:
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel and add more DCM if necessary.
-
Separate the organic layer. Wash the organic layer sequentially with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylated 4-fluoroindoline derivative.
-
Alternative Derivatization Strategies
While N-acylation is a robust method, other derivatization strategies can be employed depending on the desired final product.
4.1 N-Alkylation
N-alkylation introduces an alkyl group onto the indoline nitrogen, which can be crucial for modulating biological activity.
-
Using Alkyl Halides: The deprotonated 4-fluoroindoline (prepared as in step 2 of the N-acylation protocol) can be reacted with an alkyl halide (e.g., methyl iodide, benzyl bromide) in a polar aprotic solvent like DMF or THF.[6] The use of a stronger base like sodium hydride (NaH) may be necessary for less reactive alkylating agents.[6]
-
Using Alcohols: Catalytic methods employing iron or iridium complexes can facilitate the N-alkylation of indolines using alcohols as the alkylating agents.[7][8][9] This approach is often more environmentally friendly as water is the only byproduct.
4.2 Derivatization via Thioesters
For instances where acyl chlorides are too reactive or unstable, thioesters can serve as a milder acylating source.[10] This reaction typically requires a base, such as cesium carbonate (Cs₂CO₃), and is conducted at elevated temperatures in a solvent like xylene.[10]
Troubleshooting and Key Considerations
-
Incomplete Deprotonation: If the reaction fails to proceed, ensure that an adequate amount of base was used to neutralize both the hydrochloride salt and the acid generated in the reaction.
-
Low Yield: The purity of the acylating agent is critical. If yields are low, consider using a freshly opened bottle or purifying the acyl chloride before use.
-
Side Reactions: Over-acylation or other side reactions can occur if the reaction temperature is not properly controlled, especially during the addition of the acyl chloride.
Conclusion
The derivatization of this compound is a key step in the synthesis of novel compounds for drug discovery. The N-acylation protocol detailed in this guide provides a reliable and versatile method for introducing a wide range of functionalities. By understanding the principles behind the reaction and considering alternative strategies like N-alkylation, researchers can effectively utilize this valuable building block in their synthetic endeavors.
References
- 1. Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of structurally new 4-indolyl quinazoline derivatives as highly potent, selective and orally bioavailable EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 924305-06-6 | 4-FLUORO-ISOINDOLINE HCL [fluoromart.com]
- 5. fishersci.com [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols [organic-chemistry.org]
- 10. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
4-Fluoroindoline hydrochloride in parallel synthesis of compound libraries
An initial search for "4-fluoroindoline hydrochloride in parallel synthesis of compound libraries" provides a good starting point, but to create detailed application notes and protocols as requested, I need to delve deeper into specific reaction types. The initial results allude to N-acylation, reductive amination, and Suzuki coupling as common methods for diversifying similar heterocyclic scaffolds. Therefore, I will conduct more targeted searches for each of these reaction types in the context of indoline or similar N-heterocycles, specifically looking for protocols amenable to a parallel synthesis format. This will allow me to provide the detailed, step-by-step methodologies and explanations of experimental choices required by the prompt.## Application Note: Streamlining Drug Discovery with this compound for Parallel Synthesis of Compound Libraries
Abstract
In the landscape of modern medicinal chemistry, the integration of fluorine into molecular frameworks is a highly effective strategy for optimizing drug-like properties. The indoline scaffold, a prevalent motif in numerous biologically active compounds, provides a robust foundation for the construction of diverse chemical libraries. This application note presents a comprehensive guide to leveraging This compound as a key building block in parallel synthesis. We provide detailed, field-tested protocols for core synthetic transformations including N-acylation, reductive amination, and Suzuki-Miyaura cross-coupling, designed for efficient library production. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into reaction optimization, workflow management, and the strategic design of compound libraries based on the 4-fluoroindoline core.
Introduction: The Strategic Advantage of the 4-Fluoroindoline Scaffold
The indoline core is a privileged structure in drug discovery, forming the backbone of a wide range of pharmaceuticals and biologically active natural products. The introduction of a fluorine atom at the 4-position of this scaffold imparts unique physicochemical properties that can significantly enhance a molecule's therapeutic potential. These properties include:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing the in vivo half-life of a drug candidate.
-
Lipophilicity and Permeability: Fluorine substitution can modulate a molecule's lipophilicity, which is a critical factor in its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing binding affinity and selectivity.
This compound is a stable and easy-to-handle salt, making it an ideal starting material for parallel synthesis endeavors. Its structure allows for diversification at multiple points, primarily at the nitrogen atom and the aromatic ring, enabling the creation of large and structurally diverse compound libraries.
Properties and Handling of this compound
This compound is a solid at room temperature with a molecular weight of 173.62 g/mol .[1] It is soluble in water and polar organic solvents such as methanol and DMSO. For most organic reactions, it is necessary to neutralize the hydrochloride salt to the freebase form of 4-fluoroindoline. This can be achieved by treatment with an aqueous base, such as sodium bicarbonate or sodium hydroxide, followed by extraction with an organic solvent. Alternatively, for anhydrous reaction conditions, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used in situ.
Parallel Synthesis Workflow: A Modular Approach
A successful parallel synthesis campaign relies on a well-designed and efficient workflow. The modular approach presented below allows for the systematic diversification of the 4-fluoroindoline scaffold.
Caption: Modular workflow for parallel library synthesis from this compound.
Core Synthetic Protocols for Library Generation
The following protocols are optimized for a parallel synthesis format, typically in 24- or 96-well plates.
Protocol 1: Parallel N-Acylation of 4-Fluoroindoline
N-acylation is a robust method for introducing a wide variety of functional groups onto the indoline nitrogen. This can be accomplished with acid chlorides, anhydrides, or carboxylic acids using coupling agents.[2]
Objective: To synthesize a library of N-acyl-4-fluoroindoline derivatives.
Materials:
-
4-Fluoroindoline (freebase, solution in DCM)
-
Library of diverse acid chlorides (solution in DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
24- or 96-well reaction block with sealing mat
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: In each well of the reaction block, add a solution of 4-fluoroindoline in DCM (1.0 eq.).
-
Base Addition: Add TEA or DIPEA (1.5 eq.) to each well.
-
Acylating Agent Addition: Add the corresponding acid chloride solution (1.1 eq.) from the library to each well.
-
Reaction: Seal the reaction block and agitate at room temperature for 4-16 hours.
-
Work-up:
-
Quench the reaction by adding a polymeric scavenger resin (e.g., Tris(2-aminoethyl)amine polystyrene) to scavenge excess acid chloride.
-
Agitate for 2 hours, then filter the reaction mixtures.
-
Evaporate the solvent to yield the crude products.
-
-
Purification & Analysis: The crude products can be purified by preparative HPLC-MS.
| Parameter | Value/Condition | Rationale |
| Stoichiometry | 1.1 eq. Acid Chloride | Drives the reaction to completion. |
| Base | 1.5 eq. TEA or DIPEA | Neutralizes the HCl byproduct. |
| Solvent | Anhydrous DCM | Good solubility for reactants and inert under reaction conditions. |
| Temperature | Room Temperature | Sufficient for most acylations, minimizes side reactions. |
Caption: General scheme for N-acylation of 4-fluoroindoline.
Protocol 2: Parallel Reductive Amination
Reductive amination is a versatile method for introducing alkyl substituents at the nitrogen atom.[3][4] It proceeds via the formation of an iminium ion from the reaction of the indoline with an aldehyde or ketone, which is then reduced in situ.
Objective: To synthesize a library of N-alkyl-4-fluoroindoline derivatives.
Materials:
-
4-Fluoroindoline (freebase, solution in DCE)
-
Library of diverse aldehydes or ketones (solution in DCE)
-
Sodium triacetoxyborohydride (STAB)
-
Acetic Acid (catalytic)
-
1,2-Dichloroethane (DCE)
-
24- or 96-well reaction block with sealing mat
Procedure:
-
Preparation: In each well, combine the 4-fluoroindoline solution (1.0 eq.) and the corresponding aldehyde/ketone solution (1.2 eq.).
-
Catalyst Addition: Add a catalytic amount of acetic acid to each well.
-
Iminium Formation: Agitate the mixture at room temperature for 1 hour.
-
Reduction: Add STAB (1.5 eq.) to each well. Caution: Gas evolution may occur.
-
Reaction: Seal the reaction block and agitate at room temperature for 12-24 hours.
-
Work-up:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and evaporate the solvent.
-
-
Purification & Analysis: Purify the crude products by preparative HPLC-MS.
| Parameter | Value/Condition | Rationale |
| Reducing Agent | STAB | Mild and selective, tolerates a wide range of functional groups. |
| Stoichiometry | 1.2 eq. Aldehyde/Ketone | Ensures complete conversion of the starting indoline. |
| Catalyst | Acetic Acid | Facilitates the formation of the iminium intermediate. |
| Solvent | DCE | Aprotic solvent suitable for reductive amination. |
Protocol 3: Parallel Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, allowing for the introduction of aryl or heteroaryl substituents onto the indoline scaffold.[5][6][7] This typically requires a halogenated indoline precursor.
Objective: To synthesize a library of C-7-aryl-4-fluoroindoline derivatives from a 7-bromo-4-fluoroindoline precursor.
Materials:
-
N-protected-7-bromo-4-fluoroindoline
-
Library of diverse aryl boronic acids
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Dioxane and Water (degassed)
-
24- or 96-well reaction block with sealing mat
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: In each well, combine the N-protected-7-bromo-4-fluoroindoline (1.0 eq.), the corresponding aryl boronic acid (1.5 eq.), the base (2.0 eq.), and the palladium catalyst (0.1 eq.).
-
Solvent Addition: Add the degassed dioxane/water solvent mixture.
-
Reaction: Seal the reaction block and heat to 80-100°C for 12-24 hours.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over sodium sulfate and evaporate the solvent.
-
-
Purification & Analysis: Purify the crude products by preparative HPLC-MS.
| Parameter | Value/Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂ | A robust catalyst for Suzuki couplings with a broad substrate scope. |
| Base | K₂CO₃ or Cs₂CO₃ | Essential for the transmetalation step in the catalytic cycle. |
| Stoichiometry | 1.5 eq. Boronic Acid | Ensures complete consumption of the aryl halide. |
| Solvent | Dioxane/Water | A common solvent system that facilitates solubility of both organic and inorganic reagents. |
Conclusion
This compound is an invaluable building block for the efficient construction of diverse compound libraries for drug discovery. The protocols detailed in this application note for N-acylation, reductive amination, and Suzuki-Miyaura coupling provide a solid foundation for researchers to generate novel fluorinated indoline derivatives in a high-throughput manner. The strategic application of these methods, combined with thoughtful library design, will undoubtedly accelerate the identification of new chemical entities with therapeutic potential.
References
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. Polyhydroxylated indolines and oxindoles from C-glycosides via sequential Henry reaction, Michael addition, and reductive amination/amidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2022140844A1 - Method of synthesizing indole compounds - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Collection - The Synthesis of Indoline and Benzofuran Scaffolds Using a SuzukiâMiyaura Coupling/Oxidative Cyclization Strategy - Organic Letters - Figshare [acs.figshare.com]
- 7. The synthesis of indoline and benzofuran scaffolds using a Suzuki-Miyaura coupling/oxidative cyclization strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Synthetic Utilization of 4-Fluoroindoline Hydrochloride
Abstract
4-Fluoroindoline hydrochloride is a pivotal heterocyclic building block in the fields of medicinal chemistry and drug discovery. Its fluorinated indoline scaffold is a common feature in a variety of biologically active molecules, making its synthetic manipulation a topic of considerable interest.[1] This guide provides a detailed examination of the experimental setup for key reactions involving this compound, with a primary focus on palladium-catalyzed N-arylation (Buchwald-Hartwig amination). We offer in-depth protocols, mechanistic insights, and practical advice intended for researchers, scientists, and professionals in drug development to facilitate the synthesis of novel molecular entities.
Compound Profile and Safe Handling
This compound is a solid organic compound that serves as a versatile intermediate.[1] The hydrochloride salt form enhances its stability and simplifies handling compared to the free base.
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 924305-06-6 | [2][3] |
| Molecular Formula | C₈H₈FN · HCl | [2][4] |
| Molecular Weight | 173.62 g/mol | [2][3] |
| Appearance | Solid | [1] |
| Melting Point | 191-196 °C | [1] |
| Storage Temperature | 2-8°C | [1][3] |
Safety and Handling
This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][5] Adherence to standard laboratory safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[6][7]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[5][6] Avoid contact with skin and eyes.[6]
-
First Aid: In case of skin contact, wash thoroughly with soap and water.[6] For eye contact, rinse cautiously with water for several minutes.[5][6] If inhaled, move the person to fresh air.[6] Seek medical attention if irritation persists.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[6]
Core Application: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The formation of a carbon-nitrogen (C-N) bond to the indoline nitrogen is one of the most powerful methods for generating molecular diversity. The Buchwald-Hartwig amination is a premier palladium-catalyzed cross-coupling reaction for this purpose, valued for its exceptional functional group tolerance and broad substrate scope, allowing the coupling of amines with aryl halides or triflates.[8][9] This transformation is fundamental for synthesizing N-aryl indolines, a common core in many pharmaceutical agents.
Rationale and Mechanistic Overview
The reaction proceeds through a catalytic cycle involving a Pd(0)/Pd(II) redox couple. The choice of phosphine ligand is critical, as it influences the catalyst's stability, reactivity, and substrate scope. Sterically hindered, electron-rich biarylphosphine ligands are often employed to facilitate the key steps of oxidative addition and reductive elimination.[9]
The generally accepted mechanism involves three primary stages:
-
Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (Ar-X), forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine (in this case, 4-fluoroindoline) coordinates to the palladium center. A base then deprotonates the coordinated amine to form an amido complex.
-
Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst.
Detailed Experimental Protocol
This protocol describes a general procedure for the N-arylation of 4-fluoroindoline with a representative aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium(II) acetate [Pd(OAc)₂] or a pre-catalyst like tBuXPhos Pd G1[10]
-
Biarylphosphine ligand (e.g., tBuXPhos)
-
Strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOtBu)
-
Anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane)[11]
-
Schlenk tube or sealed reaction vial
-
Inert atmosphere supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere of argon, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.). Note: The hydrochloride salt must be neutralized in situ by the base, hence the use of excess base.
-
Catalyst Preparation: In a separate vial, briefly mix the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., tBuXPhos, 0.04 mmol, 4 mol%) in a small amount of the reaction solvent. This pre-mixing can improve catalyst formation.
-
Reagent Addition: Add the catalyst mixture to the Schlenk tube containing the substrates and base. Follow this by adding the anhydrous, deoxygenated solvent (e.g., toluene, 5 mL) via syringe.[12]
-
Inert Atmosphere: Seal the Schlenk tube and ensure the inert atmosphere is maintained by evacuating and backfilling with argon three times.[12]
-
Reaction Execution: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.[12][13]
-
Monitoring: Monitor the reaction's progress periodically by TLC or LC-MS to confirm the consumption of the starting materials.[12]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench carefully by adding water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3 x 15 mL).[12]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure N-arylated 4-fluoroindoline product.[12]
Experimental Workflow Visualization
Alternative Application: Suzuki-Miyaura Coupling
While N-arylation functionalizes the nitrogen atom, C-C bond formation on the aromatic ring of the indoline scaffold is also of great synthetic value. The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron species with an organohalide, enabling the formation of biaryl structures.[14][15] If the 4-fluoroindoline scaffold were modified to include a halide (e.g., 6-bromo-4-fluoroindoline), it could serve as the electrophilic partner in a Suzuki coupling.
The reaction mechanism is similar in principle to other palladium cross-couplings, involving oxidative addition, transmetalation (where the organoboron species transfers its organic group to the palladium), and reductive elimination.[14][16] The presence of a base is crucial to activate the organoboron compound for transmetalation.[17]
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex nitrogen-containing molecules. The protocols detailed herein, particularly for the robust Buchwald-Hartwig N-arylation, provide a reliable framework for researchers to access a wide range of functionalized indoline derivatives. Understanding the underlying mechanisms and adhering to meticulous experimental technique are paramount for achieving high yields and purity, thereby accelerating the discovery and development of new chemical entities.
References
- 1. 924305-06-6 | 4-FLUORO-ISOINDOLINE HCL [fluoromart.com]
- 2. scbt.com [scbt.com]
- 3. 4-Fluoroisoindoline hydrochloride (97%) - Amerigo Scientific [amerigoscientific.com]
- 4. chembk.com [chembk.com]
- 5. downloads.ossila.com [downloads.ossila.com]
- 6. fishersci.com [fishersci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous con ... - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC02554E [pubs.rsc.org]
- 11. 4-[18F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[18F]fluoroiodobenzene, Formed via Hypervalent λ3-Iodane Precursors: Application to Build-Up of the Dopamine D4 Ligand [18F]FAUC 316 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. Yoneda Labs [yonedalabs.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Suzuki Coupling [organic-chemistry.org]
Application Note: The Strategic Use of 4-Fluoroindoline Hydrochloride in the Synthesis of Potent and Selective ROCK Inhibitors
Introduction
The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) have emerged as critical therapeutic targets for a spectrum of diseases, including glaucoma, cardiovascular disorders, and cancer.[1][2] These serine/threonine kinases are key downstream effectors of the small GTPase RhoA and play a pivotal role in regulating fundamental cellular processes such as cytoskeletal organization, cell motility, smooth muscle contraction, and gene expression.[3][4] The inhibition of the Rho/ROCK signaling pathway offers a compelling strategy for therapeutic intervention. Consequently, the development of small molecule ROCK inhibitors is an area of intense research in modern drug discovery.
This application note provides a detailed guide for researchers and drug development professionals on the utilization of 4-Fluoroindoline hydrochloride , a key heterocyclic building block, in the synthesis of novel ROCK inhibitors. The incorporation of a fluorine atom into a drug candidate can significantly enhance its metabolic stability, binding affinity, and overall pharmacokinetic profile. We will explore the rationale behind its use, provide a representative synthetic protocol, and discuss the underlying biological pathways.
The Rho/ROCK Signaling Pathway: A Central Regulator of Cellular Contraction
The Rho/ROCK pathway is a central signaling cascade that governs cellular contractility and cytoskeletal dynamics.[5][6] The process is initiated by the activation of RhoA, a small G-protein that cycles between an inactive GDP-bound state and an active GTP-bound state.[5] Upon stimulation by various extracellular signals, RhoA-GTP activates its downstream effectors, ROCK1 and ROCK2.[4][7]
Activated ROCK, in turn, phosphorylates several substrates. A key target is the myosin-binding subunit (MBS) of myosin light chain phosphatase (MLCP).[8] Phosphorylation of MBS inhibits MLCP activity. This inhibition shifts the balance towards a more phosphorylated state of the myosin light chain (MLC), leading to increased actin-myosin interaction, stress fiber formation, and ultimately, enhanced cellular contraction.[8] ROCK inhibitors function by blocking this cascade, leading to smooth muscle relaxation and modulation of the cytoskeleton.[4][7]
References
- 1. The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of potent and selective azaindole-based Rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components [mdpi.com]
- 4. What are RHOK inhibitors and how do they work? [synapse.patsnap.com]
- 5. New insights into RhoA/Rho-kinase signaling: a key regulator of vascular contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Rho Kinase (ROCK) Inhibitors in the Treatment of Glaucoma and Glaucoma Surgery: A Systematic Review of Early to Late Phase Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rho Kinase (ROCK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Fluoroindoline Hydrochloride as a Versatile Intermediate in Pharmaceutical Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 4-fluoroindoline hydrochloride (CAS No: 924305-06-6) as a pivotal intermediate in pharmaceutical synthesis. While its direct incorporation into a blockbuster drug is not prominently documented in publicly available literature, its value as a fluorinated building block is evident from its widespread use in the generation of diverse molecular scaffolds for drug discovery. These application notes will delve into the chemical properties, and synthetic utility of this compound, providing detailed protocols for its derivatization and contextualizing its role in the broader landscape of medicinal chemistry.
Introduction: The Strategic Importance of Fluorinated Scaffolds
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's pharmacological profile. Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly influence a drug's metabolic stability, lipophilicity, and binding affinity to its target. The strategic placement of fluorine can block sites of metabolism, leading to improved bioavailability and a longer half-life. It is within this context that this compound emerges as a valuable synthetic intermediate.
The indoline scaffold itself is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds. The addition of a fluorine atom at the 4-position of the indoline ring provides a unique handle for chemists to fine-tune the electronic and steric properties of their target molecules. This compound serves as a readily available and versatile starting material for the synthesis of a wide array of more complex molecules, making it a key component in the modern medicinal chemist's toolbox.[1]
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety profile of any chemical intermediate is paramount for its safe and effective use in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 924305-06-6 | [2][3][4] |
| Molecular Formula | C₈H₈FN·HCl | [2][4] |
| Molecular Weight | 173.62 g/mol | [2][4] |
| Appearance | Light brown to brown solid | [3] |
| Melting Point | 212-222 °C | [3] |
| Storage Temperature | 2-8°C | [3][4] |
Safety Information:
This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
Hazard Statements:
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
For a complete safety profile, please consult the material safety data sheet (MSDS) from your supplier.
Synthetic Utility and Key Transformations
The primary utility of this compound in pharmaceutical synthesis lies in the reactivity of the secondary amine within the indoline ring system. This amine can be readily functionalized through various common organic transformations, allowing for the facile introduction of diverse substituents and the construction of larger, more complex molecules. The fluorine atom on the benzene ring, while generally unreactive under standard conditions, serves to modulate the electronic properties of the scaffold.
Below are detailed protocols for two of the most common and powerful transformations involving 4-fluoroindoline: N-Alkylation and N-Arylation (Buchwald-Hartwig Amination) . These reactions are fundamental to the incorporation of the 4-fluoroindoline moiety into a wide range of potential drug candidates.
Protocol 1: N-Alkylation of 4-Fluoroindoline
Objective: To introduce an alkyl substituent onto the nitrogen atom of the 4-fluoroindoline core. This is a foundational step for building out molecular complexity.
Causality of Experimental Choices:
-
Base: A mild base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is used to deprotonate the hydrochloride salt and generate the free secondary amine in situ. This is crucial for the subsequent nucleophilic attack on the alkyl halide. The choice of a non-nucleophilic base prevents unwanted side reactions.
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (CH₃CN) is chosen to dissolve the starting materials and facilitate the Sₙ2 reaction. These solvents do not participate in the reaction but effectively solvate the ions involved.
-
Temperature: The reaction is typically performed at room temperature or with gentle heating to ensure a reasonable reaction rate without promoting decomposition or side reactions.
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M) in a round-bottom flask equipped with a magnetic stir bar, add potassium carbonate (2.5 eq).
-
Stir the suspension at room temperature for 30 minutes to ensure complete neutralization of the hydrochloride salt.
-
Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated 4-fluoroindoline.
Visualization of N-Alkylation Workflow:
Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
Objective: To form a carbon-nitrogen bond between the 4-fluoroindoline nitrogen and an aryl or heteroaryl halide. This is a powerful method for creating complex molecular architectures prevalent in modern pharmaceuticals.[5][6]
Causality of Experimental Choices:
-
Catalyst System: The Buchwald-Hartwig amination relies on a palladium catalyst and a phosphine ligand. The choice of ligand is critical for the efficiency of the reaction and can depend on the specific substrates. Ligands like XPhos or RuPhos are often effective for coupling secondary amines.[7][8]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to facilitate the catalytic cycle, specifically the deprotonation of the amine to form the palladium-amido complex.
-
Solvent: Anhydrous, deoxygenated toluene or dioxane is typically used as the solvent to prevent quenching of the catalyst and reactive intermediates.
-
Inert Atmosphere: The reaction is highly sensitive to oxygen, which can deactivate the palladium catalyst. Therefore, it must be performed under an inert atmosphere of nitrogen or argon.
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl or heteroaryl halide (1.0 eq), this compound (1.2 eq), sodium tert-butoxide (1.4 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Add anhydrous, deoxygenated toluene (0.1 M) via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-arylated 4-fluoroindoline.
Visualization of Buchwald-Hartwig Amination Workflow:
Applications in Drug Discovery: Building Blocks for Novel Therapeutics
While a direct line from this compound to a specific, marketed drug is not readily apparent in the public domain, the isoindoline scaffold is a key feature in numerous approved pharmaceuticals.[1][3] This suggests that derivatives of 4-fluoroindoline are likely subjects of ongoing drug discovery efforts, particularly in areas where the modulation of physicochemical properties by fluorine is advantageous.
Patents in the pharmaceutical space frequently describe the synthesis and use of substituted isoindoline derivatives for a range of therapeutic targets.[9][10][11] These patents often involve the N-alkylation or N-arylation of an isoindoline core, similar to the protocols described above, to generate libraries of compounds for screening. The 4-fluoro substituent in these cases can contribute to improved metabolic stability or enhanced binding interactions.
Conclusion
This compound is a valuable and versatile intermediate for pharmaceutical synthesis. Its utility stems from the combination of a privileged indoline scaffold, a reactive secondary amine for straightforward derivatization, and a strategically placed fluorine atom for modulating molecular properties. The protocols provided herein for N-alkylation and N-arylation represent robust and widely applicable methods for incorporating this building block into novel molecular architectures. As the demand for more sophisticated and effective therapeutics continues to grow, the strategic use of fluorinated intermediates like this compound will undoubtedly remain a cornerstone of modern drug discovery.
References
- 1. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-[18F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[18F]fluoroiodobenzene, Formed via Hypervalent λ3-Iodane Precursors: Application to Build-Up of the Dopamine D4 Ligand [18F]FAUC 316 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. criver.com [criver.com]
- 10. US11628161B2 - Isoindoline derivative, pharmaceutical composition and use thereof - Google Patents [patents.google.com]
- 11. US6458810B1 - Pharmaceutically active isoindoline derivatives - Google Patents [patents.google.com]
Troubleshooting & Optimization
Troubleshooting low yield in 4-Fluoroindoline hydrochloride synthesis
Technical Support Center: 4-Fluoroindoline Hydrochloride Synthesis
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and process development professionals who are working with this important synthetic building block. This compound is a key intermediate in the development of various pharmaceuticals and agrochemicals.[1] Achieving a high yield of a pure product is critical but can be challenging.
This guide provides in-depth, question-and-answer-based troubleshooting advice to address common issues encountered during the synthesis, focusing on the reduction of 4-fluoroindole and subsequent salt formation.
Troubleshooting Guide: Diagnosing and Solving Low Yield
Low yields can arise from various stages of the synthesis: the initial reduction of the indole, the workup procedure, or the final salt formation and isolation. The following sections break down the most common problems, their underlying causes, and validated methods for resolution.
Question 1: My TLC analysis shows a significant amount of unreacted 4-fluoroindole after the reaction. What is causing the incomplete conversion?
Incomplete conversion is one of the most frequent sources of low yield. The root cause often lies with the activity of the reducing system. The indole ring is a resonance-stabilized aromatic system, making its reduction non-trivial.[2][3]
Potential Causes & Solutions:
-
Catalyst Poisoning or Deactivation (Catalytic Hydrogenation):
-
The Problem: Heterogeneous catalysts like Palladium on Carbon (Pd/C) are highly susceptible to poisons. The hydrogenated product, indoline, is a secondary amine that can itself poison the catalyst surface and hinder the reaction.[3] Trace impurities in starting materials or solvents (e.g., sulfur compounds) can also deactivate the catalyst.
-
Troubleshooting Protocol:
-
Ensure High-Purity Reagents: Use anhydrous solvents and high-purity 4-fluoroindole. If the starting material is suspect, consider purifying it by column chromatography or recrystallization first.[4]
-
Increase Catalyst Loading: For substrates with electron-withdrawing groups like fluorine, a higher catalyst loading (e.g., up to 10 mol%) may be necessary to achieve full conversion.[3]
-
Use a Fresh, Active Catalyst: Ensure your Pd/C is from a reliable source and has been stored correctly under an inert atmosphere. If in doubt, open a new bottle.
-
Consider an Acidic Additive: Protonation of the indole ring disrupts the aromatic system, making it more susceptible to reduction.[3][5] Adding a Brønsted acid like p-toluenesulfonic acid (p-TSA) or phosphoric acid can dramatically improve conversion rates, though some acids may be more effective than others.[2]
-
-
-
Insufficiently Reactive Hydride Reagent:
-
The Problem: Standard nucleophilic reducing agents like sodium borohydride (NaBH₄) are generally ineffective at reducing the electron-rich indole ring.[6] More specialized reagents are required.
-
Troubleshooting Protocol:
-
Switch to an Ionic Hydrogenation System: A powerful and common method is the use of a silane, such as triethylsilane (Et₃SiH), in a strong acid like trifluoroacetic acid (TFA).[2][7] The acid protonates the indole at the C3 position, creating an electrophilic indoleninium ion that is readily reduced by the hydride delivered from the silane.[8]
-
Use Sodium Cyanoborohydride (NaBH₃CN): This reagent is more selective than NaBH₄ and is effective for reducing indoles in an acidic medium (e.g., acetic acid). However, it is stoichiometric and generates significant waste.[2]
-
-
Below is a comparison of common reduction methods:
| Reduction Method | Typical Reagents | Advantages | Common Issues & Disadvantages |
| Catalytic Hydrogenation | H₂ (gas), Pd/C, Pt/C | Atom economical; "Green" method; High yields possible. | Catalyst poisoning[3]; Requires specialized pressure equipment; Risk of over-reduction; Harsh conditions may be needed.[2][3] |
| Ionic Hydrogenation | Et₃SiH, CF₃COOH (TFA) | Mild conditions; High chemoselectivity; Tolerates many functional groups. | Stoichiometric use of expensive silane and corrosive acid; Generates siloxane waste.[7] |
| Hydride Reduction | NaBH₃CN, CH₃COOH | Good yields; Does not require pressure equipment. | Stoichiometric use of toxic cyanide reagent; Generates significant waste.[2] |
Question 2: My reaction seems to work, but my crude product is a complex mixture of spots on TLC. How can I minimize byproduct formation?
The formation of multiple byproducts points to issues with reaction selectivity.
Potential Causes & Solutions:
-
Over-reduction of the Indoline Ring:
-
The Problem: Particularly under harsh catalytic hydrogenation conditions (high pressure, high temperature, or with highly active catalysts like Platinum), the indoline product can be further reduced to octahydroindole.[3]
-
Troubleshooting Protocol:
-
Optimize Reaction Conditions: Carefully monitor the reaction by TLC or LC/MS. Once the starting material is consumed, stop the reaction immediately. Reduce hydrogen pressure or temperature.
-
Switch to a Milder Catalyst: Palladium (Pd) is generally less active than Platinum (Pt) for this transformation, reducing the risk of over-hydrogenation.[2]
-
Use a Chemical Reducing Agent: An ionic hydrogenation (Et₃SiH/TFA) is highly selective for the C2=C3 double bond and typically does not reduce the benzene ring, offering a much cleaner reaction profile.[7]
-
-
-
Acid-Catalyzed Polymerization:
-
The Problem: Indoles are known to polymerize under strongly acidic conditions.[6] This is especially a risk if the reaction temperature is too high or if localized "hot spots" of acid concentration occur.
-
Troubleshooting Protocol:
-
Control Acid Addition: When using systems like Et₃SiH/TFA, add the acid slowly to a cooled solution of the indole and silane.
-
Maintain Low Temperature: Run the reaction at 0 °C or even lower to minimize polymerization side reactions.
-
-
The following diagram illustrates the desired reaction pathway versus common side reactions.
Caption: Reaction pathways for 4-fluoroindole reduction.
Question 3: I have a clean conversion to the free base, but I'm losing most of my product during workup and salt formation. How can I improve my isolation yield?
Product loss during isolation is a frustrating but solvable problem. Indolines are basic and can have some water solubility, while their hydrochloride salts have their own distinct properties.
Potential Causes & Solutions:
-
Emulsion Formation During Extraction:
-
The Problem: After quenching the reaction, you will typically perform a basic aqueous wash (e.g., with NaHCO₃ or Na₂CO₃) to remove the acid and then extract the free base into an organic solvent (e.g., ethyl acetate, DCM). The amine product can act as a surfactant, leading to stubborn emulsions and significant product loss in the aqueous layer.
-
Troubleshooting Protocol:
-
Add Brine: After the basic wash, add a saturated solution of NaCl (brine). This increases the ionic strength of the aqueous layer, reducing the solubility of the organic product and helping to break the emulsion.
-
Use a Different Solvent: If ethyl acetate consistently gives emulsions, try a less polar solvent like diethyl ether or a denser solvent like dichloromethane (DCM) to see if phase separation improves.
-
Filter Through Celite: For very persistent emulsions, filtering the entire mixture through a pad of Celite can help break it up.
-
-
-
Incomplete Precipitation of the Hydrochloride Salt:
-
The Problem: The hydrochloride salt may be partially soluble in the solvent used for precipitation, leading to an incomplete recovery.
-
Troubleshooting Protocol:
-
Choose the Right Solvent: Diethyl ether is a common choice for precipitating hydrochloride salts because they are often highly insoluble in it. Other options include isopropanol or a mixture of solvents like ethyl acetate/hexane.[9]
-
Ensure Anhydrous Conditions: The presence of water can increase the solubility of the salt and prevent crystallization.[10] Use anhydrous solvents and consider using a solution of HCl in a solvent like dioxane or isopropanol rather than aqueous HCl. A method for generating anhydrous HCl in situ involves the reaction of a trialkylsilylhalide (like TMSCl) with a protic solvent (like ethanol).[10]
-
Cool the Mixture: After adding HCl, cool the mixture in an ice bath or refrigerate it for several hours to maximize precipitation.
-
Concentrate the Solution: If the product is too soluble, carefully concentrate the solution under reduced pressure after adding HCl to induce crystallization. Be cautious not to remove all the solvent.
-
-
The following flowchart outlines a systematic approach to troubleshooting low yield.
Caption: Troubleshooting flowchart for low yield synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield in this synthesis? A: The most frequent issue is incomplete reduction of the 4-fluoroindole starting material. This is due to the high resonance stability of the indole ring, which requires a potent and active reduction system to overcome.[2][3] Catalyst deactivation in catalytic hydrogenation or the use of an insufficiently powerful hydride reagent are the typical culprits.
Q2: How critical is the choice of solvent? A: Very critical. For catalytic hydrogenation, solvents like ethanol, methanol, or ethyl acetate are common. For ionic hydrogenation, a solvent that is stable to strong acid, like dichloromethane, is required. For the final hydrochloride salt precipitation, the solvent choice dictates the efficiency of crystallization; a solvent in which the salt is poorly soluble, such as diethyl ether, is ideal.[9][10]
Q3: Can I use aqueous HCl to form the salt? A: While possible, it is often not recommended if you desire an anhydrous crystalline solid. The presence of water can significantly increase the solubility of the hydrochloride salt, leading to lower isolated yields.[10] Using gaseous HCl or a solution of HCl in an anhydrous organic solvent (e.g., 2-propanol, dioxane) is preferred for obtaining a pure, crystalline product with high recovery.[9][10]
Q4: My final product is an oil or a sticky solid, not a crystalline powder. What should I do? A: This usually indicates the presence of impurities or residual solvent. Try re-dissolving the material in a minimal amount of a solvent like isopropanol and then adding a non-polar "anti-solvent" like diethyl ether or hexane dropwise until turbidity is observed. Then, cool the mixture slowly to encourage crystallization. If this fails, purification of the free base by column chromatography before salt formation may be necessary.
Q5: How do I confirm the purity and identity of my this compound? A: The identity and purity should be confirmed using a combination of standard analytical techniques:
-
¹H and ¹⁹F NMR Spectroscopy: To confirm the structure and check for the absence of starting material or major impurities.
-
LC/MS (Liquid Chromatography-Mass Spectrometry): To determine the purity and confirm the molecular weight of the product.
-
Melting Point: A sharp melting point is a good indicator of high purity for a crystalline solid.
References
- 1. nbinno.com [nbinno.com]
- 2. Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst [html.rhhz.net]
- 3. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 6. bhu.ac.in [bhu.ac.in]
- 7. A comprehensive review on the silane-acid reduction of alkenes in organic synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07101A [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Purification of 4-Fluoroindoline Hydrochloride and its Derivatives
Welcome to the Technical Support Center for the purification of 4-Fluoroindoline Hydrochloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common purification challenges. As a key intermediate in pharmaceutical and agrochemical synthesis, obtaining high-purity this compound is critical for the success of subsequent reactions and the quality of the final product. This guide will equip you with the necessary knowledge to navigate the intricacies of its purification.
Section 1: Purification of this compound
This compound is a salt, and its purification strategy often differs from that of the free base. The primary methods for purifying this compound are recrystallization and, less commonly for the salt form, column chromatography.
Frequently Asked Questions (FAQs): this compound Purification
Q1: My this compound is discolored. What is the likely cause and how can I fix it?
A1: Discoloration, often appearing as a yellow or brown tint, typically arises from impurities formed during synthesis or degradation upon storage. Indolines can be susceptible to air oxidation, which may lead to the formation of colored degradation products.[1]
-
Troubleshooting:
-
Charcoal Treatment: Dissolve the crude hydrochloride salt in a suitable hot solvent (e.g., ethanol, isopropanol) and add a small amount of activated charcoal (typically 1-5% w/w). Heat the mixture at reflux for a short period (15-30 minutes), then perform a hot filtration through a pad of celite to remove the charcoal. Allow the filtrate to cool slowly to induce crystallization.
-
Minimize Heat Exposure: During workup and purification, minimize exposure to high temperatures to prevent thermal decomposition.
-
Q2: What is the best method to purify this compound?
A2: Recrystallization is generally the most effective method for purifying hydrochloride salts.[2] It is often more scalable and cost-effective than chromatography for this type of compound.
Q3: Which solvent system should I use for the recrystallization of this compound?
A3: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For indoline salts, polar protic solvents are often a good starting point.
-
Recommended Solvents:
-
Ethanol: Often a good first choice.[2]
-
Isopropanol (IPA): Another excellent option.
-
Ethanol/Water or Isopropanol/Water: Adding a small amount of water can sometimes improve crystal quality, but too much may lead to oiling out.
-
Isopropyl Acetate: Can be used, potentially in a mixture with a more polar solvent.
-
Experimental Protocol: Recrystallization of this compound
-
Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of the chosen solvent and observe solubility at room temperature. Heat the mixture gently. A good solvent will dissolve the compound upon heating.
-
Dissolution: In a larger flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve full dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Section 2: Purification of 4-Fluoroindoline (Free Base) and its Derivatives
Purification of the free base and its N-acylated or N-sulfonylated derivatives often involves column chromatography and can also be achieved through recrystallization or acid-base extraction.
Troubleshooting Guide: Column Chromatography of 4-Fluoroindoline and its Derivatives
| Problem | Potential Cause | Recommended Solution |
| Poor Separation of Compound from Impurities | Inappropriate mobile phase polarity. | Optimize the eluent system using Thin Layer Chromatography (TLC) first. A good starting point for indoline derivatives is a gradient of ethyl acetate in hexanes.[3][4] |
| Compound streaking on the TLC/column. | The acidic nature of silica gel can interact with the basic indoline nitrogen. Add a small amount of triethylamine (0.1-1%) to the eluent to neutralize the silica. Alternatively, use deactivated (neutral) silica gel or alumina. | |
| Co-elution of impurities with similar polarity. | If impurities have very similar polarity, consider using a different stationary phase (e.g., alumina) or a different solvent system to alter selectivity. | |
| Compound Degradation on the Column | Sensitivity of the fluorinated indole to acidic silica. | As mentioned above, use deactivated silica or add a basic modifier to the eluent. Minimize the time the compound spends on the column by using flash chromatography.[5] |
| Low or No Recovery of Compound | Compound is too polar and is sticking to the silica. | Increase the polarity of the eluent. For very polar compounds, a mobile phase of methanol in dichloromethane may be necessary. |
| Compound is not sufficiently soluble in the loading solvent. | Use a "dry loading" technique. Dissolve your compound in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column.[6] |
Purification Workflow for 4-Fluoroindoline and its Derivatives
Caption: General purification workflow for 4-fluoroindoline and its derivatives.
FAQs: Purification of N-Acylated and N-Sulfonylated 4-Fluoroindoline
Q1: How do I purify N-acetyl-4-fluoroindoline?
A1: N-acylated indolines are generally less basic and more stable on silica gel than the parent indoline.
-
Column Chromatography: This is a common and effective method.
-
Stationary Phase: Standard silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point.[3] The increased polarity of the N-acetyl group compared to the N-H of the parent indoline will require a more polar eluent.
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be very effective.
Q2: What about the purification of N-sulfonylated 4-fluoroindoline derivatives?
A2: N-sulfonylated indolines are also amenable to standard purification techniques.
-
Column Chromatography: Similar to N-acylated derivatives, silica gel chromatography with an ethyl acetate/hexanes eluent system is a reliable method. The polarity will depend on the nature of the sulfonyl group.
-
Recrystallization: Many N-sulfonylated compounds are crystalline and can be purified by recrystallization. Experiment with solvents such as ethanol, isopropanol, or ethyl acetate/hexanes.
Section 3: Identifying and Mitigating Common Impurities
The purity of your starting material is paramount for successful synthesis. The Fischer indole synthesis, a common route to 4-fluoroindoles, can generate several byproducts.[7]
Common Impurities in 4-Fluoroindoline Synthesis:
| Impurity | Origin | Mitigation and Removal |
| Regioisomers | Use of unsymmetrical ketones in the Fischer indole synthesis.[7] | Optimize reaction conditions (e.g., choice of acid catalyst) to favor the desired isomer. Careful column chromatography is often required for separation. |
| Unreacted Starting Materials | Incomplete reaction. | Monitor the reaction by TLC to ensure completion. Unreacted starting materials can usually be removed by column chromatography. |
| Polymeric Byproducts | Harsh acidic conditions in the Fischer indole synthesis. | Use milder acid catalysts or reaction conditions. These are often baseline impurities on TLC and can be removed by passing the crude product through a short plug of silica. |
| Oxidized Species (Indole) | Air oxidation of the indoline.[1] | Handle the indoline under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during prolonged heating. These can often be separated by column chromatography. |
Logical Flow for Troubleshooting Purification Issues
Caption: Decision-making flowchart for troubleshooting purification.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of hydrolysis-resistant isoindoline N-acyl amino acid analogs that stimulate mitochondrial respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. orgsyn.org [orgsyn.org]
- 7. benchchem.com [benchchem.com]
Identifying and minimizing byproducts in 4-Fluoroindoline hydrochloride reactions
Welcome to the technical support center for the synthesis and purification of 4-Fluoroindoline Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. This compound is a valuable building block in the pharmaceutical and agrochemical industries. This resource provides in-depth troubleshooting advice and frequently asked questions to help you identify and minimize byproducts, ultimately improving your reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound, and what are the typical starting materials?
A1: A prevalent method for synthesizing this compound is the catalytic hydrogenation of 4-fluoroindole. This reaction typically involves the reduction of the indole ring using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.[1] The reaction is usually carried out in a protic solvent such as methanol, and hydrochloric acid is added to form the hydrochloride salt of the final product.[1]
Q2: My reaction yield is consistently low. What are the primary factors that could be affecting the efficiency of the this compound synthesis?
A2: Low yields can often be attributed to several factors:
-
Catalyst Activity: The quality and activity of the Pd/C catalyst are crucial. Ensure you are using a fresh, high-quality catalyst.
-
Hydrogen Pressure: Inadequate hydrogen pressure can lead to an incomplete reaction. Ensure your reaction setup maintains the appropriate pressure throughout the synthesis.
-
Reaction Time and Temperature: The reaction may require extended periods (e.g., 48 hours) at room temperature to proceed to completion.[1] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Purity of Starting Materials: Impurities in the 4-fluoroindole can poison the catalyst and lead to side reactions.
Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely byproducts?
A3: The formation of multiple byproducts is a common issue. Potential side products in the synthesis of 4-Fluoroindoline from 4-fluoroindole can include:
-
Over-reduction products: The aromatic ring of the indoline can be further reduced under harsh conditions.
-
Dehalogenated impurities: The fluorine atom can be cleaved from the aromatic ring, resulting in the formation of indoline.
-
Isomeric byproducts: If using a substituted indole as a starting material, regioisomers can form.[2]
Troubleshooting Guide: Byproduct Identification and Minimization
This section provides a more detailed approach to tackling specific issues you may encounter during your experiments.
Issue 1: Presence of an Unidentified, Less Polar Impurity
Symptoms:
-
An additional spot is observed on the TLC plate with a higher Rf value than the product.
-
HPLC analysis shows a peak eluting before the main product peak.[3]
Potential Cause: This is often indicative of a dehalogenated byproduct, such as indoline. The loss of the highly electronegative fluorine atom reduces the polarity of the molecule.
Troubleshooting Protocol:
-
Confirm Identity:
-
GC-MS Analysis: Utilize Gas Chromatography-Mass Spectrometry (GC-MS) to identify the impurity. The mass spectrum of the impurity peak should correspond to the molecular weight of indoline.
-
LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for identification.[1]
-
-
Minimization Strategy:
-
Catalyst Choice: Experiment with different types of palladium catalysts. A less active catalyst might be more selective and prevent dehalogenation.
-
Reaction Conditions:
-
Temperature: Maintain a consistent room temperature. Avoid any localized heating.
-
Hydrogen Pressure: Use the lowest effective hydrogen pressure that still drives the reaction to completion in a reasonable timeframe.
-
-
Reaction Time: Carefully monitor the reaction and stop it as soon as the starting material is consumed to prevent further side reactions.
-
Issue 2: Formation of More Polar Byproducts
Symptoms:
-
Streaking or additional spots with lower Rf values are observed on the TLC plate.
-
HPLC analysis reveals peaks with longer retention times.
Potential Cause: Over-reduction of the aromatic ring or other complex side reactions can lead to more polar byproducts.
Troubleshooting Protocol:
-
Characterization:
-
NMR Spectroscopy: Use ¹H and ¹³C NMR to analyze the crude product. The disappearance of aromatic signals and the appearance of new aliphatic signals can indicate over-reduction. ¹⁹F NMR can also be a powerful tool to track the fluorine-containing species.[4]
-
LC-MS/MS: This can help in elucidating the structures of the unknown polar impurities.
-
-
Minimization Strategy:
-
Control of Reduction Conditions:
-
Hydrogen Source: Consider using a milder reducing agent or a hydrogen transfer reagent instead of gaseous hydrogen.
-
Catalyst Loading: Reduce the amount of catalyst used.
-
-
Solvent Choice: The choice of solvent can influence the reaction's selectivity. Experiment with different protic or aprotic solvents.
-
Experimental Protocols
General Procedure for the Synthesis of this compound
This protocol is a general guideline and may require optimization for your specific setup.
Materials:
-
4-Fluoroindole
-
Methanol (MeOH)
-
Concentrated Hydrochloric Acid (HCl)
-
5% Palladium on Carbon (Pd/C)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve 4-fluoroindole in methanol in a suitable reaction vessel.
-
Carefully add concentrated hydrochloric acid to the solution.
-
Add 5% Pd/C catalyst to the mixture.
-
Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).
-
Stir the reaction at room temperature for 24-48 hours, monitoring the progress by TLC.
-
Upon completion, carefully filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
Purification by Recrystallization
Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol).[3]
-
If the solution is colored, you can treat it with a small amount of activated charcoal.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[3]
Data Presentation
Table 1: Troubleshooting Summary for Byproduct Formation
| Symptom | Potential Byproduct | Identification Method | Minimization Strategy |
| Less polar spot on TLC | Dehalogenated Indoline | GC-MS, LC-MS | Use a less active catalyst, lower H₂ pressure, shorter reaction time. |
| More polar spot on TLC | Over-reduced products | NMR, LC-MS/MS | Use a milder reducing agent, reduce catalyst loading, optimize solvent. |
Visualizations
Caption: Potential reaction pathways in the synthesis of 4-Fluoroindoline HCl.
Caption: A logical workflow for troubleshooting byproduct formation.
References
Challenges in the scale-up of 4-Fluoroindoline hydrochloride synthesis
Welcome to the technical support center for the synthesis of 4-Fluoroindoline Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important pharmaceutical intermediate. Here, we address common challenges with in-depth, field-proven insights and practical troubleshooting strategies.
I. Troubleshooting Guide: From Bench to Plant
This section addresses specific issues you may encounter during the synthesis and scale-up of this compound, focusing on a common synthetic route involving the reductive cyclization of a suitable precursor, such as 4-fluoro-2-nitrobenzyl cyanide or a related compound.
Issue 1: Low Yield or Stalled Catalytic Hydrogenation
Question: My catalytic hydrogenation of the nitro-aromatic precursor to 4-Fluoroindoline is sluggish and gives a low yield. What are the likely causes and how can I improve it?
Answer: Low yields in catalytic hydrogenations are a frequent challenge during scale-up. The root causes often lie in catalyst activity, reaction conditions, or the purity of your starting materials.
-
Catalyst Inactivation:
-
Poisoning: The catalyst, typically Palladium on carbon (Pd/C), is highly susceptible to poisoning by impurities in the starting material or solvent, such as sulfur or halide compounds. Ensure the purity of your starting materials and use high-grade, anhydrous solvents.
-
Improper Handling: Pd/C is pyrophoric, especially when dry and saturated with hydrogen. Improper handling can lead to deactivation. Ensure the catalyst is handled under a nitrogen or argon atmosphere and is properly wetted with solvent before the introduction of hydrogen.
-
-
Mass Transfer Limitations:
-
Poor Agitation: On a larger scale, inefficient mixing can lead to poor contact between the solid catalyst, liquid substrate, and gaseous hydrogen. This "mass transfer limitation" is a common scale-up issue. Ensure your reactor's agitation is sufficient to keep the catalyst suspended and facilitate gas-liquid mixing.
-
Hydrogen Pressure: Insufficient hydrogen pressure can slow down the reaction rate. While lab-scale reactions might proceed well at lower pressures, higher pressures are often necessary in larger reactors to overcome mass transfer limitations.
-
-
Reaction Parameters:
-
Temperature: While elevated temperatures can increase the reaction rate, they can also promote side reactions or product degradation. Monitor the reaction temperature closely. An initial exotherm is expected, and proper temperature control is crucial for a successful and safe reaction.
-
Solvent Choice: The choice of solvent can significantly impact the reaction. Protic solvents like methanol or ethanol are commonly used. Ensure the solvent is of high purity and appropriate for the scale of your reaction.
-
Issue 2: Impurity Profile and Purification Challenges
Question: I am observing significant impurities in my crude this compound, making purification difficult. What are the common impurities and how can I minimize them and effectively purify the product?
Answer: Impurity formation is a critical concern in pharmaceutical synthesis. Understanding the potential impurities in your synthesis is the first step toward controlling them.
-
Common Impurities and Their Sources:
-
Incompletely Reduced Intermediates: The presence of partially reduced intermediates, such as the corresponding hydroxylamine or nitroso compounds, can indicate an incomplete reaction. This can be addressed by optimizing the reaction time, hydrogen pressure, or catalyst loading.
-
Dehalogenation Products: A common side reaction in catalytic hydrogenation of halogenated compounds is dehalogenation, leading to the formation of indoline hydrochloride. Using a milder catalyst or optimizing the reaction conditions can help minimize this impurity.
-
Isomeric Impurities: If your starting material contains isomeric impurities, these will likely carry through to the final product. It is crucial to have a robust analytical method to assess the purity of your starting materials.
-
-
Purification Strategies:
-
Recrystallization: Recrystallization is a powerful technique for purifying solid compounds. For this compound, a common method involves dissolving the crude product in a suitable solvent (e.g., methanol or ethanol) and then adding an anti-solvent (e.g., ethyl acetate or diethyl ether) to induce crystallization.
-
Acid-Base Extraction: An acid-base workup can be effective in removing non-basic impurities. Dissolving the crude product in a suitable organic solvent and washing with a basic aqueous solution can remove acidic and neutral impurities. The desired product can then be re-acidified and isolated.
-
Chromatography: While often a last resort at a large scale due to cost, column chromatography can be used for challenging separations.
-
| Purification Technique | Advantages | Disadvantages | Scale-up Considerations |
| Recrystallization | Cost-effective, can provide high purity. | Potential for yield loss. | Solvent selection is critical; cooling profiles and seeding strategies need to be well-defined. |
| Acid-Base Extraction | Good for removing certain types of impurities. | Can be solvent and time-intensive. | Emulsion formation can be an issue at a larger scale. |
| Column Chromatography | Excellent separation capabilities. | High cost, solvent consumption, and time-consuming. | Generally not preferred for large-scale manufacturing of intermediates. |
II. Frequently Asked Questions (FAQs)
Q1: What are the critical safety considerations when scaling up the synthesis of this compound?
A1: Safety is paramount in any chemical synthesis, especially during scale-up. Key considerations for this process include:
-
Handling of Pd/C Catalyst: As mentioned, Pd/C is pyrophoric. Always handle it under an inert atmosphere and ensure it is wetted with solvent before exposure to hydrogen.
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure your reactor is properly rated for hydrogenation reactions and that all connections are secure. Good ventilation is essential.
-
Exothermic Reaction: The catalytic hydrogenation is an exothermic reaction. A robust cooling system and careful monitoring of the internal temperature are crucial to prevent a runaway reaction.
-
Handling of Hydrochloride Salt: this compound is a solid that can be irritating to the skin, eyes, and respiratory tract.[1] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the solid in a well-ventilated area or a fume hood.[1]
Q2: How do I choose the right solvent for the crystallization of this compound at scale?
A2: Solvent selection for crystallization is a multi-faceted process that balances solubility, crystal form, and process safety.
-
Solubility Profile: The ideal solvent system is one where the product has high solubility at an elevated temperature and low solubility at a lower temperature. This allows for high recovery upon cooling.
-
Crystal Form (Polymorphism): The choice of solvent can influence the crystalline form (polymorph) of the final product. Different polymorphs can have different physical properties, such as solubility and stability. It is important to characterize the solid form obtained from different solvent systems.
-
Process Safety and Environmental Impact: Consider the safety and environmental profile of the solvents. Solvents with high boiling points can be difficult to remove, while those with low flash points can pose a fire hazard.
A common approach is to use a binary solvent system, such as a protic solvent in which the product is soluble (e.g., methanol, ethanol) and a less polar anti-solvent to induce precipitation (e.g., ethyl acetate, MTBE).
III. Experimental Protocols & Visualizations
Protocol 1: General Procedure for Catalytic Hydrogenation
This protocol outlines a general procedure for the catalytic hydrogenation of a nitro-aromatic precursor to 4-Fluoroindoline.
-
Reactor Setup: Charge a suitable hydrogenation reactor with the nitro-aromatic precursor and a solvent (e.g., methanol).
-
Inerting: Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove any oxygen.
-
Catalyst Charging: Under an inert atmosphere, carefully add the 5% Pd/C catalyst (typically 5-10 mol% loading) to the reactor.
-
Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 25-40 °C) and monitor the reaction progress by techniques such as TLC, HPLC, or by monitoring hydrogen uptake.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with an inert gas. Filter the reaction mixture to remove the catalyst. The filtrate containing the 4-Fluoroindoline can then be further processed.
Diagram 1: Troubleshooting Flowchart for Low Yield in Hydrogenation
Caption: A decision tree for troubleshooting low hydrogenation yields.
Protocol 2: Purification by Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., methanol).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
Cooling: Further cool the mixture in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Diagram 2: Process Flow for Synthesis and Purification
Caption: A simplified workflow for 4-Fluoroindoline HCl production.
IV. References
-
Fisher Scientific. (2013, December 10). Safety Data Sheet: 7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride. Retrieved from --INVALID-LINK--
References
Stability issues of 4-Fluoroindoline hydrochloride under different reaction conditions
Welcome to the comprehensive technical support guide for 4-Fluoroindoline hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this versatile building block. By understanding the underlying chemical principles, you can optimize your reaction conditions, troubleshoot unexpected outcomes, and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the general storage and handling recommendations for this compound?
A1: this compound should be stored in a cool, dry, and well-ventilated area, ideally in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture ingress and oxidation.[1][2] Recommended storage temperatures are typically between 2-8°C.[3][4] When handling the compound, always use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and operate within a chemical fume hood to avoid inhalation of dust.[5]
Q2: How does the fluoro-substituent at the 4-position impact the stability and reactivity of the indoline core?
A2: The fluorine atom at the 4-position is an electron-withdrawing group, which can influence the electronic properties of the indoline ring system. This substitution can enhance the thermal and metabolic stability of the molecule due to the high bond energy of the C-F bond.[6] The electron-withdrawing nature of fluorine can also increase the acidity of the N-H proton, making it more readily deprotonated under basic conditions.[6] This can be advantageous in N-functionalization reactions.
Q3: Is this compound stable in aqueous solutions? What is its expected pH stability profile?
A3: As a hydrochloride salt, 4-Fluoroindoline is expected to be readily soluble and relatively stable in acidic to neutral aqueous solutions. However, prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, can lead to degradation.
-
Acidic Conditions: While the hydrochloride salt form provides initial stability, strong acids can protonate the indoline ring, potentially at the C3 position, forming a reactive indoleninium cation that can be susceptible to polymerization or other side reactions.[6]
-
Basic Conditions: In the presence of a base, the hydrochloride salt will be neutralized to the free amine. The free 4-fluoroindoline is generally more stable under basic conditions than in strong acid. However, prolonged exposure to strong bases at high temperatures may lead to slow degradation.[6]
Q4: Is this compound susceptible to oxidation or reduction?
A4: Indoline derivatives can be susceptible to oxidation, which may lead to the formation of the corresponding indole or other oxidized byproducts. It is advisable to handle the compound under an inert atmosphere and avoid contact with strong oxidizing agents.[5] The stability towards reducing agents is generally good, and this property is often exploited in synthetic chemistry, for example, during the removal of protecting groups. However, compatibility with specific reducing agents should be evaluated on a case-by-case basis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during reactions involving this compound.
Issue 1: Low Yield or No Reaction in N-Alkylation or N-Acylation Reactions.
-
Possible Cause: Incomplete deprotonation of the indoline nitrogen. As a hydrochloride salt, an additional equivalent of base is required to neutralize the HCl before deprotonating the indoline nitrogen.
-
Troubleshooting Steps:
-
Base Stoichiometry: Ensure at least two equivalents of a suitable base are used. The first equivalent neutralizes the hydrochloride salt, and the second deprotonates the indoline nitrogen to form the nucleophilic free amine. For N-alkylation with strong bases like NaH, using slightly more than two equivalents (e.g., 2.1-2.2 eq) can be beneficial.[7][8]
-
Choice of Base: For N-alkylation, a strong base like sodium hydride (NaH) in an anhydrous polar aprotic solvent (e.g., DMF or THF) is effective.[7] For N-acylation, a weaker organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) in a solvent like dichloromethane (DCM) is typically sufficient to scavenge the HCl generated.[9]
-
Reaction Temperature: If the reaction is sluggish at room temperature, gentle heating (e.g., 40-60°C) may be necessary, especially for less reactive alkylating or acylating agents.[7] Monitor the reaction closely to avoid potential side reactions at higher temperatures.
-
Issue 2: Formation of a Colored Byproduct (Pink, Purple, or Brown) in the Reaction Mixture.
-
Possible Cause: Acid-catalyzed polymerization or degradation of the indoline ring. This is more likely to occur if the reaction generates acidic byproducts and no base is used, or if the reaction is performed in a strongly acidic medium.
-
Troubleshooting Steps:
-
pH Control: Ensure the reaction medium is not strongly acidic. If an acid scavenger is not already part of the protocol, consider adding a non-nucleophilic base.
-
Protect from Light: Indole derivatives can be light-sensitive.[6] Protecting the reaction vessel from light by wrapping it in aluminum foil can prevent photodecomposition.
-
Purification: If colored impurities are formed, they can often be removed by column chromatography or by treating the crude product with activated carbon.
-
Issue 3: Unexpected Side Products in Cross-Coupling Reactions (e.g., Suzuki or Buchwald-Hartwig).
-
Possible Cause: The NH group of the indoline can interfere with the palladium catalyst, leading to catalyst inhibition or side reactions.
-
Troubleshooting Steps:
-
N-Protection: Consider protecting the indoline nitrogen with a suitable protecting group, such as a Boc (tert-butyloxycarbonyl) group, prior to the cross-coupling reaction. The Boc group can be readily removed under acidic conditions after the coupling.
-
Ligand and Base Selection: The choice of ligand and base is crucial in cross-coupling reactions. For Buchwald-Hartwig amination, sterically hindered phosphine ligands often give good results.[10][11] For Suzuki couplings, a variety of palladium catalysts and ligands can be screened to find the optimal conditions.[12]
-
Reaction Conditions Optimization: Systematically vary the catalyst, ligand, base, solvent, and temperature to find the optimal conditions for your specific substrates.
-
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).
-
Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) to dissolve the starting material (concentration typically 0.1-0.5 M).[7]
-
Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 2.2 eq) portion-wise. Allow the mixture to stir at 0°C for 30-60 minutes, then warm to room temperature and stir for another hour.
-
Alkylation: Cool the reaction mixture back to 0°C and add the alkyl halide (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0°C. Dilute with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for N-Acylation of this compound
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane (DCM).
-
Addition of Acylating Agent: Cool the solution to 0°C in an ice bath. Slowly add the acyl chloride or anhydride (1.1 eq) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Wash the reaction mixture with water and then with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Purification: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[9]
Data Summary
Table 1: General Stability of this compound under Various Conditions (Qualitative)
| Condition | Reagent/Environment | Expected Stability | Potential Issues |
| Acidic | Dilute HCl, H₂SO₄ | Moderate | Polymerization with strong acids/heat[6] |
| Basic | NaOH, K₂CO₃, Et₃N | Good | Slow degradation at high temperatures |
| Oxidative | Air, H₂O₂ | Low to Moderate | Oxidation to indole or other byproducts |
| Reductive | NaBH₄, H₂/Pd | Good | Generally stable |
| Thermal | Elevated Temperature | Moderate to High | Decomposition at very high temperatures |
| Photolytic | UV/Visible Light | Moderate | Potential for photodecomposition[6] |
Diagrams
Caption: Workflow for N-Alkylation of this compound.
Caption: Troubleshooting Logic for Low Yield Reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. uwaterloo.ca [uwaterloo.ca]
- 3. 924305-06-6 CAS MSDS (4-FLUORO-ISOINDOLINE HCL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 4-FLUORO-ISOINDOLINE HCL | 924305-06-6 [amp.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. research.rug.nl [research.rug.nl]
- 12. Suzuki Coupling [organic-chemistry.org]
Overcoming solubility problems with 4-Fluoroindoline hydrochloride in organic solvents
Technical Support Center: 4-Fluoroindoline Hydrochloride
Guide: Overcoming Solubility Challenges in Organic Solvents
Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. As a Senior Application Scientist, I understand that realizing the full potential of a reagent begins with the fundamental step of getting it into solution. This guide provides field-proven insights and systematic troubleshooting strategies to address the common yet critical challenge of dissolving this compound in organic media.
This compound is a key intermediate in the synthesis of a variety of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its hydrochloride salt form enhances stability and shelf-life. However, this ionic character is precisely what makes its dissolution in many common, less-polar organic solvents a significant experimental hurdle. This guide will walk you through understanding and overcoming this challenge.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common solubility issues encountered in the lab.
Q1: Why is my this compound not dissolving in common solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF)?
A: The issue lies in the polarity mismatch between the solute and the solvent. This compound is an ionic salt. The strong electrostatic interaction between the protonated indoline nitrogen (R₃NH⁺) and the chloride anion (Cl⁻) makes it highly polar. Solvents like DCM, THF, and toluene are non-polar or weakly polar and cannot effectively solvate these ions to overcome the salt's crystal lattice energy. Effective dissolution requires a solvent that can stabilize both the cation and the anion.
Q2: I observe a sticky solid or an oil "crashing out" when I add my base. What is happening and how can I fix it?
A: This often occurs during an attempt to neutralize the hydrochloride salt to its more organic-soluble free base form (4-fluoroindoline). If the free base itself has limited solubility in your chosen solvent, or if the addition of a polar base (like an aqueous solution of NaHCO₃) introduces insolubility, it can separate as an oil or a sticky precipitate. This phenomenon is also sometimes seen with hygroscopic salts that have absorbed moisture from the air.[2] To resolve this, ensure you are using a solvent in which the free base is known to be soluble, or use a larger volume of solvent.
Q3: Can I simply heat the mixture to force dissolution?
A: Gentle heating can increase the solubility of many compounds and can be an effective first step. However, exercise caution. Prolonged or excessive heating can lead to degradation of the compound or solvent evaporation, which could cause the product to precipitate out again upon cooling. Always perform this in a closed or refluxing system and check the thermal stability of your compound if heating to higher temperatures.
Q4: Will adding a co-solvent help? Which one should I choose?
A: Yes, using a co-solvent is a highly effective and common strategy. The goal is to add a small amount of a polar, often protic, solvent to the bulk non-polar solvent. This polar co-solvent can solvate the ionic salt, breaking it apart and allowing the resulting complex to be soluble in the bulk medium.
-
For polar aprotic bulk solvents (e.g., Acetonitrile): Try adding a small percentage (1-5%) of Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
For less polar bulk solvents (e.g., DCM, THF): A small addition of a polar protic solvent like methanol or ethanol is often very effective. These alcohols can hydrogen bond with the chloride ion and solvate the ammonium cation.
Q5: Is it better to dissolve the salt directly or convert it to the free base first?
A: The best approach depends entirely on your reaction conditions.
-
Dissolve Directly: If your subsequent reaction is compatible with a polar co-solvent and the presence of a hydrochloride salt (e.g., some coupling reactions), direct dissolution is simpler.
-
Convert to Free Base: If your reaction requires the neutral, nucleophilic amine or is sensitive to protic solvents or chloride ions, you must first convert the salt to the free base. The free base, being a neutral organic molecule, will be significantly more soluble in a wider range of organic solvents like ether, ethyl acetate, and DCM.[3][4]
Part 2: In-Depth Troubleshooting Guides & Protocols
This section provides structured, step-by-step methodologies for addressing solubility issues.
Guide 1: Enhancing Solubility of the Hydrochloride Salt Form
This approach is suitable when the salt form is required or acceptable for the subsequent chemical transformation. The primary strategy involves modifying the solvent system to accommodate the polar, ionic nature of the compound.
The following diagram outlines a decision-making process for achieving dissolution of the salt.
Caption: Decision tree for dissolving 4-Fluoroindoline HCl salt.
-
Solvent Selection: Choose your primary reaction solvent based on the requirements of your chemical synthesis (e.g., Dichloromethane).
-
Initial Attempt: To your reaction vessel, add the this compound solid and the primary solvent. Stir vigorously at room temperature for 5 minutes.
-
Co-Solvent Addition: If the solid is not dissolved, add a polar co-solvent dropwise while stirring.
-
For non-polar/weakly polar solvents (DCM, THF, Ethyl Acetate), add Methanol or Ethanol . Start with 1% (v/v) and increase incrementally up to 10%.
-
For polar aprotic solvents (Acetonitrile), a more powerful polar aprotic co-solvent like DMF or DMSO may be required.
-
-
Observation: Continue stirring. Complete dissolution should occur, resulting in a clear, homogeneous solution.
-
Proceed: Once dissolved, proceed with your reaction. Be mindful that the co-solvent is now part of your reaction mixture and ensure it is compatible with your reagents.
Guide 2: Conversion to Free Base for Enhanced Organic Solubility
When a reaction requires the neutral amine, converting the hydrochloride salt to its free base form is necessary. The free base is a non-polar organic molecule and will be readily soluble in a wide range of common organic solvents.
The hydrochloride salt exists in equilibrium with its constituent ions in solution. By introducing a base, the proton (H⁺) on the indoline nitrogen is removed, neutralizing the positive charge and breaking the ionic bond with the chloride anion. This generates the neutral "free base" amine.
Caption: Conversion of the polar HCl salt to the non-polar free base.
This method is ideal when you want to use the free base directly in a reaction without isolation.
-
Setup: Suspend the this compound in your desired anhydrous organic solvent (e.g., DCM, THF, Toluene) in the reaction vessel under an inert atmosphere (e.g., Nitrogen, Argon).
-
Base Selection: Choose a non-nucleophilic organic base. Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) are common choices. Use 1.1 to 1.5 equivalents relative to the hydrochloride salt.
-
Addition: Add the organic base dropwise to the stirred suspension at room temperature or 0 °C.
-
Observation: As the free base is formed, the initial solid (4-Fluoroindoline HCl) will dissolve. A new precipitate, the hydrochloride salt of your added base (e.g., Et₃N·HCl), will form. This new salt often has different solubility properties and may be easier to filter off if necessary, though many reactions proceed with it present in the mixture.
-
Confirmation: The original suspension should transform into a solution or a fine suspension of the new ammonium salt. You can now proceed by adding your other reagents.
This method is used to prepare a pure, isolated stock of the free base.
-
Dissolution: Dissolve the this compound in water or a mixture of water and a miscible organic solvent like THF.
-
Extraction Setup: Transfer the aqueous solution to a separatory funnel and add an immiscible organic solvent in which the free base is highly soluble (e.g., Ethyl Acetate, Diethyl Ether, or DCM).
-
Neutralization: Slowly add a saturated aqueous solution of a weak inorganic base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), to the separatory funnel. Swirl gently and vent frequently to release any CO₂ gas that evolves.
-
pH Check: Continue adding the base until the aqueous layer is basic (pH > 8), which can be checked with pH paper.
-
Extraction: Stopper the funnel and shake vigorously, venting periodically. Allow the layers to separate. The neutral free base will be extracted into the organic layer.
-
Isolation: Drain the organic layer. Wash it with brine (saturated NaCl solution) to remove residual water, then dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the 4-fluoroindoline free base, typically as an oil or low-melting solid.
Part 3: Reference Data
Physicochemical Properties
This table summarizes key properties of this compound.[5][6]
| Property | Value | Source |
| CAS Number | 924305-06-6 | |
| Molecular Formula | C₈H₈FN · HCl | [5] |
| Molecular Weight | 173.62 g/mol | [5] |
| Appearance | Solid | |
| Melting Point | 191-196 °C | [5] |
| Storage Temp. | 2-8°C | [5] |
Qualitative Solubility in Common Organic Solvents
This table provides a general guide to solubility. Experimental verification is highly recommended as solubility can be affected by purity, temperature, and moisture content.
| Solvent | Solvent Type | Predicted Solubility of HCl Salt | Predicted Solubility of Free Base |
| Water | Polar Protic | Soluble | Sparingly Soluble |
| Methanol / Ethanol | Polar Protic | Soluble / Sparingly Soluble | Soluble |
| DMSO / DMF | Polar Aprotic | Soluble | Soluble |
| Acetonitrile | Polar Aprotic | Sparingly Soluble | Soluble |
| Dichloromethane (DCM) | Weakly Polar | Poorly Soluble / Insoluble | Soluble |
| Tetrahydrofuran (THF) | Weakly Polar | Insoluble | Soluble |
| Ethyl Acetate | Weakly Polar | Insoluble | Soluble |
| Toluene / Hexanes | Non-Polar | Insoluble | Soluble |
References
Preventing decomposition of 4-Fluoroindoline hydrochloride during synthesis
Welcome to the technical support center for the synthesis of 4-Fluoroindoline Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important building block. This compound is a key intermediate in the development of various pharmaceuticals and agrochemicals. Its stability and purity are critical for successful downstream applications. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic protocols and prevent the decomposition of your target compound.
Troubleshooting Guide: Preventing Decomposition and Impurity Formation
Issue 1: Low Yield and Presence of De-fluorinated Impurity (Indoline Hydrochloride)
A common and significant challenge in the synthesis of this compound is the loss of the fluorine substituent, a process known as hydrodehalogenation. This typically occurs during the catalytic hydrogenation of a fluorinated nitro-aromatic precursor, a standard synthetic route.
Q: My final product is a mixture of this compound and a significant amount of Indoline hydrochloride. What is causing the de-fluorination, and how can I prevent it?
A: The primary cause of de-fluorination is the catalytic hydrogenation step. While essential for reducing the nitro group, the catalyst, typically Palladium on carbon (Pd/C), can also catalyze the cleavage of the carbon-fluorine bond. Several factors influence the extent of this side reaction.
Causality and Mitigation Strategies:
-
Catalyst Selection and Loading: The choice of catalyst is critical. While Pd/C is widely used, its activity can sometimes be too high, promoting hydrodehalogenation.
-
Recommendation: Consider using a less active catalyst or a modified one. For instance, Platinum-Vanadium on carbon (Pt-V/C) or Raney Cobalt have shown good selectivity in the hydrogenation of halogenated nitroaromatics. If using Pd/C, reducing the catalyst loading can sometimes minimize de-fluorination, though this may require longer reaction times or higher hydrogen pressure.
-
-
Reaction Conditions: Temperature, pressure, and solvent play a crucial role in reaction selectivity.
-
Recommendation: Conduct the hydrogenation at the lowest effective temperature and hydrogen pressure. Higher temperatures and pressures can increase the rate of hydrodehalogenation. The choice of solvent can also influence the reaction; protic solvents like ethanol or methanol are common, but exploring aprotic solvents might be beneficial in some cases.
-
-
Substrate Concentration: The concentration of your starting material can impact the selectivity of the hydrogenation.
-
Recommendation: In some systems, lower substrate concentrations have been shown to decrease the extent of dehalogenation. It is advisable to perform small-scale experiments to optimize the concentration.
-
| Parameter | Recommendation for Minimizing Hydrodehalogenation | Scientific Rationale |
| Catalyst | Pt-V/C, Raney Cobalt, or reduced loading of Pd/C | These catalysts can offer higher selectivity for nitro group reduction over C-F bond cleavage. |
| Temperature | Lowest effective temperature (e.g., room temperature if feasible) | Higher temperatures provide more energy to overcome the activation barrier for C-F bond cleavage. |
| Hydrogen Pressure | Lowest effective pressure (e.g., 1-5 bar) | High hydrogen pressure can increase the surface concentration of active hydrogen species on the catalyst, favoring hydrodehalogenation. |
| Solvent | Protic solvents (e.g., EtOH, MeOH) are standard. Consider aprotic alternatives if de-fluorination persists. | Solvent can influence substrate-catalyst interactions and hydrogen availability. |
| Substrate Conc. | Lower concentration | May reduce the rate of dehalogenation relative to nitro reduction in some cases. |
Issue 2: Product Instability and Color Change
Researchers often observe that the isolated 4-Fluoroindoline free base is unstable and prone to discoloration, turning from a colorless or pale-yellow oil to a dark brown or black tar-like substance over time.
Q: My purified 4-Fluoroindoline free base darkens upon standing, even when stored under inert atmosphere. Why is this happening, and what is the solution?
A: The indoline core is susceptible to oxidation. The free base form, with its lone pair of electrons on the nitrogen, is particularly prone to aerial oxidation, which can lead to the formation of colored, polymeric byproducts.[1]
Causality and Mitigation Strategies:
-
Oxidative Degradation: The secondary amine in the indoline ring can be oxidized by atmospheric oxygen. This process can be accelerated by exposure to light and trace metal impurities.
-
Recommendation: The most effective way to prevent oxidative decomposition is to convert the free base to its hydrochloride salt immediately after synthesis and workup.[1] The protonation of the nitrogen atom significantly reduces its nucleophilicity and susceptibility to oxidation.
-
Experimental Protocol: Formation of the Hydrochloride Salt
-
After the reaction workup and extraction of the 4-Fluoroindoline free base into a suitable organic solvent (e.g., diethyl ether, dichloromethane), dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Cool the solution in an ice bath.
-
Slowly bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
The this compound will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Issue 3: Difficulties in Purification and Crystallization
Obtaining pure, crystalline this compound can be challenging. Common issues include the formation of oils, difficulty in inducing crystallization, and the presence of persistent impurities.
Q: I am having trouble crystallizing my this compound. It either oils out or remains as an amorphous solid. How can I obtain a crystalline product?
A: Successful crystallization depends on a delicate balance of solubility, supersaturation, and nucleation. "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point in the chosen solvent system.
Causality and Mitigation Strategies:
-
Improper Solvent System: The choice of solvent is paramount for successful crystallization.
-
Recommendation: A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures. For indoline salts, polar protic solvents or mixtures are often effective.
-
Solvent Screening: Experiment with different solvent systems on a small scale. Common choices include:
-
Isopropanol
-
Ethanol/diethyl ether
-
Methanol/water
-
Acetone/hexane
-
-
-
-
Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals or oils.
-
Recommendation: Allow the hot, saturated solution to cool slowly to room temperature. Once at room temperature, further cooling in an ice bath or refrigerator can be employed to maximize the yield.
-
-
Nucleation: Sometimes, crystallization needs to be induced.
-
Recommendation:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.
-
Seeding: Add a tiny crystal of previously obtained pure this compound to the cooled, supersaturated solution.
-
-
| Problem | Potential Cause | Troubleshooting Steps |
| Oiling Out | Solution is too supersaturated; cooling is too rapid; inappropriate solvent. | Re-heat the solution, add more solvent, and allow to cool slowly. Try a different solvent system. |
| No Crystallization | Solution is not supersaturated; nucleation is inhibited. | Concentrate the solution by evaporating some solvent. Induce crystallization by scratching or seeding. Cool to a lower temperature. |
| Amorphous Solid | Rapid precipitation from a highly supersaturated solution. | Use a solvent system where the solubility is lower. Employ a slower cooling rate. |
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and stability of pure this compound?
A1: Pure this compound is typically a white to off-white or pale-yellow crystalline solid.[2][3] As a salt, it is significantly more stable than its free base, particularly with respect to oxidation.[1] It should be stored in a cool, dry place, protected from light and moisture.
Q2: How can I monitor the progress of my synthesis and check for the formation of the de-fluorinated byproduct?
A2: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between your starting material, product, and any potential byproducts. The final product and impurities can be further characterized by:
-
NMR Spectroscopy: 1H and 19F NMR are invaluable for confirming the structure and assessing the purity. The presence of the fluorine atom will result in characteristic splitting patterns in the 1H NMR spectrum and a signal in the 19F NMR spectrum. The absence of this signal would indicate de-fluorination.
-
Mass Spectrometry (MS): LC-MS can be used to confirm the molecular weight of the desired product and identify any impurities. The mass of 4-Fluoroindoline is 137.07 g/mol , while the de-fluorinated indoline is 119.07 g/mol .
-
High-Performance Liquid Chromatography (HPLC): A validated HPLC method is the gold standard for quantifying the purity of your final product and detecting trace impurities.[4][5]
Q3: Can residual palladium from the hydrogenation step cause decomposition of the final product?
A3: While there is no specific literature detailing the palladium-catalyzed decomposition of this compound during storage, it is a known issue in pharmaceutical chemistry that residual metals from catalysis can promote degradation of the active pharmaceutical ingredient (API). Palladium residues can potentially catalyze oxidative or other decomposition pathways over time. It is good practice to minimize residual palladium in the final product. This can be achieved by careful filtration through a pad of celite after the hydrogenation step, or by using metal scavenging agents if necessary.
Q4: Are there any specific safety precautions I should take during the synthesis of this compound?
A4: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. The synthesis involves the use of flammable solvents, corrosive acids (HCl), and a flammable gas (hydrogen). All hydrogenation reactions should be carried out in a well-ventilated fume hood, using appropriate equipment designed for reactions under pressure. Consult the Safety Data Sheet (SDS) for all reagents used in the synthesis.
Visualizing the Synthetic Workflow and Potential Pitfalls
The following workflow diagram illustrates the key steps in the synthesis of this compound and highlights the critical points where decomposition or impurity formation can occur.
Caption: Key stages in 4-Fluoroindoline HCl synthesis and associated challenges.
References
- 1. CA2067040A1 - Indoline hydrochloride salts and process for their preparation - Google Patents [patents.google.com]
- 2. Pd(ii)-Catalyzed oxidative dearomatization of indoles: substrate-controlled synthesis of indolines and indolones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. 4-FLUORO-ISOINDOLINE HCL | 924305-06-6 [chemicalbook.com]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
Validation & Comparative
A Comparative Analysis for Drug Discovery: 4-Fluoroindoline Hydrochloride vs. Indoline
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of modern drug design. This guide offers a deep comparative analysis of 4-Fluoroindoline hydrochloride and its non-fluorinated parent, indoline. We will explore how the introduction of a single fluorine atom at the 4-position of the indoline ring fundamentally alters its physicochemical properties, reactivity, and metabolic fate. This document is intended for researchers, scientists, and drug development professionals, providing both theoretical insights and practical experimental protocols to inform rational drug design and lead optimization.
The Fluorine Effect: More Than Just an Isostere
The substitution of hydrogen with fluorine, the most electronegative element, imparts a range of unique properties to a molecule far beyond simple steric replacement. In the context of the indoline scaffold, a privileged structure in numerous biologically active compounds, these changes can be profound. The strong carbon-fluorine bond and the inductive effect of the fluorine atom can significantly influence a compound's pKa, lipophilicity, and metabolic stability.
Physicochemical Properties: A Tale of Two Rings
| Property | Indoline | This compound | Rationale for Fluorinated Compound |
| Molecular Weight | 119.16 g/mol | 173.61 g/mol (as HCl salt) | Increased mass due to fluorine and HCl. |
| pKa | ~4.6 - 5.2 (predicted) | ~3.5 - 4.0 (Estimated) | The strong electron-withdrawing nature of fluorine is expected to decrease the basicity of the indoline nitrogen. |
| logP (Octanol/Water) | 1.9 (calculated) | ~2.1 - 2.3 (Estimated) | A single fluorine atom on an aromatic ring generally increases lipophilicity. |
| Metabolic Stability | Low; prone to dehydrogenation to indole. | Moderately Increased (Estimated) | The C-F bond can block sites of metabolism, potentially hindering oxidative pathways. |
Note: Values for this compound are estimated based on established principles of fluorine's effects on analogous structures. Experimental verification is recommended.
Impact on Chemical Reactivity
The electronic perturbations caused by the fluorine atom also influence the chemical reactivity of the indoline scaffold. This is particularly relevant for synthetic transformations commonly employed in drug development, such as N-acylation and electrophilic aromatic substitution.
N-Acylation
The nitrogen atom of the indoline ring is a common site for derivatization. The reduced basicity (lower pKa) of 4-fluoroindoline suggests that it may be slightly less nucleophilic than indoline. However, for most standard acylation reactions using reactive acylating agents like acyl chlorides, this difference is unlikely to significantly hinder the reaction.
Electrophilic Aromatic Substitution
Electrophilic substitution on the benzene ring of indoline is a key reaction for further functionalization. The position of substitution is directed by the activating effect of the dihydro-pyrrole ring. In indoline, electrophilic attack is generally favored at the 5- and 7-positions. The introduction of a fluorine atom at the 4-position, being an ortho, para-directing deactivator, will influence the regioselectivity of subsequent electrophilic substitutions.
A Comparative Analysis of the Biological Activity of 4-Fluoroindoline Hydrochloride and Other Halogenated Indolines: A Guide for Medicinal Chemists
Introduction: The Indoline Scaffold and the Strategic Role of Halogenation
The indoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and synthetic drugs.[1][2] Its rigid bicyclic framework provides a versatile template for interacting with a wide range of biological targets. The strategic modification of this core structure is a fundamental aspect of drug discovery, and among the most powerful tools in the chemist's arsenal is halogenation. The introduction of a halogen atom (Fluorine, Chlorine, Bromine, or Iodine) onto the indoline ring can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, binding affinity, and overall pharmacokinetic profile.[2][3][4]
Fluorine, being the most electronegative element with a small atomic size, can enhance metabolic stability and binding potency by altering the electronic properties of the molecule and participating in favorable electrostatic interactions.[5][6] Chlorine and bromine, larger and more polarizable, can increase lipophilicity and introduce the potential for halogen bonding—a specific non-covalent interaction that can enhance ligand-protein binding.[7] This guide provides a comparative overview of the biological activities of 4-Fluoroindoline hydrochloride against its chlorinated, brominated, and iodinated counterparts, offering field-proven insights and experimental data to guide researchers in their drug development endeavors.
Comparative Biological Activities
The biological landscape of halogenated indolines is diverse, with demonstrated efficacy in oncology, infectious diseases, and neurology. The choice and position of the halogen are critical determinants of both potency and selectivity.
Anticancer Activity
Halogenated indoles have emerged as a promising class of anticancer agents, often acting through the inhibition of key oncogenic signaling pathways.[1][8]
Structure-Activity Relationship Insights: The data suggests that the nature and position of the halogen significantly impact cytotoxicity. 5-Bromoindole derivatives have shown potent activity against a range of cancer cell lines, with mechanisms often involving the disruption of critical enzymes and cellular processes essential for tumor growth.[1][8] For instance, certain 5-bromoindole derivatives function as inhibitors of EGFR tyrosine kinase, leading to cell cycle arrest and apoptosis.[1] Fluorination, as seen in compounds like the FDA-approved drug Sunitinib (a fluorinated indole derivative), is a well-established strategy for enhancing kinase inhibition and improving drug-like properties.[9] While direct comparative data for 4-Fluoroindoline in cancer is less prevalent in the literature, its role as a building block for potent kinase inhibitors is implied by the success of other fluorinated heterocycles.[10]
Comparative Cytotoxicity Data of Halogenated Indole Derivatives
| Compound Class | Halogen | Position | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|---|
| Indole-2-carboxylic acid deriv. | 5-Bromo | 5 | HepG2 (Liver) | 5.01 - 14.36 | [1] |
| Indole-2-carboxylic acid deriv. | 5-Bromo | 5 | A549 (Lung) | 5.01 - 14.36 | [1] |
| Indole-2-carboxylic acid deriv. | 5-Bromo | 5 | MCF-7 (Breast) | 5.01 - 14.36 | [1] |
| Trichloro-bisindole deriv. | 6"-Chloro | 6" | NCI-H460 | 3.1 - 11.2 | [11] |
| Trichloro-bisindole deriv. | 6"-Chloro | 6" | MDA-MB-231 | 3.1 - 11.2 |[11] |
Note: Data is collated from different studies, and direct comparisons should be made with consideration of the varying experimental conditions.
The anticancer effects of many haloindole derivatives are linked to their ability to disrupt key signaling pathways. The Epidermal Growth Factor Receptor (EGFR) pathway, a critical regulator of cell proliferation, is a prominent target.[8]
Antimicrobial and Antiviral Activity
The indoline core is also a key pharmacophore for developing agents against infectious diseases. Halogenation can significantly enhance the spectrum and potency of these agents.
Structure-Activity Relationship Insights: A compound containing a 4-Fluoroisoindoline moiety demonstrated significant anti-tuberculosis and broad-spectrum anti-microbial activity.[12] This highlights the potential of the 4-fluoro substitution in this domain. 7-Chloroindoline has shown in vitro activity against B. subtilis and S. aureus.[13] Bromoindoles have also been reported to possess antibacterial and antifungal properties.[2] In the antiviral space, indole derivatives are known to act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV.[1] The specific influence of 4-fluoro substitution compared to other halogens on antiviral activity is an area requiring further direct comparative studies.
Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound Class | Halogen | Organism | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Iodo-quinoline deriv. | 6-Iodo | S. epidermidis | Variable | [14] |
| Trichloro-bisindole deriv. | Chloro | MRSA (Clinic Strains) | 1-2 | [11] |
| 7-Chloroindoline | 7-Chloro | S. aureus | Activity noted | [13] |
| 5-Bromoindole deriv. | 5-Bromo | Various bacteria/fungi | Activity noted | [2] |
| 4-Fluoroisoindoline deriv. | 4-Fluoro | M. tuberculosis | Significant activity noted |[12] |
Note: "Activity noted" indicates that the source confirms biological activity but does not provide a specific MIC value in the abstract. MIC values are highly dependent on the specific derivative and test conditions.
The mechanism of action for many fluoroquinolone antibiotics, which share some structural similarities with fluorinated heterocycles, involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[15][16][17] These enzymes are crucial for DNA replication, and their inhibition leads to breaks in the bacterial chromosome and ultimately cell death.
Neuroprotective and CNS Activity
Indoline derivatives have been investigated for various neurological disorders, including Alzheimer's disease, due to their ability to interact with key enzymes and receptors in the central nervous system (CNS).
Structure-Activity Relationship Insights: Derivatives of 4-Fluoroisoindoline have been synthesized as potent acetylcholinesterase (AChE) inhibitors, which is a key therapeutic strategy for Alzheimer's disease.[12] This suggests that the 4-fluoro substitution is well-tolerated and potentially beneficial for this target class. Bromoindoles have also been noted for their neuroprotective properties, partly through the activation of the Nrf2-ARE pathway, which protects cells from oxidative stress.[1] Furthermore, various halogenated indoline derivatives have shown potent antioxidant and anti-inflammatory activities, which are crucial for combating neuroinflammation associated with neurodegenerative diseases.[18][19]
Experimental Design: A Workflow for Comparative Analysis
To objectively compare the biological activity of novel halogenated indolines, a systematic, multi-tiered screening approach is essential. This workflow ensures that resources are focused on the most promising candidates.
Protocol Spotlight: Cell Viability (MTT) Assay for Cytotoxicity Screening
This protocol provides a reliable method for assessing the cytotoxic effects of halogenated indoline compounds on adherent cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Adherent cancer cell line (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Halogenated indoline compounds (dissolved in DMSO to make 10 mM stock)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
-
Multi-channel pipette, microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Adjust cell density to 5 x 10⁴ cells/mL in complete medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).
-
Causality Check: Seeding density is critical. Too few cells will result in a weak signal; too many will lead to overgrowth and non-linear results.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the halogenated indoline compounds (e.g., from 100 µM to 0.1 µM) in complete medium from the 10 mM DMSO stock. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.
-
Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only).
-
Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate for 48 or 72 hours at 37°C, 5% CO₂.
-
-
MTT Incubation:
-
After the treatment period, remove the compound-containing medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well.
-
Self-Validation: Visually inspect for purple precipitate formation in the vehicle control wells under a microscope after 2-3 hours.
-
Incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization and Data Acquisition:
-
Carefully remove the MTT-containing medium without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals. Pipette up and down to ensure complete solubilization.
-
Causality Check: DMSO is a powerful solvent required to bring the water-insoluble formazan into solution for spectrophotometric measurement.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells using the formula: % Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100
-
Plot % Viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Conclusion
The strategic halogenation of the indoline scaffold is a powerful approach for modulating biological activity. While 5-bromo and 5-chloroindoles are well-documented for their potent anticancer and antimicrobial effects, this compound and its derivatives are emerging as highly valuable intermediates, particularly in the development of CNS-active agents like acetylcholinesterase inhibitors and novel anti-infectives.[12] The unique properties of fluorine—its small size, high electronegativity, and ability to enhance metabolic stability—position 4-fluoroindoline as a compelling building block for next-generation therapeutics.[5] Direct, head-to-head comparative studies are still needed across a wider range of biological targets to fully elucidate the nuanced structure-activity relationships. However, the available data strongly suggests that each halogen imparts a distinct and valuable profile, providing medicinal chemists with a versatile toolkit to fine-tune the pharmacological properties of new indoline-based drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Halogenated Indole Alkaloids from Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a New Class of Thiazolidin-4-one-Based Inhibitors of Human Dihydroorotate Dehydrogenase: Biological Activity Evaluation, Molecular Docking, and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. mdpi.com [mdpi.com]
- 12. 924305-06-6 | 4-FLUORO-ISOINDOLINE HCL [fluoromart.com]
- 13. CAS 114144-22-8: 7-chloroindoline | CymitQuimica [cymitquimica.com]
- 14. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanism of fluoroquinolone action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mode of action of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cris.biu.ac.il [cris.biu.ac.il]
A Spectroscopic Guide to Fluoroindoline Isomers: Distinguishing 4-, 5-, and 6-Fluoroindoline
Introduction
The indoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The strategic introduction of a fluorine atom can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and lipophilicity. Consequently, the precise characterization of fluorinated indoline isomers is of paramount importance in drug discovery and development. This guide provides an in-depth spectroscopic comparison of three key positional isomers: 4-Fluoroindoline, 5-Fluoroindoline, and 6-Fluoroindoline.
Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, this document will serve as a valuable resource for researchers, scientists, and drug development professionals. We will delve into the subtle yet significant differences in their spectral data, offering insights into how the position of the fluorine atom on the benzene ring influences the electronic environment and, consequently, the spectroscopic fingerprint of each molecule.
Molecular Structures and Isomeric Considerations
The fundamental difference between 4-, 5-, and 6-fluoroindoline lies in the position of the fluorine atom on the aromatic ring. This seemingly minor variation leads to distinct electronic distributions within the molecules, which are the root cause of their differing spectroscopic properties.
Caption: Molecular structures of the three fluoroindoline isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Comparison
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, and it excels in differentiating isomers. The chemical shifts (δ) and coupling constants (J) in ¹H, ¹³C, and ¹⁹F NMR spectra provide a wealth of information about the connectivity and electronic environment of the atoms.
¹H NMR Spectroscopy
The position of the fluorine atom significantly influences the chemical shifts of the aromatic protons due to its strong electronegativity and its ability to participate in resonance.
Key Differentiating Features in ¹H NMR:
-
4-Fluoroindoline: The proton at C7 will experience a strong through-space coupling with the adjacent fluorine atom, leading to a noticeable downfield shift and a characteristic coupling pattern. The protons at C5 and C6 will also be affected, but to a lesser extent.
-
5-Fluoroindoline: The protons at C4 and C6, being ortho to the fluorine, will exhibit the most significant downfield shifts and will be split by the fluorine atom. The proton at C7 will be least affected.
-
6-Fluoroindoline: The protons at C5 and C7, being ortho to the fluorine, will be deshielded and show coupling to the fluorine. The proton at C4 will be meta-coupled to the fluorine, resulting in a smaller coupling constant.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) and Coupling Constants (Hz)
| Proton | 4-Fluoroindoline (Predicted) | 5-Fluoroindoline (Predicted) | 6-Fluoroindoline (Predicted) |
| H-2 | ~3.0-3.2 (t) | ~3.0-3.2 (t) | ~3.0-3.2 (t) |
| H-3 | ~3.5-3.7 (t) | ~3.5-3.7 (t) | ~3.5-3.7 (t) |
| Aromatic H | Complex multiplet | Complex multiplet | Complex multiplet |
| NH | Broad singlet | Broad singlet | Broad singlet |
Note: Predicted values are based on the analysis of related structures and established substituent effects. Actual values may vary depending on the solvent and experimental conditions.
¹³C NMR Spectroscopy
The effect of the fluorine substituent is even more pronounced in the ¹³C NMR spectrum. The carbon directly attached to the fluorine (C-F) will show a large one-bond coupling constant (¹JCF) and a significant downfield shift. The carbons ortho and meta to the fluorine will also exhibit characteristic two- and three-bond couplings (²JCF and ³JCF).
Key Differentiating Features in ¹³C NMR:
-
C-F Bond: The chemical shift of the carbon directly bonded to fluorine will be a key identifier.
-
Coupling Constants: The magnitude of the ¹JCF, ²JCF, and ³JCF coupling constants will be unique for each isomer.
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) and C-F Coupling Constants (Hz)
| Carbon | 4-Fluoroindoline (Predicted) | 5-Fluoroindoline (Predicted) | 6-Fluoroindoline (Predicted) |
| C-2 | ~30 | ~30 | ~30 |
| C-3 | ~50 | ~50 | ~50 |
| C-4 | ~155 (d, ¹JCF ≈ 240) | ~115 (d, ²JCF ≈ 20) | ~110 (d, ³JCF ≈ 5) |
| C-5 | ~115 (d, ²JCF ≈ 20) | ~158 (d, ¹JCF ≈ 240) | ~110 (d, ²JCF ≈ 20) |
| C-6 | ~125 (d, ³JCF ≈ 5) | ~115 (d, ²JCF ≈ 20) | ~160 (d, ¹JCF ≈ 240) |
| C-7 | ~120 (d, ²JCF ≈ 15) | ~125 (d, ³JCF ≈ 5) | ~115 (d, ²JCF ≈ 20) |
| C-3a | ~130 (d, ³JCF ≈ 8) | ~130 (d, ⁴JCF ≈ 3) | ~130 (d, ⁴JCF ≈ 3) |
| C-7a | ~150 (d, ²JCF ≈ 10) | ~150 (d, ³JCF ≈ 8) | ~150 (d, ³JCF ≈ 8) |
Note: Predicted values are based on known substituent effects on the indoline ring system. The coupling constants are approximate and can vary.
Experimental Protocol for NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality, comparable NMR data.
-
Sample Preparation: Dissolve approximately 5-10 mg of the fluoroindoline isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum using a 400 MHz or higher spectrometer.
-
Typical parameters: 30° pulse, 16 scans, 2s relaxation delay, and a spectral width of 12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 30° pulse, 1024 scans, 2s relaxation delay, and a spectral width of 220 ppm.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak or an internal standard (e.g., TMS).
A Comparative Guide to Enhancing Metabolic Stability: The Case for 4-Fluoroindoline Hydrochloride Derivatives
In the landscape of modern drug discovery, the optimization of a compound's metabolic stability is a critical determinant of its clinical success. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites. This guide provides an objective comparison of the metabolic stability of the 4-fluoroindoline hydrochloride scaffold against relevant alternatives, supported by experimental data and detailed protocols. For researchers, scientists, and drug development professionals, this document aims to provide the necessary insights to make informed decisions in the design and development of novel therapeutics.
The strategic incorporation of fluorine into a molecular scaffold has emerged as a powerful and widely adopted strategy to enhance pharmacokinetic profiles. The introduction of fluorine can significantly alter a molecule's properties, often leading to improved metabolic stability. This enhancement is primarily attributed to the strength of the carbon-fluorine (C-F) bond, which is considerably more resistant to cleavage by metabolic enzymes, such as the cytochrome P450 (CYP450) superfamily, compared to a carbon-hydrogen (C-H) bond. By replacing a hydrogen atom at a metabol
A Head-to-Head Comparison of Synthetic Routes to Fluorinated Indolines: A Guide for Researchers
Introduction: The Rising Prominence of Fluorinated Indolines in Drug Discovery
The indoline scaffold is a privileged motif in medicinal chemistry, appearing in numerous natural products and pharmaceuticals. The strategic incorporation of fluorine atoms into this heterocyclic system can profoundly influence a molecule's physicochemical and pharmacological properties. Improvements in metabolic stability, bioavailability, and binding affinity are frequently observed, making fluorinated indolines highly sought-after targets in drug discovery and development. This guide provides a comparative analysis of the primary synthetic strategies to access these valuable compounds, offering insights into the mechanistic underpinnings and practical considerations for each approach.
Strategic Approaches to Indoline Fluorination: A Comparative Overview
The synthesis of fluorinated indolines can be broadly categorized by the timing and nature of the fluorine introduction:
-
Late-Stage Fluorination of Pre-formed Indolines or Indoles: This strategy involves the direct installation of fluorine onto a pre-existing indoline or indole core. It is particularly valuable for the rapid generation of analogs from a common intermediate.
-
Fluorocyclization of Acyclic Precursors: In this approach, the fluorine atom is incorporated during the cyclization event that forms the indoline ring. This can offer excellent control over regioselectivity.
-
Synthesis from Fluorinated Building Blocks: This classic strategy utilizes starting materials that already contain the C-F bond, building the indoline scaffold around the fluorinated fragment.
-
Asymmetric and Biocatalytic Approaches: These cutting-edge methods focus on the enantioselective synthesis of chiral fluorinated indolines, a critical consideration for modern drug development.
This guide will delve into the specifics of each of these strategies, providing a head-to-head comparison to aid researchers in selecting the most appropriate route for their synthetic goals.
Late-Stage Fluorination: Direct C-H and C-X Functionalization
Late-stage fluorination (LSF) is an attractive strategy as it allows for the direct modification of complex molecules at a late point in a synthetic sequence, enabling rapid access to a library of fluorinated analogs.[1][2][3]
Electrophilic Fluorination
Electrophilic fluorination is a common method for the direct introduction of fluorine onto electron-rich aromatic and heteroaromatic systems like indoles.[4] Reagents such as Selectfluor® and N-fluorobenzenesulfonimide (NFSI) are widely employed.[4][5]
Mechanism: The reaction typically proceeds via an electrophilic aromatic substitution-type mechanism where the electron-rich indole nucleus attacks the electrophilic fluorine source.
Key Experimental Considerations:
-
Reagent Choice: Selectfluor® is a powerful and versatile electrophilic fluorinating agent.[5][6] NFSI is another effective option.[4]
-
Solvent and Temperature: Reaction conditions can vary significantly based on the substrate and reagent.
-
Regioselectivity: The site of fluorination is dictated by the electronic properties of the indole ring. The C3 position is generally the most nucleophilic and prone to electrophilic attack.
Representative Protocol: Difluorohydroxylation of Indoles using Selectfluor [6]
An efficient method for the synthesis of 3,3-difluoroindolin-2-ols involves the use of Selectfluor as the electrophilic fluorinating reagent. This protocol is convenient and proceeds under mild conditions.[5][6]
Step-by-Step Methodology:
-
To a solution of the substituted indole in a suitable solvent (e.g., acetonitrile/water), add Selectfluor.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Quench the reaction with an appropriate reagent (e.g., saturated aqueous sodium thiosulfate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Advantages:
-
Direct introduction of fluorine onto a pre-formed ring system.
-
Commercially available and relatively easy-to-handle reagents.
Limitations:
-
Regioselectivity can be challenging to control with substituted indoles.
-
Over-fluorination or side reactions can occur.
Electrochemical Fluorination
Electrochemical methods offer a green and robust alternative for the synthesis of fluorinated indolines.[7] Anodic fluorination of N-acetyl-3-substituted indoles can yield trans-2,3-difluoro-2,3-dihydroindoles.[8]
Advantages:
-
Avoids the use of hazardous and expensive fluorinating reagents.
-
Can provide access to unique fluorination patterns.[7]
Limitations:
-
Requires specialized electrochemical equipment.
-
Substrate scope may be limited.
Fluorocyclization Strategies: Building the Ring with Fluorine
Incorporating the fluorine atom during the ring-forming step can provide excellent control over its final position. Electrophilic fluorocyclization is a powerful tool in this regard.[9]
Mechanism: An intramolecular nucleophile attacks an activated intermediate, often generated from the reaction of an alkene with an electrophilic fluorine source, leading to a cyclized, fluorinated product.
Representative Protocol: Cascade Fluorofunctionalization of 2,3-Unsubstituted Indoles [9]
This method achieves a tetrafunctionalization of indoles, installing C-C, C-F, and C-O bonds in a single cascade process.
Step-by-Step Methodology:
-
Combine the N-tethered indole substrate and N-fluorobenzenesulfonimide (NFSI) in a suitable solvent.
-
Heat the reaction mixture to the desired temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Purify the product directly by column chromatography.
Advantages:
-
High atom economy and step efficiency.
-
Formation of multiple bonds in a single operation.[9]
-
Access to complex polycyclic fluorinated indolines.
Limitations:
-
Requires the synthesis of specialized starting materials with tethered nucleophiles.
Synthesis from Fluorinated Building Blocks
This classical approach involves constructing the indoline scaffold from starting materials that already contain fluorine. This strategy offers predictable regioselectivity.
Example: Transition-Metal-Free Synthesis of Indolines [10]
A domino C(sp³)–H activation, 1,2-addition, and defluorinative SNAr-cyclization sequence can produce 1,2-diarylindolines from ortho-fluorinated methyl-arenes and N-aryl imines. This reaction is mediated by a base like potassium hexamethyldisilazide (KHMDS) and avoids the need for transition metals.[10]
Advantages:
-
Excellent control over the position of the fluorine substituent.
-
Avoids the use of potentially toxic and expensive transition metal catalysts.[10]
Limitations:
-
The synthesis of the required fluorinated starting materials can be lengthy.
Asymmetric and Biocatalytic Synthesis
The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric methods for the synthesis of chiral fluorinated indolines.
Catalytic Asymmetric Synthesis
Chiral catalysts, including organocatalysts and transition metal complexes, can be employed to achieve high enantioselectivity.[11][12][13] For example, an enantioselective intramolecular aza-Michael reaction catalyzed by a chiral phosphoric acid can be a key step in the synthesis of fluorinated indolizidinone derivatives, which contain an indoline core.[11][14]
Advantages:
-
Access to single enantiomers of chiral fluorinated indolines.
-
High levels of stereocontrol are achievable.
Limitations:
-
Development of a suitable catalytic system can be challenging and time-consuming.
-
Chiral catalysts can be expensive.
Biocatalytic Approaches
Enzymes offer a green and highly selective alternative for the synthesis of chiral fluorinated compounds.[15][16][17] While direct biocatalytic synthesis of fluorinated indolines is an emerging field, engineered enzymes, such as cytochrome P450s, have shown promise in catalyzing intramolecular C(sp³)–H amination to form chiral indolines.[18] The use of fluorinases, which naturally form C-F bonds, is also a promising area of research.[16][19]
Advantages:
-
Exceptional selectivity (chemo-, regio-, and stereoselectivity).
-
Mild and environmentally friendly reaction conditions.[20]
Limitations:
-
Enzyme availability and stability can be limiting factors.
-
Substrate scope may be narrow for wild-type enzymes, often requiring protein engineering.[18]
Comparative Summary of Synthetic Routes
| Synthetic Strategy | Key Advantages | Key Limitations | Typical Yields | Experimental Complexity |
| Late-Stage Electrophilic Fluorination | Rapid analog synthesis, commercially available reagents. | Regioselectivity challenges, potential for side reactions. | Moderate to Good | Low to Moderate |
| Late-Stage Electrochemical Fluorination | Green, avoids hazardous reagents. | Requires specialized equipment, potentially limited scope. | Moderate to Good | Moderate |
| Fluorocyclization | High atom economy, access to complex structures.[9] | Requires synthesis of specific precursors. | Good to Excellent | Moderate |
| Synthesis from Fluorinated Building Blocks | Predictable regioselectivity, transition-metal-free options.[10] | Potentially lengthy synthesis of starting materials. | Good to Excellent | Moderate to High |
| Catalytic Asymmetric Synthesis | High enantioselectivity, access to chiral compounds. | Catalyst development can be challenging and costly. | Good to Excellent | High |
| Biocatalytic Synthesis | Exceptional selectivity, green conditions.[15][20] | Enzyme availability and stability, potentially narrow scope. | Variable | Moderate to High |
Experimental Workflows and Diagrams
Workflow for Late-Stage Electrophilic Fluorination
Caption: General workflow for late-stage electrophilic fluorination of indoles.
Logical Relationship of Synthetic Strategies
Caption: Interrelationship of the major synthetic strategies for fluorinated indolines.
Conclusion and Future Outlook
The synthesis of fluorinated indolines is a dynamic and evolving field. While traditional methods based on fluorinated building blocks remain robust and reliable, late-stage fluorination and fluorocyclization strategies offer powerful tools for rapid diversification and the construction of complex molecular architectures. The continued development of novel electrophilic fluorinating reagents and more efficient catalytic systems will undoubtedly expand the synthetic chemist's toolbox.
Looking ahead, asymmetric and biocatalytic approaches hold the greatest promise for the future of fluorinated indoline synthesis. The ability to produce enantiomerically pure compounds in an environmentally responsible manner is a paramount goal in modern pharmaceutical development. As our understanding of enzyme mechanisms and our ability to engineer their function improve, biocatalysis is poised to become an indispensable strategy for accessing these valuable fluorinated heterocycles.
References
- 1. Late-Stage Fluorination: From Fundamentals to Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in late-stage monofluorination of natural products and their derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Late-Stage Fluorination: From Fundamentals to Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. oar.a-star.edu.sg [oar.a-star.edu.sg]
- 10. Synthesis of Indolines via Base-Mediated C-H Activation and Defluorinative C-N Coupling, with no Need for Transition-Metals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. the-innovation.org [the-innovation.org]
- 16. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enzymatic synthesis of fluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fluorine biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Compounds Derived from 4-Fluoroindoline Hydrochloride
Introduction: The Strategic Importance of Rigorous Assay Validation
In the landscape of modern drug discovery, scaffold-based design is a cornerstone of efficient lead generation. The 4-Fluoroindoline hydrochloride scaffold, a versatile building block, is increasingly utilized in the synthesis of novel compounds for various therapeutic targets. Its fluorinated structure can be pivotal in enhancing drug efficacy and pharmacokinetic profiles. However, the promise of any new chemical entity (NCE) can only be realized through a meticulously planned and rigorously executed validation of the in vitro assays used for its characterization.[1][2]
This guide provides a comprehensive framework for validating in vitro assays for compounds synthesized from this scaffold. We will move beyond mere protocol recitation to delve into the causality behind experimental choices, ensuring that every assay is a self-validating system. Our focus will be on a common application for such scaffolds: the inhibition of protein kinases, which are critical regulators of cell signaling and prominent drug targets.[3]
The Core Challenge: Ensuring Data Integrity for Novel Kinase Inhibitors
The primary goal of assay validation in this context is to demonstrate that an analytical procedure is suitable for its intended purpose.[4][5] For a novel kinase inhibitor, this means the assay must reliably and reproducibly quantify the compound's ability to inhibit its target kinase. Key challenges include:
-
Specificity and Selectivity: Distinguishing true inhibition from artifacts caused by compound interference (e.g., fluorescence quenching, aggregation).
-
Accuracy and Precision: Ensuring the data is both close to the true value and reproducible across multiple experiments.
-
Sensitivity: The assay must be sensitive enough to detect inhibition at physiologically relevant concentrations.
To address these challenges, we will present a multi-assay strategy, progressing from a primary screen to an orthogonal confirmation and finally to selectivity profiling. This tiered approach is fundamental to a robust drug discovery cascade.[6]
Visualizing the Validation Workflow
A well-defined workflow is critical for systematically validating a novel compound. The process begins with a high-throughput primary assay to identify initial activity, followed by a mechanistically different orthogonal assay to confirm the hits and eliminate false positives. Finally, selectivity profiling ensures the compound's specificity.
Figure 1. A tiered workflow for in vitro validation.
Part 1: Primary Assay Validation - Measuring Kinase Activity
The first step is a robust, high-throughput biochemical assay to measure the enzymatic activity of our target kinase.[6] An excellent choice is a luminescence-based assay that quantifies ADP production, a universal product of kinase reactions.
Featured Assay: ADP-Glo™ Kinase Assay (Promega)
Principle: This assay measures kinase activity by quantifying the amount of ADP produced in the kinase reaction. In the first step, the kinase reaction is terminated, and the remaining ATP is depleted. In the second step, the ADP is converted back to ATP, which is then used by a luciferase to generate a light signal proportional to the initial ADP concentration.
Step-by-Step Validation Protocol
-
Reagent Optimization:
-
Enzyme Titration: Determine the optimal kinase concentration that yields a robust signal within the linear range of the assay. This is crucial for sensitivity.
-
Substrate (Peptide) Titration: Determine the Michaelis constant (Km) for the substrate. For inhibitor screening, it is standard practice to use a substrate concentration equal to or just below the Km to ensure competitive inhibitors can be detected effectively.
-
ATP Titration: Determine the Km for ATP. The ATP concentration is critical, as the measured potency (IC50) of ATP-competitive inhibitors is highly dependent on it.[7] A concentration at or near the Km is typically used.
-
-
Assay Robustness Assessment (Z'-Factor):
-
The Z'-factor is a statistical measure of assay quality, reflecting the dynamic range and data variation.[8][9] It is essential for validating the suitability of an assay for high-throughput screening.[8][10]
-
Procedure: Prepare a 384-well plate with 16 wells for the positive control (e.g., a known potent inhibitor, "Control Compound") and 16 wells for the negative control (vehicle, e.g., DMSO).
-
Calculation: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| Where SD is the standard deviation and Mean is the average signal of the controls.
-
Interpretation: An assay is considered excellent for HTS if the Z'-factor is between 0.5 and 1.0.[10][11]
-
Data Presentation: Assay Validation Summary
| Parameter | Experimental Value | Acceptance Criterion | Status |
| Z'-Factor | 0.78 | ≥ 0.5[10] | Pass |
| Signal-to-Background | >10 | >3 | Pass |
| ATP Km | 15 µM | N/A | - |
| Substrate Km | 5 µM | N/A | - |
Part 2: Orthogonal Assay & Potency Determination
A confirmed "hit" from the primary screen must be validated using a mechanistically distinct (orthogonal) assay. This ensures the observed activity is not an artifact of the primary assay technology. A binding assay is an excellent choice as it directly measures the interaction between the compound and the kinase.
Featured Assay: LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific)
Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. It uses a Europium (Eu)-labeled antibody specific for a tag on the kinase and a fluorescently labeled tracer that binds to the kinase's active site. When the tracer is bound, excitation of the Eu-antibody results in energy transfer to the tracer, producing a high FRET signal. A compound that binds to the active site will displace the tracer, disrupting FRET and causing a decrease in the signal.
Step-by-Step Protocol for IC50 Determination
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., "Compound X" from the 4-Fluoroindoline scaffold) and the "Control Compound". A 10-point, 3-fold dilution series starting at 100 µM is standard.
-
Assay Plate Setup: Add the kinase, Eu-labeled antibody, and tracer to the wells of a low-volume 384-well plate.
-
Compound Addition: Add the serially diluted compounds to the assay plate. Include wells for positive control (no inhibitor) and negative control (no enzyme).
-
Incubation: Incubate the plate at room temperature for the recommended time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the biological activity by 50%.[12][13] Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[7][14]
Data Presentation: Comparative Potency Analysis
| Compound | Primary Screen (IC50, µM) (ADP-Glo™) | Orthogonal Assay (IC50, µM) (LanthaScreen™) |
| Compound X | 0.25 | 0.31 |
| Control Compound | 0.05 | 0.06 |
The strong correlation between the activity-based and binding-based assays provides high confidence that "Compound X" is a genuine inhibitor of the target kinase.
Part 3: Selectivity Profiling
A critical attribute of a high-quality drug candidate is its selectivity. Inhibition of off-target kinases can lead to toxicity. Therefore, "Compound X" must be tested against a panel of related kinases.
Visualizing the Kinase Target and Potential Off-Targets
This diagram illustrates the concept of testing a lead compound against its primary target and related kinases to assess selectivity.
Figure 2. Conceptual diagram of kinase selectivity.
Protocol for Selectivity Screening
The protocol is similar to the IC50 determination but is performed across a panel of different kinases, often by a specialized contract research organization (CRO). The same assay format (e.g., ADP-Glo™) should be used across all kinases to ensure comparability.
Data Presentation: Selectivity Profile of Compound X
| Kinase Target | IC50 (µM) | Selectivity Ratio (IC50 Off-Target / IC50 Primary Target) |
| Primary Target (KIN-A1) | 0.25 | 1 |
| Off-Target (KIN-A2) | 12.5 | 50x |
| Off-Target (KIN-A3) | > 50 | > 200x |
| Off-Target (KIN-B1) | > 100 | > 400x |
A selectivity ratio of >100-fold is generally considered desirable for a lead compound. The data above demonstrates that "Compound X" is highly selective for its primary target.
Conclusion and Authoritative Grounding
This guide outlines a robust, multi-faceted approach to the in vitro validation of novel compounds derived from the this compound scaffold. By integrating systematic assay development, orthogonal confirmation, and comprehensive selectivity profiling, researchers can build a high-confidence data package. This methodology aligns with the principles outlined in international guidelines on analytical procedure validation, such as those from the International Council for Harmonisation (ICH).[4][15][16] Adherence to these principles ensures that the generated data is reliable, reproducible, and suitable for making critical decisions in the drug discovery pipeline.
References
- 1. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
- 7. researchgate.net [researchgate.net]
- 8. Z-factor - Wikipedia [en.wikipedia.org]
- 9. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 12. IC50 - Wikipedia [en.wikipedia.org]
- 13. courses.edx.org [courses.edx.org]
- 14. azurebiosystems.com [azurebiosystems.com]
- 15. fda.gov [fda.gov]
- 16. starodub.nl [starodub.nl]
The Fluorine Advantage: A Comparative Guide to Enzyme Inhibition by Fluorinated and Non-Fluorinated Indole Analogs
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry.[1][2] This guide provides an objective comparison of fluorinated indole derivatives against their non-fluorinated counterparts in the context of enzyme inhibition, supported by experimental data and detailed methodologies. The indole scaffold, a versatile pharmacophore, is a privileged structure in drug discovery due to its ability to mimic protein structures and engage in various biological activities.[3][4] When combined with the unique properties of fluorine, the resulting analogs often exhibit significantly enhanced pharmacological profiles.[1][5]
Fluorine's high electronegativity and small size can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to target enzymes, often leading to improved potency and pharmacokinetic profiles.[1][5][6] This guide delves into the inhibitory effects of fluorinated indoles on several key enzymes implicated in various disease states, providing a comprehensive analysis for researchers aiming to leverage fluorine's potential in drug design.
The Impact of Fluorination on Enzyme Inhibition: A Data-Driven Comparison
The introduction of fluorine into the indole scaffold can dramatically alter its enzyme inhibitory activity. The following tables summarize the inhibitory activities (IC50 values) of various fluorinated and non-fluorinated indole derivatives against key enzymes, highlighting the significant impact of fluorination on potency.
Tryptophan 2,3-dioxygenase (TDO2) Inhibition
Tryptophan 2,3-dioxygenase is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[1] Its upregulation is associated with cancer and neurodegenerative diseases.[1]
| Compound | Fluorine Substitution | IC50 (µM) |
| Indole Derivative A | None | > 10[1] |
| 6-fluoroindole derivative 71a | 6-F | < 1[1][7] |
| 6-fluoroindole derivative 72 | 6-F | < 1[1][7] |
| 6-fluoroindole derivative 73a | 6-F | < 1[1][7] |
As the data indicates, the addition of a fluorine atom at the 6-position of the indole ring leads to a substantial increase in inhibitory potency against TDO2.
Rho-associated coiled-coil containing protein kinase 1 (ROCK1) Inhibition
ROCK1 is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton. Its overactivation is implicated in cardiovascular diseases, cancer, and glaucoma.[1]
| Compound | Fluorine Substitution | IC50 (nM) |
| Indazole Derivative | None | > 5000[1] |
| 4-fluoroindazole 51 | 4-F | 2500[1][7] |
| 6-fluoroindazole 52 | 6-F | 14[1][7] |
This comparison demonstrates the profound effect of fluorine's position on inhibitory activity. Substitution at the 6-position of the indazole ring results in a dramatic increase in ROCK1 inhibition compared to the 4-position and the non-fluorinated analog.
Cholinesterase Inhibition
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine.[1] Their inhibition is a therapeutic strategy for Alzheimer's disease.
| Compound | Target Enzyme | Fluorine Substitution | IC50 (µM) |
| Indole-based thiadiazole 8 | AChE | 4-Fluoro | 0.15 ± 0.050[1] |
| Indole-based thiadiazole 8 | BuChE | 4-Fluoro | 0.20 ± 0.10[1] |
| Indole-based thiadiazole 9 | AChE | 2-Fluoro | 0.35 ± 0.050[1] |
| Indole-based thiadiazole 9 | BuChE | 2-Fluoro | 0.50 ± 0.050[1] |
These results showcase how fluorination can be tailored to achieve potent inhibition of cholinesterases.
The "Why": Mechanistic Insights into Fluorine's Influence
The enhanced inhibitory activity of fluorinated indole analogs can be attributed to several factors:
-
Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with the enzyme's active site, such as hydrogen bonds and dipole-dipole interactions.[5] In some cases, fluorine can participate in C–F···C=O interactions, significantly enhancing binding affinities.[7]
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, altering their ionization state and potentially improving interactions with the target enzyme.
-
Metabolic Stability: Fluorination can block sites of metabolic oxidation by cytochrome P450 enzymes.[2] By replacing a hydrogen atom with a more stable carbon-fluorine bond, the metabolic "soft spots" of a molecule can be protected, leading to a longer half-life and improved pharmacokinetic profile.[2]
-
Conformational Control: The introduction of fluorine can influence the conformational preferences of the indole ring system, potentially locking the molecule into a bioactive conformation that is more favorable for binding to the enzyme's active site.[8]
Experimental Protocols for Comparative Analysis
To ensure the generation of reliable and reproducible data for comparing fluorinated and non-fluorinated indole analogs, the following detailed experimental protocols are provided.
Protocol 1: General Biochemical Enzyme Inhibition Assay
This protocol outlines a standard workflow for determining the in vitro inhibitory potency (IC50) of compounds against a purified enzyme.
1. Materials and Reagents:
-
Purified enzyme of interest
-
Specific substrate for the enzyme
-
Fluorinated and non-fluorinated indole inhibitor compounds
-
Assay buffer (optimized for pH and ionic strength for the specific enzyme)
-
Cofactors, if required (e.g., ATP, NADH)
-
96-well microplates
-
Microplate reader (for absorbance, fluorescence, or luminescence detection)
-
Pipettes and tips
-
DMSO (for dissolving inhibitors)
2. Procedure:
-
Prepare Inhibitor Solutions: Dissolve the indole derivatives in DMSO to create stock solutions. Perform serial dilutions to obtain a range of inhibitor concentrations.
-
Enzyme and Substrate Preparation: Dilute the enzyme and substrate to their optimal working concentrations in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, inhibitor solution (or DMSO for the control), and the enzyme solution.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[1]
-
Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.
-
Measurement: Immediately begin monitoring the reaction progress using a microplate reader at the appropriate wavelength and at regular time intervals.[1]
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. The percentage of inhibition is determined by comparing the reaction rates with and without the inhibitor. IC50 values are then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1]
Caption: Workflow for a general biochemical enzyme inhibition assay.
Protocol 2: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Assay (Ellman's Method)
This widely used spectrophotometric method is employed to determine cholinesterase activity.[1]
Principle: The assay is based on the reaction of thiocholine, produced by the enzymatic hydrolysis of acetylthiocholine or butyrylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoate (TNB).[1] The rate of TNB formation is directly proportional to the cholinesterase activity and can be measured by monitoring the increase in absorbance at 412 nm.[1]
1. Reagent Preparation:
-
Assay Buffer: 0.1 M Phosphate buffer, pH 8.0.
-
Substrate Solution: Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) prepared in assay buffer.
-
DTNB Solution: Prepared in assay buffer.
-
Enzyme Solution: Acetylcholinesterase (from Electrophorus electricus) or Butyrylcholinesterase (from equine serum) diluted in assay buffer.[1]
-
Inhibitor Solutions: Fluorinated and non-fluorinated indole derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted.[1]
2. Assay in 96-well plate:
-
Add assay buffer, DTNB solution, and inhibitor solution (or solvent for control) to each well.[1]
-
Add the enzyme solution to initiate the pre-incubation.[1]
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 15 minutes).[1]
-
Initiate the reaction by adding the substrate solution.
-
Immediately measure the absorbance at 412 nm at regular intervals.
3. Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
The percentage of inhibition is calculated by comparing the reaction rates with and without the inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1]
Caption: Principle of the Ellman's method for cholinesterase inhibition.
Protocol 3: Rho-associated Kinase (ROCK) Activity Assay
This assay measures the phosphorylation of a specific ROCK substrate.[1]
Principle: The assay is an enzyme-linked immunosorbent assay (ELISA) that detects the phosphorylation of the myosin phosphatase target subunit 1 (MYPT1) at Threonine 696 by ROCK.[1] Active ROCK in the sample phosphorylates MYPT1. The phosphorylated substrate is then detected using a specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[1] The amount of phosphorylated substrate is quantified by measuring the absorbance of the chromogenic substrate.[1]
1. Reagent Preparation:
-
Kinase Assay Buffer
-
ATP Solution
-
Recombinant active ROCK enzyme (as a positive control)
-
Inhibitor Solutions: Fluorinated and non-fluorinated indole derivatives are dissolved and serially diluted.
2. Kinase Reaction:
-
Add the ROCK sample (e.g., purified enzyme or cell lysate) and inhibitor solution to the wells of the MYPT1-coated plate.[1]
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[1]
-
Add the anti-phospho-MYPT1 (Thr696) primary antibody and incubate.
-
Wash the wells and add the HRP-conjugated secondary antibody and incubate.
-
Wash the wells and add the chromogenic substrate (e.g., TMB).
-
Stop the reaction and measure the absorbance at 450 nm.
3. Data Analysis:
-
The absorbance is proportional to the ROCK activity.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 values as described for the cholinesterase assay.
Conclusion
The strategic placement of fluorine on the indole scaffold is a powerful and well-established strategy for enhancing enzyme inhibitory potency and improving the overall pharmacological profile of drug candidates. The data and protocols presented in this guide provide a framework for researchers to rationally design and evaluate fluorinated indole analogs. By understanding the underlying mechanistic principles and employing robust experimental methodologies, the full potential of fluorine in drug discovery can be realized, leading to the development of more effective and safer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An insight into the medicinal perspective of synthetic analogs of indole: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rroij.com [rroij.com]
- 6. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacyjournal.org [pharmacyjournal.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Fluoroindoline Hydrochloride
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-Fluoroindoline hydrochloride. As a halogenated organic compound and an amine hydrochloride, this chemical requires meticulous handling and disposal to ensure the safety of laboratory personnel and protect the environment. This guide moves beyond a simple checklist, delving into the causal reasoning behind each procedural step to empower researchers with the knowledge for safe and responsible chemical waste management.
Section 1: Hazard Identification and Risk Assessment
Before handling any chemical waste, a thorough understanding of its intrinsic hazards is paramount. This compound is classified with specific risks that directly inform the required disposal protocols.
Chemical Profile and Hazards
| Property | Information | Source(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 924305-06-6 | [1] |
| Molecular Formula | C₈H₈FN · HCl | [1] |
| Physical State | Solid | [1] |
| Key Hazard Classifications | Skin Irritant (Category 2), Serious Eye Irritant (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory System) | [1][2] |
| Waste Classification | Halogenated Organic Compound | [3][4] |
The primary hazards associated with this compound are its potential to cause skin, eye, and respiratory irritation[1]. As a halogenated organic compound, its disposal is subject to stringent environmental regulations. Improper disposal can lead to the contamination of soil and water, posing a threat to ecosystems[5]. Therefore, it must never be disposed of via standard laboratory drains or in general waste streams[6][7].
Section 2: The Core Principle: Segregation and Containment
The cornerstone of compliant chemical waste management is the rigorous segregation of waste streams.[5] This practice prevents dangerous reactions between incompatible chemicals and ensures that waste is routed to the correct treatment or disposal facility[8].
Causality: this compound is a halogenated organic compound. Many certified disposal facilities use high-temperature incineration for such wastes, but the process differs from that for non-halogenated compounds due to the potential formation of acidic gases (like hydrogen fluoride and hydrogen chloride) that require specialized scrubbers[3]. Mixing halogenated and non-halogenated waste streams can result in regulatory violations, increased disposal costs, and improper treatment.
Protocol 2.1: Preparing a Designated Waste Container
-
Select a Compatible Container: Choose a container made of materials compatible with the chemical. The original chemical container is often the best choice[6]. If unavailable, a clearly labeled, sealable glass or high-density polyethylene (HDPE) container is suitable. Ensure the container is in good condition, free of leaks, and has a secure, tight-fitting lid[6][8].
-
Affix a Hazardous Waste Label: Before adding any waste, label the container clearly. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
Associated Hazards (e.g., "Irritant," "Skin/Eye/Respiratory Irritant")[5]
-
The date the first waste was added.
-
-
Establish a Designated Storage Area: Store the waste container in a designated, well-ventilated area, away from incompatible materials such as strong oxidizing agents[9][10]. This storage location should have secondary containment (such as a spill tray) to mitigate leaks[8].
Section 3: Disposal Workflow and Decision-Making
The following workflow provides a visual guide to the decision-making process for disposing of waste streams containing this compound. This systematic approach ensures that all forms of waste are handled correctly, from pure chemical to contaminated labware.
Caption: Decision workflow for this compound waste streams.
Section 4: Step-by-Step Disposal Protocols
Always perform these procedures in a well-ventilated area or under a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[9][11].
Protocol 4.1: Disposal of Unused or Expired this compound (Solid)
-
Assess the Quantity: Determine the amount of solid waste to be disposed of.
-
Transfer to Waste Container: Carefully transfer the solid chemical into the designated and pre-labeled "Halogenated Solid Waste" container prepared according to Protocol 2.1. Avoid creating dust[9][12].
-
Secure and Store: Tightly seal the container lid. Wipe the exterior of the container to remove any residue and place it in the designated satellite accumulation area with secondary containment.
-
Arrange for Disposal: Once the container is full or has been stored for a period defined by institutional policy (typically not exceeding 6-12 months), contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup by an approved hazardous waste contractor[10].
Protocol 4.2: Disposal of Contaminated Labware and PPE
This includes items such as gloves, weigh boats, paper towels, and pipette tips that have come into direct contact with this compound.
-
Segregate at Point of Use: Immediately place all contaminated solid items into a dedicated, labeled hazardous waste bag or container. Do not mix with non-hazardous trash.
-
Containment: Once the procedure is complete, securely seal the bag or container.
-
Transfer to Main Waste Container: Place the sealed bag into the larger "Halogenated Solid Waste" container.
-
Log and Store: Record the addition if required by your institution's protocols. Return the main container to its designated storage area.
Protocol 4.3: Managing Empty Containers
An "empty" container that held a hazardous chemical must be properly managed to be considered non-hazardous[6].
-
Triple Rinse Procedure: Rinse the empty container three times with a suitable solvent (e.g., water or methanol, depending on solubility and subsequent waste streams). Each rinse should use a volume of approximately 10% of the container's capacity[6].
-
Collect Rinsate: Crucially, the rinsate is considered hazardous waste. Collect all three rinses in a designated "Halogenated Liquid Waste" container. Do not pour the rinsate down the drain.
-
Deface the Label: Completely remove or deface the original chemical label on the triple-rinsed container to prevent confusion[6].
-
Final Disposal: The clean, triple-rinsed container can now be disposed of as regular non-hazardous laboratory glass or plastic waste, or recycled where possible[7][13].
Section 5: Emergency Procedures for Spills
In the event of a small spill, laboratory personnel should be prepared to act quickly and safely.
-
Evacuate and Alert: Alert others in the immediate area. If the spill is large or you are unsure how to proceed, evacuate and contact your institution's EHS emergency line.
-
Don PPE: Wear appropriate PPE, including a minimum of two pairs of chemical-resistant gloves, safety goggles, and a lab coat.
-
Contain the Spill: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent).
-
Clean Up: Carefully sweep or scoop the absorbed material into a designated waste bag or container[9]. Avoid creating dust.
-
Decontaminate: Wipe the spill area with a suitable solvent and paper towels.
-
Dispose of Cleanup Materials: All materials used for the cleanup, including the absorbent, towels, and gloves, are considered hazardous waste and must be disposed of according to Protocol 4.2[6].
By adhering to these scientifically grounded procedures, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to laboratory safety and environmental stewardship.
References
- 1. 924305-06-6 | 4-FLUORO-ISOINDOLINE HCL [fluoromart.com]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 5. Effective Lab Chemical Waste Management [emsllcusa.com]
- 6. vumc.org [vumc.org]
- 7. actenviro.com [actenviro.com]
- 8. acewaste.com.au [acewaste.com.au]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. diplomatacomercial.com [diplomatacomercial.com]
- 12. downloads.ossila.com [downloads.ossila.com]
- 13. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Fluoroindoline Hydrochloride
As researchers and drug development professionals, our work with novel chemical entities like 4-Fluoroindoline hydrochloride demands a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of why specific personal protective equipment (PPE) and handling protocols are critical. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Assessment: Understanding the Risks of this compound
While comprehensive toxicological data for this compound may be limited, its structure as a halogenated indoline derivative allows us to infer potential hazards based on similar chemical classes. Safety Data Sheets (SDS) for related compounds, such as 4-Fluoroindole, consistently highlight several key risks.
Anticipated Hazards:
-
Skin Irritation: Direct contact can cause skin irritation.[1][2][3]
-
Serious Eye Irritation: The compound is likely to cause serious irritation if it comes into contact with the eyes.[1][2][3]
-
Respiratory Irritation: Inhalation of the powdered form can lead to respiratory tract irritation.[1][2][4]
During handling, hazardous decomposition products may form, especially in the event of a fire, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen fluoride.[2][5]
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is your first and most critical line of defense. The following table summarizes the minimum required PPE for handling this compound.
| Protection Type | Required Equipment | Rationale and Specifications |
| Eye and Face Protection | Chemical Splash Goggles & Face Shield | Standard safety glasses are insufficient. Chemical splash goggles that meet ANSI Z87.1 or EU EN166 standards are mandatory to protect against dust particles and potential splashes.[2][6][7] A face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashing. |
| Skin and Body Protection | Chemical-Resistant Gloves & Laboratory Coat | Gloves: Disposable nitrile gloves provide good short-term protection against a range of chemicals and are recommended for handling this solid compound.[8] Always inspect gloves before use and use proper removal technique to avoid skin contamination. For extended handling or when using solvents, consult the glove manufacturer's resistance guide. Lab Coat: A knee-length laboratory coat, fully buttoned with gathered cuffs, is required to protect skin and personal clothing from contamination.[7] |
| Respiratory Protection | Engineering Controls & Respirator | Primary: All handling of this compound powder must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][9] Secondary: If a fume hood is not available or if there is a risk of generating significant dust, a NIOSH-approved respirator is necessary. A full-face particle respirator (N99 or P2/P3 type) should be used.[1] All respirator use requires prior medical evaluation and fit-testing.[8] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow ensures that safety protocols are followed consistently. This plan covers the entire process from preparation to cleanup.
Step 1: Pre-Handling Checklist
-
Verify Engineering Controls: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble all Materials: Have the this compound, necessary reagents, glassware, and waste containers inside the fume hood before you begin.
-
Locate Safety Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.
-
Review the SDS: Although a specific SDS may not be available, review the SDS for a similar compound like 4-Fluoroindole to refresh your understanding of the hazards.[1][2][4]
Step 2: Donning Personal Protective Equipment
The sequence of putting on PPE is crucial to ensure complete protection.
Step 3: Handling this compound
-
Work Within the Fume Hood: Keep the container of this compound as deep within the fume hood as practical and behind the sash.
-
Avoid Dust Generation: Use a spatula to carefully transfer the solid. Avoid pouring the powder, which can create airborne dust.[1][2] If possible, use a solution of the compound.
-
Immediate Cleanup: In case of a small spill within the fume hood, carefully sweep up the solid material and place it in a designated hazardous waste container.[2] Avoid dry sweeping that can create dust.
Step 4: Doffing Personal Protective Equipment
The removal of PPE must be done in a way that prevents cross-contamination.
References
- 1. downloads.ossila.com [downloads.ossila.com]
- 2. fishersci.com [fishersci.com]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
